4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-difluoro-4-phenylmethoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10;/h1-5,11,15H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDROPBFPFIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1OCC2=CC=CC=C2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride: A Key Building Block for CNS Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly for challenging targets within the central nervous system (CNS), the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] Within this context, the 3,3-difluoropiperidine moiety has emerged as a privileged scaffold. The geminal difluoro substitution at the 3-position of the piperidine ring introduces a conformational bias and alters the basicity of the piperidine nitrogen, providing a handle to fine-tune pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide provides an in-depth technical overview of 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3), a versatile building block with significant potential for the development of novel CNS-active agents.[7][8]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, properties, and applications of this compound, grounded in established scientific literature.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1416440-29-3 | [7][8][9] |
| Molecular Formula | C12H16ClF2NO | [8] |
| Molecular Weight | 263.71 g/mol | [8][9] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [8] |
| Storage | Store long-term in a cool, dry place | [8] |
Safety and Handling:
This compound is classified as an irritant. All handling should be conducted by technically qualified personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Mechanistic Considerations
The synthesis of 4-substituted 3,3-difluoropiperidines, including the benzyloxy derivative, has been elegantly described in the literature. A robust and adaptable strategy, as outlined by Surmont et al. (2010), provides a reliable pathway to this class of compounds.[7] This multi-step synthesis is designed to construct the difluoropiperidine core and introduce the desired substituent at the 4-position.
Conceptual Synthetic Workflow
The overall synthetic strategy involves the construction of a key lactam intermediate followed by its reduction to the target piperidine. This approach allows for the late-stage introduction of various N-substituents, enhancing the modularity of the synthesis for creating diverse compound libraries.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Surmont et al., 2010)
The following protocol is a representative, detailed procedure for the synthesis of 4-(benzyloxy)-3,3-difluoropiperidine.[7]
Step 1: Synthesis of Ethyl 5-(benzyloxy)-2,2-difluoro-4-cyanopentanoate
-
To a stirred suspension of activated copper powder in anhydrous DMSO, add ethyl bromodifluoroacetate.
-
Slowly add a solution of 4-(benzyloxy)but-2-enenitrile in DMSO. The causality for using copper is to facilitate the 1,4-conjugate addition of the difluoroacetate enolate to the α,β-unsaturated nitrile.
-
Maintain the reaction at room temperature and monitor by GC-MS until the starting material is consumed.
-
Work up the reaction by pouring it into water and extracting with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired difluoro-cyanoester intermediate.
Step 2: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidin-2-one
-
Dissolve the purified difluoro-cyanoester from the previous step in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF. The borane selectively reduces the nitrile group to a primary amine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the dropwise addition of methanol, followed by 4 M HCl in dioxane.
-
Heat the mixture to reflux for several hours to induce lactamization. The in-situ generated amino ester undergoes spontaneous cyclization to form the stable six-membered lactam.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude lactam, which can be purified by crystallization or chromatography.
Step 3: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine
-
To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add a solution of the 4-(benzyloxy)-3,3-difluoropiperidin-2-one in THF dropwise. LiAlH4 is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine.
-
After the addition is complete, heat the reaction mixture to reflux and stir for several hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-3,3-difluoropiperidine as a free base.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of HCl in dioxane or diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a stable, crystalline solid.
Applications in Drug Development: A Scaffold for CNS Targets
The 3,3-difluoropiperidine scaffold is of significant interest in medicinal chemistry, particularly for targeting CNS proteins. The gem-difluoro group at the 3-position can serve as a bioisostere for a carbonyl group or other polar functionalities, while also influencing the pKa of the piperidine nitrogen, which can be critical for blood-brain barrier penetration and target engagement.[1][4][5]
Dopamine D4 Receptor Antagonists:
A prominent application of difluoropiperidine derivatives is in the development of antagonists for the dopamine D4 receptor.[4][5] The D4 receptor is implicated in the pathophysiology of several CNS disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[5] The 4-(benzyloxy)-3,3-difluoropiperidine scaffold provides a key structural element for building potent and selective D4 antagonists.
Conceptual Role in Ligand Design
The following diagram illustrates the conceptual integration of the 4-(benzyloxy)-3,3-difluoropiperidine scaffold into a hypothetical D4 receptor antagonist.
Caption: Conceptual model of the scaffold's role in D4 antagonist design.
In this conceptual model, the 4-(benzyloxy)-3,3-difluoropiperidine core provides the foundational structure for interaction with the receptor. The benzyloxy group at the 4-position can be modified to explore specific binding pockets, while the piperidine nitrogen serves as an attachment point for various substituents that can be tailored to optimize potency, selectivity, and pharmacokinetic properties, such as CNS penetration.[4][5] Research in this area has shown that derivatives of this scaffold can achieve high binding affinity and selectivity for the D4 receptor.[4]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists engaged in the discovery of novel therapeutics, particularly for CNS disorders. Its synthesis is well-established, and the strategic incorporation of the 3,3-difluoro moiety offers a sophisticated tool for fine-tuning the properties of lead compounds. As our understanding of the complex biology of CNS targets continues to evolve, the demand for such rationally designed, fluorinated scaffolds is poised to grow, underscoring the importance of this compound in the drug discovery pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ossila.com [ossila.com]
- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1416440-29-3 this compound AKSci 3794DV [aksci.com]
- 9. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
An In-depth Technical Guide to the Physicochemical Properties of 4-(benzyloxy)-3,3-difluoropiperidine HCl
Introduction: The Emerging Significance of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved pharmaceuticals. The strategic introduction of fluorine atoms into this privileged structure has emerged as a powerful tool for modulating a molecule's physicochemical properties, thereby enhancing its drug-like characteristics. The gem-difluoro group, in particular, can significantly impact a compound's metabolic stability, lipophilicity, and basicity (pKa). This guide focuses on 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3), a compound of increasing interest for the synthesis of novel therapeutics. By providing a detailed exploration of its core physicochemical properties and the methodologies for their determination, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective application.
The benzyloxy substituent at the 4-position introduces a significant steric and electronic component, while the gem-difluoro group at the 3-position is expected to lower the pKa of the piperidine nitrogen due to the electron-withdrawing nature of fluorine. Understanding the interplay of these structural features is paramount for predicting the behavior of this compound in biological systems.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is fundamental to its successful development as a therapeutic agent. While extensive experimental data for 4-(benzyloxy)-3,3-difluoropiperidine HCl is not widely published, this section outlines its known attributes and provides a framework for the experimental determination of its key properties.
Table 1: General Physicochemical Properties of 4-(benzyloxy)-3,3-difluoropiperidine HCl
| Property | Value | Source(s) |
| CAS Number | 1416440-29-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₆ClF₂NO | [1][5] |
| Molecular Weight | 263.71 g/mol | [1][5] |
| Appearance | White solid | |
| Purity | Typically ≥95% | [1][2][3][4] |
| Storage Conditions | Store long-term in a cool, dry place; Recommended storage at 0-8 °C. | [1] |
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed, field-proven methodologies for the characterization of 4-(benzyloxy)-3,3-difluoropiperidine HCl. The rationale behind each experimental choice is explained to provide a deeper understanding of the data generated.
Melting Point Analysis
The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often signifies the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 4-(benzyloxy)-3,3-difluoropiperidine HCl is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.
Expertise & Experience: The choice of a slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination. For comparison, the melting point of the related compound 4,4-difluoropiperidine hydrochloride is reported to be in the range of 173-177 °C. The presence of the larger benzyloxy group in the target molecule would be expected to result in a different melting point.
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Profile
Solubility is a critical parameter that influences a drug's absorption and distribution. Determining the solubility in various solvents provides insights into its behavior in different environments.
Experimental Protocol: Equilibrium Solubility Measurement
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (e.g., pH 5.0, 7.4), methanol, ethanol, and dichloromethane.
-
Equilibration: An excess of 4-(benzyloxy)-3,3-difluoropiperidine HCl is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged to pellet the undissolved solid.
-
Quantification: A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Expertise & Experience: The hydrochloride salt form is expected to confer aqueous solubility. The presence of the benzyloxy group will increase its lipophilicity, likely resulting in good solubility in organic solvents like dichloromethane and methanol. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 12, 24, and 48 hours) until the concentration in the supernatant remains constant.
Acidity Constant (pKa) Determination
The pKa of the piperidine nitrogen is a key determinant of the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The gem-difluoro substitution adjacent to the nitrogen is expected to lower the pKa compared to non-fluorinated piperidines.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of 4-(benzyloxy)-3,3-difluoropiperidine HCl is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Expertise & Experience: This method provides a direct measure of the compound's pKa. The electron-withdrawing effect of the two fluorine atoms is anticipated to decrease the basicity of the piperidine nitrogen. For context, the pKa of the non-fluorinated 4-(benzyloxy)piperidine would be expected to be in the range of 9-10, typical for secondary amines. The gem-difluoro substitution could lower this value by 1-2 pKa units.
Diagram 2: pKa Determination Workflow
Caption: Workflow for the experimental determination of pKa.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the benzylic protons, the aromatic protons of the benzyl group, and the protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons will be influenced by the presence of the gem-difluoro group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbon bearing the two fluorine atoms, which will exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will provide a single resonance for the two equivalent fluorine atoms, confirming their presence.
While specific spectra for 4-(benzyloxy)-3,3-difluoropiperidine HCl are not publicly available, spectra for the related compound 3,3-difluoropiperidine hydrochloride have been documented[6].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-(benzyloxy)-3,3-difluoropiperidine HCl is expected to show characteristic absorption bands for:
-
N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ for the secondary amine hydrochloride salt.
-
C-H stretch: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ for the ether linkage.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Conclusion
4-(benzyloxy)-3,3-difluoropiperidine HCl is a valuable building block for the synthesis of novel chemical entities with therapeutic potential. This technical guide has provided a comprehensive overview of its core physicochemical properties and detailed, robust methodologies for their experimental determination. While a complete experimental dataset for this specific molecule is not yet in the public domain, the provided protocols and expert insights offer a solid foundation for researchers to fully characterize this compound. A thorough understanding of its melting point, solubility, pKa, and spectroscopic profile is essential for its effective use in drug discovery and development programs. The principles and techniques outlined herein are fundamental to advancing our understanding and application of fluorinated piperidines in medicinal chemistry.
References
- 1. 1206540-59-1|4-(Benzyloxy)-3,3-difluoropiperidine|BLD Pharm [bldpharm.com]
- 2. chemat.com.pl [chemat.com.pl]
- 3. chemat.com.pl [chemat.com.pl]
- 4. chemat.com.pl [chemat.com.pl]
- 5. 1416440-29-3 this compound AKSci 3794DV [aksci.com]
- 6. 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR [m.chemicalbook.com]
A Multi-Technique Approach to the Definitive Structure Elucidation of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride
An In-Depth Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties. The 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride moiety represents a valuable, yet structurally complex, building block. Its precise characterization is paramount for its effective use in synthetic chemistry and drug development. This guide presents an integrated, multi-technique strategy for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of methods, we explore the causality behind the analytical choices, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography provides a self-validating and definitive structural assignment.
Introduction: The Rationale for a Rigorous Elucidation
Fluorinated heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1] this compound is a key intermediate, combining the conformationally significant piperidine ring with a gem-difluoro group at the 3-position and a bulky benzyloxy substituent at the 4-position.
The structural complexity arises from several factors:
-
The presence of a stereocenter at C4 (if the piperidine ring is conformationally locked).
-
The impact of the two electron-withdrawing fluorine atoms on the surrounding nuclei.
-
The conformational dynamics of the six-membered piperidine ring.
An imprecise or incomplete structural understanding can lead to misinterpreted biological data and wasted resources. Therefore, a robust, orthogonal analytical approach is not merely academic but essential for advancing research and development. This guide provides the strategic framework and detailed protocols for achieving this.
Foundational Analysis: Confirming Identity and Integrity with Mass Spectrometry
Expertise & Causality: Our analytical journey begins with mass spectrometry. Before investing time in complex NMR or crystallographic studies, it is critical to confirm the most fundamental attributes of the compound: its molecular mass and elemental formula. For a polar compound like this compound, which is already a salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecule and results in a strong signal for the protonated molecular ion.[2] We employ a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, to obtain a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: ESI-Q-TOF High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule of the free base, [M+H]⁺.[2]
-
MS Scan: Acquire a full scan spectrum over a mass range of m/z 100-500 to identify the precursor ion.
-
Data Analysis: Determine the accurate mass of the most intense peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. Compare this with the theoretical value.
Data Presentation: Expected HRMS Data
| Attribute | Theoretical Value | Observed Value |
| Molecular Formula (Free Base) | C₁₂H₁₅F₂NO | - |
| Exact Mass (Monoisotopic) | 227.11215 | - |
| [M+H]⁺ Ion | 228.11998 | (To be determined) |
| Elemental Composition of [M+H]⁺ | C₁₂H₁₆F₂NO⁺ | (To be confirmed) |
Trustworthiness through Fragmentation (MS/MS): To further validate the structure, a product ion scan (MS/MS) is performed on the precursor ion (m/z 228.1). The resulting fragmentation pattern serves as a structural fingerprint. The fragmentation is influenced by the stability of the resulting ions, with common pathways including α-cleavage adjacent to the nitrogen and loss of stable neutral molecules.[2][3]
Visualization: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the [M+H]⁺ ion in MS/MS analysis.
Unraveling the Core: A Multinuclear NMR Spectroscopy Deep Dive
Expertise & Causality: With the molecular formula confirmed, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to piece together the atomic connectivity. A multi-pronged approach using ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly powerful for fluorinated molecules due to its high sensitivity and wide chemical shift range, providing a clear window into the electronic environment of the fluorine atoms.[4][5] Two-dimensional (2D) correlation experiments like COSY, HSQC, and HMBC are not optional luxuries; they are indispensable for unambiguously assigning signals, especially in a molecule with overlapping proton signals and complex spin-spin couplings.[6]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the N-H proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shift of each unique carbon.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
¹⁹F NMR: Acquire a proton-coupled and a proton-decoupled (¹⁹F{¹H}) spectrum. Use a common fluorine reference standard like CFCl₃ (0 ppm).[1]
-
-
2D Spectra Acquisition:
-
¹H-¹H COSY: To identify proton-proton spin coupling networks.
-
¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation & Presentation: Predicted NMR Assignments
The following tables summarize the expected NMR data. The causality behind these predictions is key to the elucidation process.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| H-2, H-6 | 3.0 - 3.5 | m | - | Protons alpha to the nitrogen, deshielded. Complex splitting due to geminal and vicinal couplings, including to fluorine. |
| H-5 | 2.0 - 2.4 | m | - | Protons on the piperidine ring, likely showing complex splitting. |
| H-4 | 4.0 - 4.4 | m | ³JHF ≈ 15-25 | Deshielded by the adjacent oxygen and fluorine atoms. Will show coupling to the C3-fluorines. |
| -CH₂-Ph | ~4.6 | s | - | Benzylic protons, typically a singlet unless the phenyl protons are diastereotopic. |
| -Ph | 7.2 - 7.5 | m | - | Aromatic protons of the benzyl group. |
| N-H₂⁺ | 8.5 - 9.5 | br s | - | Broad signal for the protonated amine, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (Hz) | Rationale |
|---|---|---|---|---|
| C-3 | 115 - 125 | t | ¹JCF ≈ 240-260 | The gem-difluoro substituted carbon, highly deshielded and split into a triplet by two fluorine atoms. |
| C-4 | 75 - 85 | t | ²JCF ≈ 20-30 | Carbon bearing the benzyloxy group, split into a triplet by the two adjacent fluorines. |
| C-2, C-6 | 45 - 55 | t | ²JCF / ³JCF ≈ 5-20 | Carbons adjacent to nitrogen. May show smaller couplings to fluorine. |
| C-5 | 30 - 40 | t | ³JCF ≈ 5-15 | Piperidine ring carbon, may show small coupling to fluorine. |
| -CH₂-Ph | ~70 | s | - | Benzylic carbon. |
| -Ph (ipso) | ~138 | s | - | Aromatic quaternary carbon. |
| -Ph (o, m, p) | 127 - 129 | s | - | Aromatic CH carbons. |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Fluorines | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
|---|
| C3-F₂ | -90 to -120 | d (or ABq) | ²JFF ≈ 230-260 | The two fluorine atoms are diastereotopic due to the stereocenter at C4. They will couple to each other, giving a pair of doublets (an AB quartet).[7] Each signal will be further split by protons. |
Visualization: NMR Elucidation Workflow
Caption: Integrated workflow for structure elucidation using NMR spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides a robust constitutional assignment, it cannot definitively prove the three-dimensional arrangement of atoms in space, specifically the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Single-Crystal X-ray Crystallography is the unparalleled technique for determining the precise solid-state structure.[8] The formation of a hydrochloride salt is often a strategic choice to induce crystallinity in amine-containing molecules by establishing strong hydrogen-bonding networks.[9][10]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: The key to this technique is growing a high-quality single crystal.
-
Method: Slow evaporation is a common starting point. Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture).[9]
-
Setup: Cover the vial with a perforated seal (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Alternative: Vapor diffusion, where a solution of the compound is placed in a vial inside a sealed chamber containing a more volatile "anti-solvent" (e.g., diethyl ether), can also be effective.[9]
-
-
Crystal Mounting & Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[9]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion.
-
The mounted crystal is exposed to a focused beam of X-rays, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using computational methods to generate an initial electron density map and refined to achieve the best fit with the experimental data.
-
Data Presentation: Key Crystallographic Parameters
A successful crystallographic experiment will yield a wealth of data, which should be summarized for clarity.
| Parameter | Expected Outcome | Significance |
| Crystal System | e.g., Monoclinic | Describes the basic crystal lattice symmetry. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation of the ring. |
| Substituent Positions | e.g., Axial/Equatorial | Unambiguously defines the orientation of the benzyloxy group. |
| Key Bond Lengths (Å) | C-F, C-O, C-N | Confirms expected bond distances. |
| Hydrogen Bonding | N⁺-H···Cl⁻ | Confirms the ionic interaction and packing arrangement in the crystal lattice. |
Visualization: Crystallography Workflow
Caption: Logical flow from purified compound to definitive 3D structure.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is a prime example of the necessity of an integrated and orthogonal analytical strategy. No single technique can provide the complete picture with absolute certainty.
-
Mass Spectrometry lays the foundation, confirming the molecular formula.
-
Multinuclear NMR Spectroscopy builds the framework, connecting the atoms and defining the constitution of the molecule.
-
X-ray Crystallography provides the final, high-resolution blueprint, confirming the three-dimensional structure and solid-state conformation.
By employing these techniques in concert, each result validates the others, culminating in an unambiguous and trustworthy structural assignment. This rigorous approach ensures that subsequent research—be it in methodology development or drug discovery—is built upon a solid and accurate chemical foundation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on determining the solubility of 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3). Recognizing the scarcity of published quantitative solubility data for this specific pharmaceutical intermediate, this document emphasizes robust, first-principles-based methodology. It outlines the theoretical considerations rooted in the molecule's structure, presents a detailed, self-validating experimental protocol for solubility determination via the equilibrium shake-flask method, and provides the necessary context for interpreting the resulting data. This guide is designed to empower scientific teams to generate reliable and reproducible solubility profiles essential for process development, formulation, and preclinical studies.
Introduction and Strategic Importance
This compound is a key building block in the synthesis of advanced pharmaceutical agents, notably appearing in discovery programs for dopamine D4 receptor antagonists.[1][2] The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation design.[3] A thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization).
-
Formulation Development: Designing stable and effective dosage forms, where the API must remain in solution.[4]
-
Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC).
This guide provides the scientific rationale and a detailed, field-proven protocol to establish a comprehensive solubility profile for this compound.
Physicochemical Profile and Safety Mandates
Before commencing any experimental work, a full understanding of the compound's properties and associated hazards is mandatory.
Compound Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 4-(BENZYLOXY)-3,3-DIFLUOROPIPERIDINE HCL | [5] |
| CAS Number | 1416440-29-3 | [5][6] |
| Molecular Formula | C₁₂H₁₆ClF₂NO | [7] |
| Molecular Weight | 263.71 g/mol | [7] |
| Appearance | White solid | [5] |
| Storage | Store long-term in a cool, dry place (0-8 °C recommended) | [5][6] |
Critical Safety Precautions
Handling of this compound requires strict adherence to safety protocols as outlined in its Safety Data Sheet (SDS).
-
Hazards: The compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid dust generation. Keep containers tightly closed. Wash hands thoroughly after handling.[6]
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.[6]
Theoretical Solubility Considerations: A Predictive Analysis
The structure of this compound dictates its likely behavior in different solvents. A predictive assessment helps in selecting an appropriate range of solvents for screening.[4] The molecule can be deconstructed into three key regions:
-
Piperidinium Hydrochloride Moiety: This is an ionic salt, making it highly polar. It will contribute significantly to solubility in polar protic solvents (e.g., alcohols) that can solvate both the cation and the chloride anion, and polar aprotic solvents (e.g., DMSO, DMF) that have high dielectric constants.
-
Gem-Difluoro Group: The two fluorine atoms are highly electronegative, creating a strong dipole at the C3 position. This enhances local polarity but can also reduce the basicity of the nearby piperidine nitrogen.[1]
-
Benzyloxy Group: This large, aromatic group is predominantly nonpolar and hydrophobic. It will favor interactions with less polar or lipophilic solvents.
Hypothesis: The compound will exhibit a balanced solubility profile. It is expected to have appreciable solubility in polar solvents like methanol, ethanol, and DMSO. Its solubility in moderately polar solvents like dichloromethane (DCM) or ethyl acetate will depend on the interplay between the polar salt and the nonpolar benzyloxy group. It is predicted to have poor solubility in nonpolar solvents such as hexanes or toluene.
Experimental Protocol: Equilibrium Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[8] It measures the solute concentration in a solution that is in equilibrium with an excess of the solid compound.[8]
Required Equipment and Reagents
-
This compound
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)
-
Syringes
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation. A starting point of ~10-20 mg of solid per 1 mL of solvent is recommended.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended for hydrochloride salts to ensure complete equilibrium between the solid and dissolved phases.[9]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully draw a supernatant aliquot using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is crucial to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter membrane.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve). A 100-fold or 1000-fold dilution is common.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
System Validation and Trustworthiness
To ensure the protocol is self-validating:
-
Visual Confirmation: After equilibration, visually confirm that excess solid remains in every vial. If not, the experiment is invalid for that sample, and it must be repeated with more solid.
-
Replicates: Perform each solvent experiment in triplicate to assess reproducibility and calculate standard deviation.
-
Time to Equilibrium: For a new compound, it is wise to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau when equilibrium is achieved.[9]
Data Visualization and Interpretation
All quantitative data should be summarized for clear comparison. The following sections provide diagrams to illustrate the workflow and the conceptual factors influencing the results.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
The solubility of an organic salt is a multi-factorial property. The diagram below illustrates the key relationships.
Caption: Key Factors Governing Compound Solubility.
Template for Data Reporting
| Solvent | CAS Number | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |
| Methanol | 67-56-1 | 25 | Experimental Value | Calculated Value | e.g., Clear solution |
| Ethanol | 64-17-5 | 25 | Experimental Value | Calculated Value | |
| Isopropanol | 67-63-0 | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 75-05-8 | 25 | Experimental Value | Calculated Value | |
| Dichloromethane | 75-09-2 | 25 | Experimental Value | Calculated Value | |
| Toluene | 108-88-3 | 25 | Experimental Value | Calculated Value | e.g., Sparingly soluble |
| Hexanes | 110-54-3 | 25 | Experimental Value | Calculated Value | e.g., Insoluble |
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. This compound | 1416440-29-3 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. 1416440-29-3 this compound AKSci 3794DV [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectral Analysis of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectral data for 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS 1416440-29-3), a fluorinated piperidine derivative of significant interest in medicinal chemistry. The incorporation of a gem-difluoro group into the piperidine ring can profoundly influence the molecule's physicochemical properties, such as basicity and lipophilicity, making it a valuable building block in drug discovery.[1][2] Accurate spectral interpretation is paramount for confirming the structure and purity of this compound.
Molecular Structure and Key Features
This compound possesses several key structural features that dictate its spectral characteristics: a saturated piperidine ring, a gem-difluoro substitution at the C3 position, a benzyloxy group at the C4 position, and its formulation as a hydrochloride salt. These features will give rise to distinct signals in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. For 4-(benzyloxy)-3,3-difluoropiperidine, Electrospray Ionization (ESI) in positive ion mode is a common analytical choice, which would detect the protonated molecule of the free base, [M+H]⁺.
Expected Molecular Ion:
-
Molecular Formula (Free Base): C₁₂H₁₅F₂NO
-
Molecular Weight (Free Base): 227.25 g/mol [3]
-
Molecular Formula (HCl Salt): C₁₂H₁₆ClF₂NO
-
Expected [M+H]⁺ (from free base): m/z 228.12
Predicted Fragmentation Pathway
The fragmentation of benzyloxy derivatives in mass spectrometry is well-documented.[6][7][8] The primary fragmentation events for the [M+H]⁺ ion of 4-(benzyloxy)-3,3-difluoropiperidine are expected to involve the benzyloxy moiety and the piperidine ring.
Table 1: Predicted Major Mass Fragments for 4-(benzyloxy)-3,3-difluoropiperidine
| m/z (Predicted) | Proposed Fragment | Description of Loss |
| 228.12 | [C₁₂H₁₆F₂NO]⁺ | Protonated molecular ion [M+H]⁺ |
| 121.07 | [C₇H₉O]⁺ | Loss of the difluoropiperidine amine fragment |
| 108.06 | [C₇H₈O] | Loss of benzyl alcohol (thermal or rearrangement) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion; loss of the entire O-difluoropiperidine moiety |
Causality of Fragmentation: The most probable initial fragmentation is the cleavage of the C-O bond benzylic to the aromatic ring, which is a favored pathway for aryl ethers.[7] This leads to the formation of the highly stable tropylium ion at m/z 91. The ether linkage itself can also cleave, resulting in fragments corresponding to the protonated benzyloxy group or the remaining piperidine structure. The breakage of bonds within the piperidine ring is also a common fragmentation pathway for amines.[9]
Fragmentation Diagram: Below is a conceptual illustration of the primary fragmentation pathways.
Caption: Predicted ESI-MS fragmentation of the parent molecule.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. The analysis is broken down into ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy
The proton NMR spectrum will show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons on the piperidine ring. Due to the gem-difluoro substitution, protons on adjacent carbons (C2 and C4) will exhibit complex splitting patterns due to proton-fluorine (H-F) coupling.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| Ar-H (Phenyl) | 7.2 - 7.4 | Multiplet | - |
| -OCH₂-Ph | ~4.6 | Singlet | - |
| H-4 (Piperidine) | ~4.0 | Multiplet (td) | J(H-H), J(H-F) |
| H-2, H-5, H-6 (Piperidine) | 2.8 - 3.5 | Multiplets | J(H-H), J(H-F) |
| N-H | ~9.0 (broad) | Singlet | - |
Expert Interpretation:
-
The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region.
-
The two benzylic protons (-OCH₂-) are expected to be a singlet, as they are insulated from the chiral center and fluorine atoms.
-
The proton at the C4 position will be significantly affected by the adjacent fluorine atoms, leading to a triplet of doublets or a more complex multiplet.
-
The protons on the piperidine ring carbons C2, C5, and C6 will show complex multiplets due to both proton-proton and proton-fluorine couplings. The hydrochloride salt form means the amine proton will be present and may exchange with solvent, appearing as a broad singlet.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the most informative signal will be from the C3 carbon, which is directly bonded to two fluorine atoms. This will result in a triplet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons near the fluorine atoms will also show smaller couplings (²JCF, ³JCF).
Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J in Hz) |
| C3 (CF₂) | 115 - 125 | Triplet | ¹JCF ≈ 240-260 |
| C4 (CH-O) | 70 - 80 | Triplet | ²JCF ≈ 20-30 |
| C2 (CH₂) | 45 - 55 | Triplet | ²JCF ≈ 20-30 |
| -OCH₂-Ph | ~70 | Singlet | - |
| Aromatic Carbons | 127 - 138 | Singlets | - |
Expert Interpretation: The large one-bond C-F coupling constant for C3 is a definitive indicator of the gem-difluoro substitution. The carbons at C2 and C4 will also be split into triplets due to two-bond C-F coupling, providing further confirmation of the structure.[10]
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment. In this molecule, the two fluorine atoms at C3 are diastereotopic, meaning they are chemically non-equivalent. This would typically result in two separate signals, each split by the other fluorine (geminal F-F coupling) and by adjacent protons.
-
Predicted Chemical Shift (δ): -90 to -110 ppm (relative to CFCl₃).
-
Expected Pattern: The spectrum would likely show two multiplets, or an AB quartet further split by couplings to the protons on C2 and C4. The complexity arises from geminal F-F coupling and vicinal H-F couplings.[11]
Part 3: Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.
General Analytical Workflow
Caption: Standard workflow for NMR and MS analysis.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial before transferring to a 5 mm NMR tube.[1]
-
Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer. Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals to an AB quartet (if diastereotopic).
-
Also, acquire a proton-coupled ¹⁹F spectrum to observe the H-F couplings.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra using the residual solvent peak for ¹H and ¹³C NMR.[12]
Step-by-Step MS Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 228.12) to confirm the fragmentation patterns.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1416440-29-3 this compound AKSci 3794DV [aksci.com]
- 5. This compound | 1416440-29-3 [amp.chemicalbook.com]
- 6. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
A Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride is a fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigidified piperidine scaffold, combined with the electronic properties of the gem-difluoro group and the versatility of the benzyloxy moiety, makes it a valuable synthon for the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, commercial availability, and key applications, with a particular focus on its role in the discovery of selective dopamine D4 receptor antagonists.
Physicochemical Properties
| Property | Value |
| CAS Number | 1416440-29-3 |
| Molecular Formula | C₁₂H₁₆ClF₂NO |
| Molecular Weight | 263.71 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 0-8°C in a dry, well-ventilated place. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the construction of the difluoropiperidine ring system, introduction of the benzyloxy group, and subsequent formation of the hydrochloride salt. A representative synthetic approach, based on the methodology for 4-substituted 3,3-difluoropiperidines, is outlined below.[1]
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of the Intermediate Cyanoester
-
To a solution of 3-(benzyloxy)acrylonitrile in a suitable aprotic solvent (e.g., THF), add a copper(I) catalyst (e.g., CuI).
-
Cool the mixture to a low temperature (e.g., -78°C).
-
Slowly add a solution of ethyl bromodifluoroacetate.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate cyanoester.
Causality: The 1,4-addition of the difluoroacetyl group to the activated alkene is a key carbon-carbon bond-forming step. The use of a copper catalyst is crucial for the efficient formation of the organocuprate reagent from ethyl bromodifluoroacetate.
Step 2: Reduction of the Cyanoester to the Diamine
-
Dissolve the intermediate cyanoester in a dry, inert solvent (e.g., THF).
-
Slowly add a solution of a strong reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), at 0°C.
-
Allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction with methanol, followed by the addition of aqueous HCl.
-
Heat the mixture to reflux to ensure complete hydrolysis of the borane complexes.
-
Basify the reaction mixture with a strong base (e.g., NaOH) and extract the diamine product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude diamine.
Causality: The simultaneous reduction of both the nitrile and ester functionalities to the corresponding amines is achieved using a powerful reducing agent like borane. This sets the stage for the subsequent intramolecular cyclization.
Step 3: Lactamization to form 3,3-Difluoro-4-(benzyloxy)piperidin-2-one
-
Dissolve the crude diamine in a high-boiling point solvent (e.g., toluene).
-
Heat the solution to reflux with a Dean-Stark apparatus to remove water.
-
The intramolecular cyclization will proceed to form the lactam.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the lactam by crystallization or column chromatography.
Causality: The formation of the six-membered piperidinone ring occurs through an intramolecular condensation reaction between the two newly formed amine and alcohol (from the reduced ester) functionalities, with the elimination of water.
Step 4: Reduction of the Lactam to 4-(Benzyloxy)-3,3-difluoropiperidine
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LAH), in dry THF.
-
Slowly add a solution of the lactam in THF to the LAH suspension at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction to 0°C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-(benzyloxy)-3,3-difluoropiperidine.
Causality: The amide functionality of the lactam is completely reduced to the corresponding amine by the powerful hydride donor, LAH, to yield the desired piperidine ring.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the free base, 4-(benzyloxy)-3,3-difluoropiperidine, in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Causality: The basic piperidine nitrogen is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often preferred for its improved handling and stability properties.
Commercial Availability
This compound is available from several commercial suppliers. The purity and available quantities may vary, so it is advisable to consult the respective company's specifications.
| Supplier | Product Number (Example) | Purity (Typical) |
| AK Scientific, Inc. | 3794DV | 95% |
| AmBeed | A775355 | 97% |
| BLDpharm | BD437814 | >97% |
| ChemicalBook | CB13166258 | N/A |
| Combi-Blocks | QJ-7866 | >97% |
| CP Lab Safety | N/A | min 97% |
Note: This table is not exhaustive and is intended to provide a representative list of suppliers. Researchers should verify availability and purity with the specific vendor.
Applications in Drug Discovery
The primary application of this compound is as a key building block in the synthesis of dopamine D4 receptor antagonists.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[2] It is implicated in various neurological and psychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease.[3] The development of selective D4 receptor antagonists is a promising therapeutic strategy.
The 4-(benzyloxy)-3,3-difluoropiperidine scaffold has proven to be a valuable core for the design of potent and selective D4 antagonists. The gem-difluoro group at the 3-position can influence the pKa of the piperidine nitrogen and introduce favorable conformational constraints. The benzyloxy group at the 4-position provides a versatile handle for further synthetic modifications to explore the structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Insights
Research into 4-benzyloxypiperidine-based dopamine D4 receptor antagonists has revealed several key SAR insights:
-
Role of the Difluoro Group: The gem-difluoro substitution can enhance binding affinity and selectivity by modulating the basicity of the piperidine nitrogen and influencing the orientation of substituents. This can lead to improved pharmacokinetic properties.
-
Importance of the Benzyloxy Moiety: The benzyloxy group can be readily modified to explore interactions with specific residues in the D4 receptor binding pocket. For example, substitution on the phenyl ring of the benzyl group can significantly impact potency and selectivity.[4]
-
Stereochemistry: The stereochemistry at the 4-position of the piperidine ring can be critical for activity. Often, one enantiomer exhibits significantly higher affinity for the D4 receptor than the other.
Experimental Workflow for Screening D4 Receptor Antagonists
Caption: Workflow for the discovery of dopamine D4 receptor antagonists.
Conclusion
This compound is a valuable and commercially available building block for drug discovery and development. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. Its primary utility lies in the construction of novel dopamine D4 receptor antagonists, where its unique structural and electronic features contribute to high potency and selectivity. The insights provided in this technical guide are intended to support researchers in the effective utilization of this important synthon in their drug discovery programs.
References
The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and pharmacokinetic profiles. The strategic introduction of fluorine into the piperidine ring has emerged as a powerful tactic to modulate these properties with remarkable precision. This guide provides a comprehensive technical overview of the role of fluorinated piperidines in drug discovery, from the fundamental principles governing their unique behavior to their synthesis and application in successful drug candidates. We will delve into the causal effects of fluorination on physicochemical properties, metabolic stability, and target engagement, supported by experimental data and detailed protocols.
The Rationale for Fluorination: Beyond a Simple Bioisostere
The substitution of hydrogen with fluorine, while often considered a bioisosteric replacement, imparts a host of unique properties that medicinal chemists can leverage to overcome common drug development hurdles.[1][2] The small van der Waals radius of fluorine (1.35 Å) compared to hydrogen (1.2 Å) means it often introduces minimal steric perturbation.[2] However, its high electronegativity, the highest of any element, profoundly influences the electronic and conformational landscape of the piperidine ring.
Key advantages of incorporating fluorine include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can significantly increase a drug's half-life, a critical factor in achieving favorable dosing regimens.[3]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel affinity, which is a common cause of cardiac toxicity.[4][5]
-
Tuning Lipophilicity and Permeability: Fluorination can subtly alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and ability to cross the blood-brain barrier.[3] The impact of fluorination on lipophilicity is context-dependent and can be strategically employed to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[6][7]
-
Conformational Control: The introduction of fluorine can have a profound impact on the conformational preferences of the piperidine ring, often favoring specific chair conformations. This can lock the molecule into a more biologically active conformation, enhancing binding affinity and selectivity for its target.[8][9]
The Conformational Landscape of Fluorinated Piperidines: An Axial Preference
A fascinating and impactful consequence of fluorinating the piperidine ring is the observed preference for the fluorine atom to occupy an axial position, particularly in protonated species.[8][9] This counterintuitive phenomenon, where a substituent prefers a more sterically hindered position, is driven by a combination of stabilizing electronic interactions.
Key factors influencing this axial preference include:
-
Charge-Dipole Interactions: In the protonated piperidinium ion, a strong, stabilizing interaction occurs between the positive charge on the nitrogen and the partial negative charge on the axial fluorine atom.[8][10]
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying σ* orbitals of the C-F and C-N bonds contributes to the stability of the axial conformer. This is often referred to as the fluorine gauche effect.[8][10]
-
Solvation Effects: The polarity of the solvent plays a significant role in the conformational equilibrium. More polar solvents can further stabilize the more polar axial conformer.[8][11]
This conformational control is not merely a scientific curiosity; it is a powerful tool for rational drug design. By rigidifying the piperidine scaffold in a desired conformation, medicinal chemists can enhance the molecule's affinity and selectivity for its biological target.
Visualizing Conformational Influences
Physicochemical Properties: A Quantitative Look
The introduction of fluorine atoms has a predictable and quantifiable impact on the pKa and lipophilicity (logP) of piperidines. Understanding these shifts is essential for optimizing a drug candidate's properties.
Basicity (pKa)
Fluorine's strong electron-withdrawing inductive effect decreases the electron density on the piperidine nitrogen, making it less basic and thus lowering its pKa. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.
| Compound | pKa (Calculated) | Reference |
| Piperidine | 11.12 | [5] |
| 3-Fluoropiperidine | 9.45 | [5] |
| 4-Fluoropiperidine | 10.11 | [5] |
| 3,3-Difluoropiperidine | 7.60 | [12] |
| 4,4-Difluoropiperidine | 9.03 | [12] |
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in hydrophobicity. However, the overall impact on the molecule's logP depends on the specific substitution pattern and the surrounding molecular environment.
| Compound | logP (Experimental/Calculated) | Reference |
| Piperidine | 0.84 | [6] |
| N-Benzyl-4-fluoropiperidine | 3.10 | [6] |
| N-Benzyl-4,4-difluoropiperidine | 3.20 | [6] |
| N-Boc-4-fluoropiperidine | 1.83 | [7] |
| N-Boc-4,4-difluoropiperidine | 1.95 | [7] |
Synthesis of Fluorinated Piperidines: Key Methodologies
The growing importance of fluorinated piperidines has spurred the development of robust synthetic strategies. These methods can be broadly categorized into two approaches: fluorination of a pre-existing piperidine ring and construction of the piperidine ring from a fluorinated precursor.
Electrophilic Fluorination
A common strategy involves the treatment of an enolate or enamine derived from a piperidone with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.
Experimental Protocol: Synthesis of N-Boc-3,3-difluoro-4-piperidinone
-
Enolate Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSI) (2.5 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hydrogenation of Fluoropyridines
The catalytic hydrogenation of readily available fluoropyridines offers a direct route to fluorinated piperidines. Careful selection of the catalyst and reaction conditions is crucial to prevent hydrodefluorination.
Experimental Protocol: Synthesis of 4-Fluoropiperidine via Hydrogenation of 4-Fluoropyridine
-
Catalyst Preparation: In a high-pressure reactor, add 4-fluoropyridine (1.0 eq) and a suitable catalyst, such as Pd/C (5 mol%), suspended in a solvent like methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat the mixture (e.g., to 80 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reactor, carefully vent the hydrogen gas, and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or conversion to a salt.
Visualizing a General Synthetic Workflow
Assessing Biological Properties: Key In Vitro Assays
Evaluating the impact of fluorination on a compound's pharmacokinetic properties is a critical step in drug development. Two standard in vitro assays are particularly important: the metabolic stability assay and the Caco-2 permeability assay.
Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an indication of its in vivo half-life.
Experimental Protocol: Human Liver Microsome Stability Assay
-
Reagent Preparation: Prepare stock solutions of the test compound and positive controls (high and low clearance compounds) in a suitable solvent (e.g., DMSO). Thaw pooled human liver microsomes on ice. Prepare an NADPH regenerating system.
-
Incubation: In a 96-well plate, add the liver microsomes to a phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL). Add the test compound and pre-incubate at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to predict in vivo drug absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by using a fluorescent marker like Lucifer yellow.
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Case Studies: Fluorinated Piperidines in FDA-Approved Drugs
The successful application of fluorinated piperidines is evident in numerous FDA-approved drugs across various therapeutic areas.
-
Paroxetine (Paxil®): An antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI). Paroxetine contains a 4-fluorophenyl group attached to the piperidine ring. The fluorine atom contributes to its metabolic stability and modulates its lipophilicity, which is crucial for its pharmacokinetic profile and ability to cross the blood-brain barrier.[8][11][13]
-
CGRP Receptor Antagonists (e.g., Atogepant): Several recently approved drugs for the treatment of migraine are calcitonin gene-related peptide (CGRP) receptor antagonists. Many of these molecules incorporate fluorinated piperidine moieties. The fluorine atoms are strategically placed to enhance metabolic stability, improve oral bioavailability, and optimize binding to the CGRP receptor.[14][15]
-
Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant): While the core is not a simple piperidine, these antiemetic drugs often feature complex fluorinated heterocyclic systems. The principles of using fluorine to block metabolic sites and enhance potency are well-demonstrated in this class.
Conclusion and Future Perspectives
The incorporation of fluorine into the piperidine scaffold is a well-established and powerful strategy in modern medicinal chemistry. It provides a versatile toolkit for fine-tuning a wide range of properties, from metabolic stability and basicity to conformational preference and target engagement. As our understanding of the subtle interplay between fluorination and molecular properties deepens, and as new synthetic methodologies for the precise introduction of fluorine continue to emerge, the role of fluorinated piperidines in the development of novel therapeutics is set to expand even further. For researchers and drug development professionals, a thorough understanding of the principles and practicalities outlined in this guide is essential for harnessing the full potential of this remarkable structural motif.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Strategic Use of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride in the Synthesis of Novel Dopamine Receptor Antagonists
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and overall therapeutic profile. This guide provides an in-depth technical overview of the synthesis and application of a key fluorinated building block, 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride. We will explore the synthetic rationale for its preparation and demonstrate its utility as a core intermediate in the construction of potent and selective dopamine receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics.
Introduction: The Imperative for Advanced Dopamine Receptor Modulators
Dopamine, a critical catecholamine neurotransmitter, modulates a host of physiological processes within the CNS, including motor control, cognition, and reward pathways.[1] Dysregulation of dopaminergic signaling is a key factor in the pathophysiology of numerous neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and Parkinson's disease.[1][2] The dopamine D2 receptor, in particular, is a primary target for antipsychotic drugs.[1] Antagonism of this G protein-coupled receptor (GPCR) in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
However, first-generation antagonists often suffer from a range of side effects due to non-selective binding to other receptors and metabolic liabilities. The modern imperative is to develop next-generation antagonists with improved selectivity and pharmacokinetic properties. This has led to the exploration of novel chemical scaffolds, with fluorinated piperidines emerging as a particularly promising class.
The Strategic Role of the Gem-Difluoro Moiety
The introduction of a gem-difluoro group (CF₂) onto the piperidine ring, as in our core intermediate, is not a trivial substitution. This modification imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable methylene (CH₂) group with a CF₂ group can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[3][4]
-
Modulation of Basicity: The high electronegativity of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be strategically employed to fine-tune the molecule's ionization state at physiological pH, potentially reducing off-target interactions and improving its CNS penetration profile.
-
Conformational Control: The steric and electronic properties of the CF₂ group can restrict the conformational flexibility of the piperidine ring, locking it into a bioactive conformation that enhances binding affinity for the target receptor.[5]
-
Enhanced Binding Interactions: The polarized C-F bonds can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the receptor's binding pocket, leading to increased potency.
This guide focuses on This compound , a versatile building block that leverages these benefits for the rational design of advanced dopamine receptor antagonists.
Synthesis of the Core Intermediate: 4-(Benzyloxy)-3,3-difluoropiperidine
The synthesis of 4-substituted 3,3-difluoropiperidines has been an area of active investigation. One effective strategy involves a multi-step sequence starting from a 1,4-addition of ethyl bromodifluoroacetate.[6] This methodology provides a reliable route to the desired 4-(benzyloxy)-3,3-difluoropiperidine intermediate.[6]
Synthetic Workflow Overview
The overall synthetic strategy is designed to construct the fluorinated piperidine ring and install the necessary functional handles for subsequent elaboration into a final drug candidate.
Caption: Synthetic workflow for 4-(benzyloxy)-3,3-difluoropiperidine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 3,3-Difluoro-4-(benzyloxy)piperidin-2-one (Lactam Intermediate) This protocol is adapted from established methodologies for the synthesis of related structures.[6]
-
Reaction Setup: To a stirred suspension of activated copper powder in anhydrous DMSO, add 3-(benzyloxy)acrylonitrile.
-
Addition: Slowly add ethyl bromodifluoroacetate to the mixture at room temperature. The reaction is exothermic and should be controlled with a water bath.
-
Reaction: Stir the mixture at room temperature for 12-18 hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Reduction & Cyclization: The crude cyanoester intermediate is dissolved in THF. Borane-dimethyl sulfide complex (BMS) is added dropwise at 0 °C. The reaction is then heated to reflux for 4-6 hours.
-
Quench & Lactamization: After cooling, the reaction is carefully quenched by the addition of methanol, followed by acidic workup. The resulting amino acid is then heated in a high-boiling solvent like toluene with a catalytic amount of p-toluenesulfonic acid to effect lactamization.
-
Purification: The resulting lactam, 3,3-difluoro-4-(benzyloxy)piperidin-2-one, is purified by column chromatography on silica gel.
Step 2: Reduction to 4-(Benzyloxy)-3,3-difluoropiperidine
-
Reaction Setup: The purified lactam is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to 0 °C, and a reducing agent such as borane-THF complex or lithium aluminum hydride (LiAlH₄) is added portion-wise.
-
Reaction: The mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
Workup: The reaction is carefully quenched according to standard procedures for the reducing agent used (e.g., sequential addition of water, 15% NaOH solution, and water for LiAlH₄).
-
Purification: The crude product is filtered, the filtrate is extracted, and the final amine is purified by distillation or chromatography.
Step 3: Salt Formation
-
Procedure: The purified free base, 4-(benzyloxy)-3,3-difluoropiperidine, is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: A solution of HCl in ether (or gaseous HCl) is added dropwise with stirring.
-
Isolation: The resulting white precipitate of this compound is collected by filtration, washed with cold ether, and dried under vacuum.
Application: Synthesis of a Potent Dopamine D2/D4 Receptor Antagonist
The utility of our core intermediate is best demonstrated through its application in the synthesis of a final, pharmacologically active antagonist. The piperidine nitrogen serves as a key nucleophile for coupling with an appropriate electrophile, often an aromatic or heteroaromatic moiety characteristic of many dopamine antagonists.[7][8] While specific examples using this exact intermediate may be proprietary, we can construct a representative synthesis based on known pharmacophores for D2/D4 antagonists.[9][10]
Case Study: Synthesis of a Novel Antagonist
Let's consider the synthesis of a hypothetical but representative target molecule, Compound X , a potent D2/D4 antagonist.
Target: 1-(4-chlorobenzyl)-4-(benzyloxy)-3,3-difluoropiperidine.
Protocol: N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Reagent Addition: Add 1-chloro-4-(chloromethyl)benzene (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the target antagonist.
Final Step (Optional): Deprotection
If the final target requires a free 4-hydroxy group, the benzyloxy protecting group can be removed.
-
Reaction Setup: Dissolve the N-alkylated product in ethanol or methanol.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final deprotected product.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of our case-study antagonist.
| Step | Product | Reagents | Yield (%) | Purity (LC-MS) | Key Characterization (¹⁹F NMR) |
| 1 | N-Alkylation | 4-chlorobenzyl chloride, K₂CO₃ | 75-85 | >95% | Multiplet at ~ -95 ppm |
| 2 | Deprotection | H₂, Pd/C | 90-98 | >98% | Multiplet at ~ -98 ppm |
Mechanism of Action and Biological Significance
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are inhibitory G protein-coupled receptors (GPCRs) that couple to Gαi proteins.[1] Upon binding dopamine, the D2 receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby modulating downstream signaling cascades that affect neuronal excitability and gene expression.[1][11]
Caption: Antagonism of the Dopamine D2 signaling pathway.
Role of the Synthesized Antagonist
The synthesized antagonist, featuring the 3,3-difluoropiperidine core, acts by competitively binding to the dopamine D2 receptor.[2] By occupying the binding site, it prevents endogenous dopamine from activating the receptor, thereby blocking the inhibitory signal on adenylyl cyclase.[2] This restores cAMP levels and normalizes the downstream cellular response, which is the therapeutic mechanism for mitigating the positive symptoms of psychosis. The specific substitutions on the piperidine nitrogen and the aromatic ring are crucial for achieving high affinity and selectivity for the D2 receptor over other dopamine receptor subtypes (like D1, D3) and other neurotransmitter receptors.[7][12]
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of next-generation dopamine receptor antagonists. Its gem-difluoro moiety offers a predictable way to enhance metabolic stability and fine-tune the physicochemical properties of the final drug candidate. The synthetic routes are robust and adaptable, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. As the demand for safer and more effective CNS therapeutics continues to grow, the use of such advanced, fluorinated building blocks will be indispensable in the discovery and development of novel medicines.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride
Introduction: The Strategic Incorporation of Fluorine in Piperidine Scaffolds for Drug Discovery
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties. In modern medicinal chemistry, the introduction of fluorine atoms into drug candidates has emerged as a powerful strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] The gem-difluoro group, in particular, offers a unique combination of steric and electronic properties, serving as a bioisostere for a carbonyl group or a hydroxylated carbon, while significantly altering the local electronic environment and basicity of the piperidine nitrogen.[3]
4-(benzyloxy)-3,3-difluoropiperidine hydrochloride is a valuable building block for the synthesis of novel therapeutics. The benzyloxy group provides a handle for further functionalization or can act as a key pharmacophoric element, while the 3,3-difluoro substitution can impart desirable physicochemical properties. This application note provides a detailed, step-by-step protocol for a plausible synthetic route to this compound, intended for researchers and scientists in the field of drug development.
Overall Synthetic Strategy
The synthesis of this compound can be envisioned through a multi-step sequence commencing with the commercially available N-Boc-4-hydroxypiperidine. The key transformations involve the protection of the piperidine nitrogen, etherification of the hydroxyl group, introduction of the gem-difluoro moiety at the 3-position via deoxofluorination of a ketone precursor, followed by deprotection and salt formation.
*Note: The synthesis of the key intermediate, tert-butyl 4-(benzyloxy)-3-oxopiperidine-1-carboxylate, is a challenging step and may require a dedicated multi-step synthesis not detailed in this protocol. The subsequent deoxofluorination protocol is provided based on this hypothetical precursor.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
This procedure utilizes the Williamson ether synthesis to introduce the benzyl group onto the 4-hydroxy position of N-Boc-4-hydroxypiperidine.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.[4]
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(benzyloxy)piperidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate
This step involves the deoxofluorination of the ketone precursor. Deoxo-Fluor® is a suitable reagent for this transformation and is often considered more thermally stable than DAST.[5]
Materials:
-
tert-butyl 4-(benzyloxy)-3-oxopiperidine-1-carboxylate (hypothetical intermediate)
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve tert-butyl 4-(benzyloxy)-3-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (2.0-3.0 eq.) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of 4-(benzyloxy)-3,3-difluoropiperidine
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
Materials:
-
tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM.
-
Add Trifluoroacetic acid (TFA) (10-20 eq.) and stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base, 4-(benzyloxy)-3,3-difluoropiperidine.
Step 4: Synthesis of this compound
The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Materials:
-
4-(benzyloxy)-3,3-difluoropiperidine
-
Anhydrous diethyl ether or 1,4-dioxane
-
HCl solution (e.g., 2M in diethyl ether or 4M in 1,4-dioxane)
Procedure:
-
Dissolve the crude 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq.) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
Slowly add a solution of HCl in the corresponding solvent (1.1-1.2 eq.) with stirring.
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound as a solid.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | N-Boc-4-hydroxypiperidine | NaH, Benzyl bromide | tert-butyl 4-(benzyloxy)piperidine-1-carboxylate | 80-95% |
| 2 | tert-butyl 4-(benzyloxy)-3-oxopiperidine-1-carboxylate | Deoxo-Fluor® | tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate | 60-80% (estimated) |
| 3 | tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate | TFA | 4-(benzyloxy)-3,3-difluoropiperidine | >95% (crude) |
| 4 | 4-(benzyloxy)-3,3-difluoropiperidine | HCl solution | This compound | >90% |
Mechanistic Insights
Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers.[7] In the first step, a strong base, sodium hydride, deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide (benzyl bromide), displacing the bromide leaving group and forming the ether linkage.
Deoxofluorination of a Ketone
The deoxofluorination of a ketone with a reagent like Deoxo-Fluor® proceeds through a multi-step mechanism.[8] The carbonyl oxygen attacks the electrophilic sulfur atom of the fluorinating agent, leading to the formation of an intermediate that, after rearrangement and elimination, is converted to the gem-difluoroalkane.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and quench carefully.
-
Benzyl Bromide: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Deoxo-Fluor® and DAST: These reagents are corrosive and react with moisture to release HF gas. They should be handled with extreme care in a chemical fume hood using appropriate gloves and eye protection.[9]
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with appropriate PPE in a fume hood.
-
HCl solutions: Corrosive. Handle with care to avoid inhalation of vapors and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Note & Protocol: N-Alkylation of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride
Introduction: Strategic Importance of Fluorinated Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of marketed pharmaceuticals. The strategic incorporation of fluorine atoms, particularly geminal difluorination, offers a powerful tool to modulate key drug properties.[1][2] The 3,3-difluoro substitution on the piperidine ring can significantly enhance metabolic stability by blocking potential sites of oxidation, alter the basicity (pKa) of the piperidine nitrogen, and introduce unique conformational constraints that can improve binding affinity and selectivity for biological targets.[1][3]
The title compound, 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride, serves as a valuable synthetic intermediate. The benzyloxy group provides a stable protecting group that can be removed under various conditions, while the difluorinated core imparts the desirable physicochemical properties. N-alkylation of this secondary amine is a critical step to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]
This document provides detailed, validated protocols for two common and effective methods for the N-alkylation of this key intermediate:
-
Protocol A: Reductive Amination: A one-pot reaction with an aldehyde or ketone, utilizing a mild and selective reducing agent.
-
Protocol B: Direct Alkylation: A classical SN2 reaction with an alkyl halide in the presence of a suitable base.
Foundational Chemical Principles
Free-Basing the Hydrochloride Salt
The starting material is a hydrochloride salt. For the nitrogen to act as a nucleophile in either alkylation method, it must first be converted to the free base. This is typically achieved by treatment with an aqueous inorganic base (e.g., NaHCO₃, K₂CO₃) or an organic amine base (e.g., triethylamine, DIPEA) either in a separate workup step or in situ.
Mechanistic Overview
Reductive Amination: This powerful C-N bond-forming reaction proceeds in two stages within a single pot.[5] First, the secondary amine condenses with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion. Second, a hydride reagent, chosen for its selectivity, reduces the iminium ion to the corresponding tertiary amine.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to several key advantages:
-
Mildness: It is less reactive than other borohydrides like NaBH₄ and will not significantly reduce the starting aldehyde or ketone.[7][8]
-
Selectivity: It selectively reduces the protonated iminium intermediate, which forms more readily under the slightly acidic conditions generated by the reagent itself.[5][9]
-
Safety: It is safer to handle than sodium cyanoborohydride (NaBH₃CN), which can liberate toxic HCN gas under acidic conditions.[5]
Direct Alkylation: This is a standard nucleophilic aliphatic substitution (SN2) reaction.[10] The free piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[10][11] A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine.[12][13] Over-alkylation to form a quaternary ammonium salt is not a concern when starting with a secondary amine, making this a reliable method for synthesizing tertiary amines.[10]
Experimental Protocols & Workflow
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-(Benzyloxy)-3,3-difluoropiperidine HCl | Round-bottom flasks |
| Aldehyde or Ketone (for Protocol A) | Magnetic stirrer and stir bars |
| Alkyl Halide (for Protocol B) | Inert atmosphere setup (Nitrogen/Argon) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Syringes and needles |
| Potassium Carbonate (K₂CO₃) or DIPEA | Ice-water bath |
| Dichloromethane (DCM), Anhydrous | Rotary evaporator |
| N,N-Dimethylformamide (DMF), Anhydrous | Silica gel for column chromatography |
| Ethyl Acetate, Hexanes | Thin Layer Chromatography (TLC) plates |
| Saturated aq. NaHCO₃, Brine | Standard laboratory glassware |
Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16] Sodium triacetoxyborohydride is water-sensitive and should be handled under an inert atmosphere.[5][17]
Protocol A: N-Alkylation via Reductive Amination
This protocol describes the N-methylation using formaldehyde as a representative aldehyde.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspension: Add anhydrous dichloromethane (DCM, ~15 mL per 1 g of starting material).
-
Free-Basing (In Situ): Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq) to the suspension and stir for 10 minutes at room temperature.
-
Carbonyl Addition: Add the desired aldehyde (e.g., aqueous formaldehyde, 37% solution, 1.2 eq). Stir the mixture for 30-60 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Workflow Diagram: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Protocol B: N-Alkylation via Direct Alkylation
This protocol describes a general procedure using an alkyl bromide as a representative electrophile.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspension & Base: Add anhydrous N,N-dimethylformamide (DMF, ~10 mL per 1 g of starting material) and a solid base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 6-24 hours. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.
Workflow Diagram: Direct Alkylation
Caption: Workflow for N-alkylation via direct alkylation.
Discussion & Field Insights
| Parameter | Protocol A: Reductive Amination | Protocol B: Direct Alkylation |
| Scope | Broad. Works well with a wide variety of aldehydes and ketones, including those with sensitive functional groups.[7] | Best with reactive alkyl halides (iodides, bromides, benzyl/allyl halides). Less effective for secondary halides due to steric hindrance and competing elimination. |
| Conditions | Very mild (typically room temperature). Acid-sensitive groups are generally tolerated.[7][9] | Often requires heating. Strong bases may not be compatible with base-sensitive functional groups on the electrophile. |
| Reagents | Aldehydes/ketones are readily available. NaBH(OAc)₃ is a specialized but common reagent. | Alkyl halides are common. Inorganic bases like K₂CO₃ are inexpensive and easy to handle.[13] |
| Workup | Boron salts must be removed by aqueous workup. Emulsions can sometimes form. | Workup is generally straightforward, though DMF removal requires thorough washing with brine. |
| Recommendation | Preferred method for functional group tolerance and mild conditions. Ideal for introducing complex side chains via corresponding aldehydes. | A robust and cost-effective method for simple alkyl groups (methyl, ethyl, benzyl) where the alkyl halide is readily available and stable to the conditions. |
Product Characterization
The identity and purity of the final N-alkylated 4-(benzyloxy)-3,3-difluoropiperidine should be confirmed by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the incorporation of the new alkyl group.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. aksci.com [aksci.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. fishersci.com [fishersci.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 4-(benzyloxy)-3,3-difluoropiperidine HCl in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthetic manipulation of 4-(benzyloxy)-3,3-difluoropiperidine HCl, a valuable fluorinated building block for drug discovery and medicinal chemistry. The strategic incorporation of fluorine atoms into piperidine scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules, such as basicity, lipophilicity, and metabolic stability.[1][2] This guide details procedures for the preparation of the free base, subsequent N-functionalization reactions including N-alkylation, N-acylation, and reductive amination, as well as the deprotection of the benzyl ether to unmask the 4-hydroxy functionality for further derivatization.
Introduction: The Strategic Advantage of Fluorinated Piperidines
The piperidine motif is a cornerstone in pharmaceutical sciences, present in a vast number of approved drugs.[3] The introduction of fluorine atoms into this privileged scaffold offers a powerful strategy to fine-tune molecular properties. The gem-difluoro group, as present in 4-(benzyloxy)-3,3-difluoropiperidine, can have profound effects on the molecule's conformation and electronic properties. Specifically, the electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous in mitigating off-target effects, such as hERG channel affinity, a common liability for basic amines.[2] Furthermore, the C-F bond is exceptionally stable, often leading to increased metabolic stability of the resulting compounds.[2]
4-(benzyloxy)-3,3-difluoropiperidine HCl serves as a versatile starting material, offering three key points for diversification: the secondary amine, the benzyloxy group which can be deprotected to reveal a hydroxyl group, and the aromatic ring of the benzyl group which can be modified. This guide provides the foundational chemistry to exploit these features.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1416440-29-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₆ClF₂NO | --INVALID-LINK-- |
| Molecular Weight | 263.71 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Storage | Store in a cool, dry place. | --INVALID-LINK-- |
Safety and Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Review the Safety Data Sheet (SDS) from the supplier before use.
Synthetic Workflow Overview
The utility of 4-(benzyloxy)-3,3-difluoropiperidine HCl as a synthetic building block is illustrated in the following workflow. The initial step involves the liberation of the free amine, which is a prerequisite for most subsequent functionalization reactions.
Caption: Synthetic pathways originating from 4-(benzyloxy)-3,3-difluoropiperidine HCl.
Detailed Experimental Protocols
Protocol 1: Preparation of 4-(benzyloxy)-3,3-difluoropiperidine (Free Base)
Rationale: The hydrochloride salt is stable and easy to handle. However, for N-functionalization reactions, the free secondary amine is required. This is achieved by a simple acid-base extraction.
Materials:
-
4-(benzyloxy)-3,3-difluoropiperidine HCl
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(benzyloxy)-3,3-difluoropiperidine HCl (1.0 eq) in a mixture of DCM (10 mL per gram of salt) and water (10 mL per gram of salt).
-
Transfer the mixture to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH ~8-9), as indicated by pH paper.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL per gram of initial salt).
-
Combine the organic layers, wash with brine (1 x 10 mL per gram of initial salt), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. The product is often used in the next step without further purification.
Protocol 2: N-Alkylation with an Alkyl Halide
Rationale: This protocol describes the formation of a C-N bond by reacting the nucleophilic secondary amine with an electrophilic alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction.[4][5]
Materials:
-
4-(benzyloxy)-3,3-difluoropiperidine (free base, 1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, iodomethane, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
To a solution of 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq) in DMF or ACN (0.1-0.2 M), add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF/ACN).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.
Protocol 3: N-Acylation with an Acyl Chloride or Anhydride
Rationale: This protocol outlines the formation of an amide bond, a common functional group in pharmaceuticals. The reaction is typically rapid and high-yielding. A non-nucleophilic base is used to scavenge the acid byproduct.[6]
Materials:
-
4-(benzyloxy)-3,3-difluoropiperidine (free base, 1.0 eq)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Protocol 4: Reductive Amination
Rationale: Reductive amination is a powerful method for forming C-N bonds, especially for the synthesis of secondary and tertiary amines. It proceeds via the in situ formation of an iminium ion from the piperidine and a carbonyl compound, which is then reduced.[7][8][9]
Materials:
-
4-(benzyloxy)-3,3-difluoropiperidine (free base, 1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE (0.1 M), add a catalytic amount of acetic acid (if needed).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Stir at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash chromatography.
Protocol 5: Debenzylation via Catalytic Hydrogenation
Rationale: The benzyl ether is a common protecting group for alcohols. It can be conveniently removed by palladium-catalyzed hydrogenation to yield the free hydroxyl group, which can be used for further functionalization.[10][11][12]
Materials:
-
N-substituted 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt%, 0.1 eq by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-substituted 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq) in MeOH or EtOH.
-
Carefully add Pd/C (10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH or EtOH.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification may be necessary depending on the substrate and reaction purity.
Protocol 6: Derivatization of 4-hydroxy-3,3-difluoropiperidine: Mitsunobu Reaction
Rationale: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with inversion of stereochemistry (if applicable). This protocol provides an example of forming an ether linkage.[13][14][15][16]
Materials:
-
N-substituted 4-hydroxy-3,3-difluoropiperidine (1.0 eq)
-
A phenol or other acidic nucleophile (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-substituted 4-hydroxy-3,3-difluoropiperidine (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Characterization Guide
The structural elucidation of the synthesized derivatives can be achieved using a combination of standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the piperidine ring protons, the benzylic protons, and any newly introduced functional groups.
-
¹³C NMR: The carbon attached to the two fluorine atoms will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A powerful tool for confirming the presence of the difluoro group. It will typically show a single environment for the two fluorine atoms, though complex coupling may be observed.[17][18][19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in N-alkylation | Insufficiently reactive alkyl halide; Steric hindrance | Increase reaction temperature; Use a more reactive halide (e.g., iodide instead of bromide); Increase reaction time. |
| Low yield in reductive amination | Unstable iminium ion; Ineffective reducing agent | Use an anhydrous solvent; Add a dehydrating agent (e.g., molecular sieves); Try a different reducing agent (e.g., NaBH₃CN in MeOH). |
| Stalled debenzylation | Catalyst poisoning; Insufficient H₂ pressure | Use fresh catalyst; Ensure the substrate is pure; Increase H₂ pressure using a hydrogenation apparatus. |
| Difficult purification after Mitsunobu | Triphenylphosphine oxide and hydrazine byproducts | Use polymer-supported PPh₃; Use modified azodicarboxylates designed for easier removal. |
Conclusion
4-(benzyloxy)-3,3-difluoropiperidine HCl is a highly valuable and versatile building block for the synthesis of novel chemical entities for drug discovery. The protocols detailed in this guide provide a solid foundation for its use in a variety of synthetic transformations, enabling the creation of diverse libraries of fluorinated piperidine derivatives. The strategic introduction of the gem-difluoro moiety offers a compelling approach to modulate key drug-like properties, making this a scaffold of significant interest to the medicinal chemistry community.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. biophysics.org [biophysics.org]
purification of 4-(benzyloxy)-3,3-difluoropiperidine derivatives by chromatography
An Application Guide to the Chromatographic Purification of 4-(Benzyloxy)-3,3-difluoropiperidine Derivatives
Abstract
This application note provides a detailed guide for the chromatographic purification of 4-(benzyloxy)-3,3-difluoropiperidine derivatives, a class of compounds of significant interest in pharmaceutical research and drug development.[1][2] The unique structural features of these molecules—namely the basic piperidine nitrogen, the electron-withdrawing gem-difluoro group, and the hydrophobic benzyloxy moiety—present distinct challenges for achieving high purity. This guide explains the causality behind experimental choices and details robust protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC). We introduce the concept of orthogonal purification as a self-validating system to ensure the comprehensive removal of process impurities and achieve drug-grade purity.[3][4]
Introduction: The Purification Challenge
Fluorinated piperidines are highly sought-after motifs in medicinal chemistry. The incorporation of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] The 4-(benzyloxy)-3,3-difluoropiperidine scaffold, in particular, combines these benefits with a versatile handle for further chemical modification. However, purifying these intermediates is far from trivial.
The primary challenges stem from the molecule's inherent chemical properties:
-
Basicity of the Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom makes the molecule basic. This leads to strong, undesirable interactions with acidic residual silanol groups on standard silica-based chromatography columns, resulting in significant peak tailing, poor resolution, and inaccurate quantification.[5][6]
-
Influence of Fluorine: The high electronegativity of the two fluorine atoms can lower the pKa of the adjacent piperidine nitrogen, altering its ionization state and interaction with the stationary phase.[7] Furthermore, fluorinated compounds can engage in unique intermolecular interactions that can be exploited for separation but also complicate standard methods.[7]
-
Hydrophobicity of the Benzyloxy Group: The benzyl group provides a significant hydrophobic region, making the molecule amenable to reversed-phase chromatography, but also introducing the potential for π-π stacking interactions with certain stationary phases.[8]
A successful purification strategy must address all these factors simultaneously to resolve the target compound from structurally similar impurities.
The Principle of Orthogonal Purification
For pharmaceutical intermediates, relying on a single chromatographic method is often insufficient to guarantee purity.[4][9] Two compounds that co-elute under one set of conditions (e.g., based on hydrophobicity in RP-HPLC) may be well-resolved under a different set of conditions that separates based on a different molecular property (e.g., polarity in SFC). This is the principle of orthogonal chromatography .[3][10]
By employing two or more dissimilar chromatographic systems, we create a self-validating workflow that maximizes the probability of detecting and removing all impurities.[4][10] This guide will focus on the powerful combination of RP-HPLC and SFC as orthogonal techniques.
Figure 1: A representative orthogonal purification workflow.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purifying moderately polar to nonpolar compounds and serves as an excellent primary purification technique. Separation is based primarily on hydrophobic interactions between the analyte and the stationary phase.
Causality of Method Design
-
Column Selection: A C18 (octadecylsilane) column is a versatile starting point due to the significant hydrophobicity imparted by the benzyloxy group.[5] To combat peak tailing from the basic nitrogen, it is critical to use a modern, high-purity, end-capped C18 column. End-capping minimizes the exposed acidic silanol groups, leading to improved peak symmetry.[5] For highly fluorinated derivatives, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer enhanced retention and alternative selectivity.[11][12]
-
Mobile Phase Modification: The key to good peak shape for basic compounds is controlling the ionization state of both the analyte and the stationary phase.
-
Acidic Additive: Adding 0.1% of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (both water and organic) is essential.[5] This lowers the pH (typically to 2-3), which serves two purposes: it protonates the piperidine nitrogen to a single, consistent ionic state, and it suppresses the ionization of residual silanol groups, minimizing secondary interactions.[5]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency.
-
Protocol: Preparative RP-HPLC Purification
Objective: To remove bulk impurities from the crude 4-(benzyloxy)-3,3-difluoropiperidine derivative.
1. Analytical Method Development (Scouting):
- Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (for the benzyl group).
- Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the target compound.
- Optimization: Run focused gradients around the elution point of the target compound to maximize resolution from the nearest impurities.
2. Scale-Up to Preparative Chromatography:
- Column: Select a preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm).
- Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO or Methanol). Ensure it is fully dissolved to prevent column clogging.
- Loading: Inject a sample load that does not exceed the column's capacity. Overloading will lead to poor separation.
- Gradient Adjustment: Adjust the gradient slope and flow rate for the larger column dimensions. The goal is to maintain the resolution achieved at the analytical scale.
- Fraction Collection: Collect fractions based on the UV detector signal, starting just before the target peak rises and ending after it returns to baseline.
- Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to determine which fractions meet the desired purity threshold. Pool the pure fractions.
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 250 mm, 5 µm | Maintain identical stationary phase chemistry for predictable scalability. |
| Mobile Phase | 0.1% FA in Water/ACN | 0.1% FA in Water/ACN | Modifier is critical for peak shape; must be consistent.[5] |
| Flow Rate | 1.0 mL/min | 20-25 mL/min | Flow rate is scaled based on the column cross-sectional area. |
| Sample Load | 5-10 µL (analytical conc.) | 50-200 mg (dissolved) | Loading is maximized without sacrificing resolution. |
| Gradient | Optimized for resolution | Geometrically scaled | The gradient duration is increased to maintain separation on the larger column. |
Table 1: Example parameters for scaling from analytical to preparative RP-HPLC.
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses supercritical CO₂ as the primary mobile phase.[13] It is an excellent orthogonal technique to RP-HPLC because its separation mechanism is based on normal-phase principles, separating compounds primarily by polarity.[14]
The SFC Advantage
-
Orthogonality: Provides a completely different selectivity compared to RP-HPLC, enabling the separation of impurities that co-elute in the reversed-phase system.[15]
-
Speed: The low viscosity of supercritical CO₂ allows for much faster flow rates and rapid column equilibration, significantly reducing purification times.[14][15]
-
Efficiency: Fraction collection is simplified as the CO₂ is removed as a gas, leaving the purified compound in a small volume of organic co-solvent, which dramatically reduces evaporation time.[15]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents compared to both normal-phase and reversed-phase HPLC, making it a more environmentally friendly choice.[15]
Figure 2: Comparison of key features between SFC and RP-HPLC.
Protocol: SFC Orthogonal Purification
Objective: To "polish" the fractions from the RP-HPLC step, removing any remaining co-eluting impurities.
1. Analytical Method Development (Scouting):
- Column: Choose from a range of polar stationary phases. A Diol or 2-Ethylpyridine (2-EP) column is often a good starting point.
- Mobile Phase A: Supercritical CO₂.
- Mobile Phase B (Co-solvent): Methanol is a common choice. For basic compounds like piperidines, adding a basic modifier (e.g., 0.1-0.2% diethylamine or ammonium hydroxide) to the co-solvent can dramatically improve peak shape.
- Back Pressure: 120-150 bar.
- Temperature: 40 °C.
- Gradient: Run a scouting gradient from 5% to 50% co-solvent over 5-7 minutes.
- Optimization: Adjust the co-solvent, modifier, and gradient to achieve baseline separation of the target from impurities.
2. Preparative SFC Purification:
- Column: Select a preparative column with the same chemistry as the optimized analytical column.
- Sample Preparation: Pool the fractions from the initial RP-HPLC purification and evaporate the solvent. Re-dissolve the residue in a minimal amount of the SFC co-solvent (e.g., Methanol). Ensure complete solubility to avoid precipitation upon injection.[15]
- Loading: Perform stacked injections to maximize throughput.
- Collection: Use a mass-directed fraction collection system if available to selectively collect only the fraction containing the target compound's molecular weight. This minimizes contamination and maximizes yield.
- Final Analysis: Confirm the purity of the final product using both the RP-HPLC and SFC analytical methods to demonstrate the absence of impurities in two orthogonal systems.
Conclusion
The successful purification of 4-(benzyloxy)-3,3-difluoropiperidine derivatives requires a strategic approach that directly addresses the compound's unique chemical characteristics. A primary purification using a well-optimized reversed-phase HPLC method with an acidic modifier is effective for removing the majority of impurities. However, to achieve the high level of purity required for pharmaceutical applications, an orthogonal polishing step is strongly recommended. Supercritical Fluid Chromatography (SFC) serves as an ideal secondary technique, offering different selectivity, increased speed, and reduced environmental impact.[15][16][17] This dual-methodology approach provides a robust, self-validating workflow, ensuring the final compound is free of hidden or co-eluting impurities.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. santaisci.com [santaisci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the chromatographic regulation properties of benzyl groups attached to bridging nitrogen atoms in a calixtriazine-bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. waters.com [waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Using SFC to Improve Separation Workflows for Drug Analysis and Purification | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Parallel Synthesis of Novel Piperidine Libraries Utilizing 4-(Benzyloxy)-3,3-difluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The strategic incorporation of fluorine atoms into this privileged structure offers a powerful tool to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This document provides a comprehensive guide for the utilization of 4-(benzyloxy)-3,3-difluoropiperidine, a versatile building block, in the parallel synthesis of diverse chemical libraries. Detailed protocols for deprotection and subsequent derivatization through N-alkylation, N-arylation, and amide bond formation are presented, enabling the rapid generation of novel, fluorinated piperidine analogs for accelerated drug discovery campaigns.
Introduction: The Strategic Advantage of Fluorinated Piperidines
The introduction of fluorine into drug candidates has become a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, while also influencing the pKa of neighboring functionalities and increasing metabolic stability by blocking potential sites of oxidation.[1] The 3,3-difluoropiperidine scaffold offers a unique combination of conformational rigidity and altered basicity of the piperidine nitrogen, which can be advantageous for optimizing target engagement and reducing off-target effects, such as hERG channel affinity.
4-(Benzyloxy)-3,3-difluoropiperidine emerges as a particularly useful building block for library synthesis. The benzyl ether provides a stable protecting group for the 4-position hydroxyl group, which can be readily removed under standard hydrogenolysis conditions. This two-stage derivatization strategy, involving initial diversification at the piperidine nitrogen followed by potential late-stage functionalization at the 4-position, allows for the creation of highly complex and diverse molecular architectures.
Overview of the Parallel Synthesis Workflow
The parallel synthesis of a diverse library using 4-(benzyloxy)-3,3-difluoropiperidine as a scaffold can be conceptualized as a three-stage process. This workflow is designed for efficiency and adaptability, allowing for the generation of a large number of analogs in a high-throughput manner.
Figure 1: A generalized workflow for the parallel synthesis of a diverse piperidine library starting from 4-(benzyloxy)-3,3-difluoropiperidine.
Experimental Protocols
The following protocols are designed for execution in a 96-well plate format, a common platform for parallel synthesis. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Stage 1: Debenzylation of 4-(Benzyloxy)-3,3-difluoropiperidine
The removal of the benzyl ether protecting group is a critical first step to unmask the piperidine nitrogen for subsequent derivatization. Catalytic hydrogenolysis is the most common and effective method.[3]
Protocol 1: Parallel Hydrogenolysis
-
Reagents and Materials:
-
4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (optional, for transfer hydrogenolysis)
-
96-well reaction block with sealing mat
-
Hydrogenation apparatus (e.g., H-Cube® or Parr hydrogenator adapted for well plates) or nitrogen/vacuum manifold for transfer hydrogenolysis.
-
-
Procedure:
-
To each well of a 96-well reaction block, add this compound (1.0 eq).
-
Add a suspension of 10% Pd/C (0.1 eq by weight) in MeOH.
-
For hydrogenation: Place the reaction block in a parallel hydrogenation apparatus and pressurize with hydrogen gas (50 psi). Stir at room temperature for 16 hours.
-
For transfer hydrogenolysis: Add ammonium formate (5.0 eq) to each well. Seal the reaction block and stir at 60 °C for 12 hours.
-
After the reaction is complete, filter the contents of each well through a celite-packed filter plate to remove the palladium catalyst.
-
Evaporate the solvent in vacuo to yield the crude 4-hydroxy-3,3-difluoropiperidine, which can often be used in the next step without further purification.
-
-
Causality and Experimental Choices:
-
The use of the hydrochloride salt of the starting material is common and generally does not interfere with the reaction.
-
Methanol or ethanol are excellent solvents for hydrogenation as they readily dissolve the substrate and hydrogen gas.
-
Transfer hydrogenolysis with ammonium formate is a convenient alternative to using pressurized hydrogen gas and is often more amenable to a standard parallel synthesis setup.[4]
-
Stage 2: N-Derivatization of 4-Hydroxy-3,3-difluoropiperidine
The following protocols describe three common and robust methods for diversifying the piperidine nitrogen.
Reductive amination is a highly reliable method for forming C-N bonds and is well-suited for parallel synthesis due to the wide availability of diverse aldehydes and ketones.
Protocol 2: Parallel Reductive Amination
-
Reagents and Materials:
-
Crude 4-hydroxy-3,3-difluoropiperidine from Stage 1
-
A library of diverse aldehydes or ketones (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
96-well reaction block with sealing mat
-
-
Procedure:
-
Dissolve the crude 4-hydroxy-3,3-difluoropiperidine in DCM in a 96-well reaction block.
-
To each well, add a solution of a unique aldehyde or ketone from a stock plate.
-
If desired, add a catalytic amount of acetic acid to facilitate imine/enamine formation.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add NaBH(OAc)₃ to each well.
-
Seal the reaction block and stir at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product with DCM, separate the organic layer using a filter plate with a phase separator, and evaporate the solvent in vacuo.
-
-
Causality and Experimental Choices:
-
NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations and is tolerant of many functional groups.
-
DCM and DCE are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.
-
| Reactant Class | Reagent Examples | Expected Yield Range |
| Aliphatic Aldehydes | Isovaleraldehyde, Cyclohexanecarboxaldehyde | 70-95% |
| Aromatic Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde | 65-90% |
| Heterocyclic Aldehydes | 2-Thiophenecarboxaldehyde, Pyridine-3-carboxaldehyde | 60-85% |
| Ketones | Acetophenone, Cyclohexanone | 50-80% |
Table 1: Representative Substrates and Expected Yields for Parallel Reductive Amination.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide.[5]
Protocol 3: Parallel Buchwald-Hartwig Amination
-
Reagents and Materials:
-
Crude 4-hydroxy-3,3-difluoropiperidine from Stage 1
-
A library of diverse aryl or heteroaryl halides (bromides or chlorides) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-XPhos precatalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
96-well reaction block with sealing mat, purged with an inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to each well of a 96-well reaction block.
-
Add a solution of the aryl/heteroaryl halide in the anhydrous solvent to each well.
-
Add a solution of the crude 4-hydroxy-3,3-difluoropiperidine in the anhydrous solvent to each well.
-
Seal the reaction block and heat to 80-110 °C with stirring for 12-24 hours.
-
Cool the reaction block to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Evaporate the solvent in vacuo.
-
-
Causality and Experimental Choices:
-
The choice of palladium precatalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for a given substrate class.[6] Modern bulky biaryl phosphine ligands like XPhos and RuPhos are generally effective for a wide range of substrates.[6]
-
The reaction must be performed under anhydrous and inert conditions to prevent catalyst deactivation.
-
| Reactant Class | Reagent Examples | Expected Yield Range |
| Aryl Bromides | 4-Bromoanisole, 1-Bromo-3-fluorobenzene | 60-90% |
| Heteroaryl Bromides | 2-Bromopyridine, 3-Bromothiophene | 50-85% |
| Aryl Chlorides | 4-Chlorotoluene, 1-Chloro-4-(trifluoromethyl)benzene | 40-75% (often requires more active catalyst systems) |
Table 2: Representative Substrates and Expected Yields for Parallel Buchwald-Hartwig Amination.
Amide bond formation is one of the most frequently used reactions in medicinal chemistry. A variety of coupling reagents are available to facilitate this transformation.
Protocol 4: Parallel Amide Coupling
-
Reagents and Materials:
-
Crude 4-hydroxy-3,3-difluoropiperidine from Stage 1
-
A library of diverse carboxylic acids (1.1 eq)
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
96-well reaction block with sealing mat
-
-
Procedure:
-
To a 96-well plate containing solutions of the carboxylic acid library in DMF, add the coupling reagent (e.g., HATU).
-
In a separate 96-well reaction block, dissolve the crude 4-hydroxy-3,3-difluoropiperidine in DMF and add the base (e.g., DIPEA).
-
Transfer the activated carboxylic acid solution to the reaction block containing the amine.
-
Seal the reaction block and stir at room temperature for 4-16 hours.
-
Quench the reaction by adding water to each well.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a suitable drying agent (e.g., MgSO₄ in a filter plate), and evaporate the solvent in vacuo.
-
-
Causality and Experimental Choices:
-
HATU is a highly effective coupling reagent that is particularly useful for coupling less nucleophilic amines or sterically hindered substrates, leading to high yields and minimal racemization.[7]
-
The use of a non-nucleophilic base is essential to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
-
| Reactant Class | Reagent Examples | Expected Yield Range |
| Aliphatic Carboxylic Acids | Isobutyric acid, Cyclopentanecarboxylic acid | 75-95% |
| Aromatic Carboxylic Acids | Benzoic acid, 4-Methoxybenzoic acid | 70-90% |
| Heterocyclic Carboxylic Acids | Furan-2-carboxylic acid, Thiophene-3-carboxylic acid | 65-85% |
Table 3: Representative Substrates and Expected Yields for Parallel Amide Coupling.
Stage 3: High-Throughput Purification and Analysis
The crude products from the parallel synthesis reactions will require purification before biological screening.
-
Purification: High-throughput purification is typically performed using preparative reversed-phase HPLC (prep-HPLC) with mass-spectrometric detection to trigger fraction collection.[8][9][10] Supercritical fluid chromatography (SFC) is also an increasingly popular and "greener" alternative for the purification of compound libraries.[11]
-
Analysis and Quality Control: The purity and identity of the final compounds in the library should be confirmed using analytical techniques such as LC-MS or UPLC.[12][13][14] This ensures that the biological data generated from the library is reliable.
Conclusion
4-(Benzyloxy)-3,3-difluoropiperidine is a valuable and versatile building block for the construction of novel, fluorinated piperidine libraries. The protocols outlined in this document provide a robust framework for the efficient parallel synthesis of diverse N-alkylated, N-arylated, and N-acylated analogs. By leveraging these high-throughput synthetic strategies, researchers can rapidly explore the chemical space around the 3,3-difluoropiperidine scaffold, accelerating the identification of new lead compounds in drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tarosdiscovery.com [tarosdiscovery.com]
- 10. Realities of high-throughput liquid chromatography/mass spectrometry purification of large combinatorial libraries: a report on overall sample throughput using parallel purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-throughput parallel LC/UV/MS analysis of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput parallel LC/UV/MS analysis of combinatorial libraries. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Scale-Up Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride Derivatives
Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed pharmaceuticals. The strategic incorporation of fluorine atoms into this motif can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoropiperidine moiety, in particular, serves as a crucial building block for creating novel active pharmaceutical ingredients (APIs) by introducing a gem-difluoro group that can act as a bioisostere for a carbonyl group and enhance molecular stability.[1]
The 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride derivative is a valuable intermediate, providing a handle for further functionalization while ensuring the stability and ease of handling associated with a hydrochloride salt. However, transitioning the synthesis of such complex heterocyclic compounds from the laboratory bench to a multi-kilogram scale presents significant challenges.[2][3][4] These challenges include managing reaction exotherms, ensuring consistent purity, handling potentially hazardous reagents, and developing robust purification protocols suitable for large volumes.
This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route. It outlines not just the procedural steps but the underlying rationale, critical process parameters, safety considerations, and quality control checkpoints necessary for a successful and self-validating manufacturing process.
Recommended Synthetic Pathway: A Multi-Step Approach to Scalability
While several routes to fluorinated piperidines exist, such as the hydrogenation of fluoropyridine precursors, these can be complicated on a large scale by side reactions like hydrodefluorination.[5][6][7] For the synthesis of 4-(benzyloxy)-3,3-difluoropiperidine, a more reliable and controllable multi-step sequence is recommended. This pathway, adapted from established methodologies for substituted 3,3-difluoropiperidines, builds the core structure through a series of robust and well-understood chemical transformations.[8]
The chosen strategy involves a four-stage process:
-
1,4-Conjugate Addition: Formation of a key difluoro-γ-nitro ester intermediate.
-
Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular lactamization.
-
Lactam Reduction: Conversion of the piperidinone to the target piperidine ring.
-
Salt Formation & Purification: Conversion to the hydrochloride salt for enhanced stability and ease of purification.
This linear approach allows for purification and quality control at intermediate stages, preventing the amplification of impurities—a common pitfall in large-scale synthesis.[4]
Figure 1: High-level overview of the four-stage synthetic workflow.
Detailed Scale-Up Protocols
The following protocols are designed for a target scale of approximately 1.0 kg of the final product. All operations should be conducted in appropriately sized glass-lined or stainless steel reactors equipped with overhead stirring, temperature control (heating/cooling jackets), and nitrogen blanketing.
Protocol 1: Synthesis of Ethyl 4-(benzyloxy)-2,2-difluoro-3-formylbutanoate
This initial step constructs the carbon backbone with the required stereochemistry and functional groups.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| (Benzyloxy)acetaldehyde | 150.17 | 1.20 kg | 7.99 | 1.0 |
| Ethyl Bromodifluoroacetate | 202.98 | 1.79 kg | 8.80 | 1.1 |
| Activated Copper Powder | 63.55 | 2.54 kg | 39.95 | 5.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10.0 L | - | - |
Procedure:
-
Charge the reactor with activated copper powder and DMSO under a nitrogen atmosphere.
-
Heat the stirred suspension to 50°C.
-
In a separate vessel, prepare a solution of (benzyloxy)acetaldehyde and ethyl bromodifluoroacetate in 2.0 L of DMSO.
-
Add the solution from step 3 to the reactor dropwise over 2-3 hours, maintaining the internal temperature between 50-55°C. An exotherm is expected and should be controlled with jacket cooling.
-
After the addition is complete, maintain the reaction at 55°C for an additional 4 hours, monitoring for completion by HPLC or TLC.
-
Cool the reaction mixture to room temperature (20-25°C).
-
Quench the reaction by slowly adding 20 L of water.
-
Filter the mixture through a pad of celite to remove the copper solids. Wash the filter cake with ethyl acetate (2 x 2 L).
-
Extract the aqueous filtrate with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is carried forward without further purification.
Protocol 2: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidin-2-one
This stage involves the critical reductive cyclization to form the lactam ring.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| Crude Product from Protocol 1 | ~272.26 | ~2.18 kg | ~7.99 | 1.0 |
| Raney Nickel (50% slurry in water) | - | ~440 g | - | - |
| Methanol | 32.04 | 20.0 L | - | - |
| Hydrogen Gas (H₂) | 2.02 | 50-60 psi | - | - |
Procedure:
-
Charge a hydrogenation-rated reactor with the crude product from the previous step and methanol.
-
Carefully add the Raney Nickel slurry under a nitrogen blanket. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 55 psi.
-
Heat the mixture to 45°C and maintain vigorous stirring. Monitor hydrogen uptake.
-
The reaction is typically complete within 12-18 hours. Monitor by HPLC for the disappearance of the starting material.
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The filter cake must be kept wet to prevent ignition and handled as hazardous waste.
-
Wash the filter cake with methanol (2 x 2 L).
-
Concentrate the combined filtrate under reduced pressure. The resulting crude lactam can be purified by slurry in a mixture of heptane and ethyl acetate or by column chromatography if necessary, although often it is of sufficient purity for the next step.
Protocol 3: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine
Reduction of the lactam amide provides the target piperidine free base.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| Lactam from Protocol 2 | 241.24 | 1.70 kg | 7.05 | 1.0 |
| Borane-THF Complex (1M in THF) | - | 21.1 L | 21.1 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 15.0 L | - | - |
| Hydrochloric Acid (6M aq.) | 36.46 | ~10 L | - | - |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | ~5 L | - | - |
Procedure:
-
Charge the reactor with the lactam and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using a cooling jacket.
-
Slowly add the borane-THF complex over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 65°C) for 6-8 hours. Monitor by HPLC or TLC.
-
Cool the reaction mixture to 0-5°C.
-
Slowly and carefully quench the reaction by the dropwise addition of 6M HCl to decompose the excess borane and the borane-amine complex. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and headspace.
-
Once the gas evolution ceases, adjust the pH to >12 with the slow addition of 50% NaOH solution, keeping the temperature below 25°C.
-
Extract the aqueous layer with dichloromethane (3 x 10 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.
Protocol 4: Formation and Isolation of this compound
The final step involves converting the free base to its stable hydrochloride salt, which facilitates purification via crystallization.[9][10]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| Crude Free Base from Protocol 3 | 227.25 | ~1.60 kg | ~7.05 | 1.0 |
| Isopropyl Alcohol (IPA) | 60.10 | 16.0 L | - | - |
| HCl in Dioxane (4M) or HCl gas | - | ~1.8 L | ~7.2 | 1.02 |
Procedure:
-
Dissolve the crude free base in isopropyl alcohol in the reactor.
-
Cool the solution to 0-5°C.
-
Slowly add the 4M HCl in dioxane solution dropwise. Alternatively, bubble anhydrous HCl gas through the solution. Monitor the pH to ensure it reaches ~1-2.
-
A white precipitate will form. Stir the resulting slurry at 0-5°C for an additional 2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold isopropyl alcohol (2 x 2 L) and then with heptane (2 x 3 L).
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected yield: 1.5 - 1.7 kg of a white to off-white crystalline solid.
Process Safety and Hazard Analysis
Scaling up chemical synthesis introduces risks that may not be apparent at the lab scale.[4] A thorough hazard analysis is mandatory.
| Hazard | Stage(s) | Mitigation Strategy |
| Pyrophoric Reagents | 2 | Handle Raney Nickel as a wet slurry under an inert atmosphere at all times. Use dedicated, non-sparking tools. Quench spent catalyst carefully before disposal according to site-specific procedures. |
| Hydrogen Gas | 2, 3 | Use a certified hydrogenation reactor in a designated, well-ventilated area. Ensure all fittings are pressure-tested. Purge the system thoroughly with nitrogen before and after the reaction. Monitor for leaks. |
| Borane Reagents | 3 | Borane-THF is flammable and reacts violently with water. Add reagents slowly at low temperatures. Quench excess borane carefully under controlled conditions to manage hydrogen gas evolution. |
| Corrosive Reagents | 3, 4 | Handle concentrated HCl and NaOH with appropriate PPE (gloves, goggles, face shield, acid-resistant apron). Ensure materials of construction are compatible.[11][12] |
| Reaction Exotherms | 1, 3, 4 | Perform additions slowly and with adequate cooling capacity. Monitor the internal temperature continuously. Have a quench plan in place for thermal runaway scenarios. |
| Fluorinated Compounds | All | While the final compound is stable, some fluorinating agents can generate HF, which is highly toxic and corrosive.[11] Although not used here, awareness is key. Handle all fluorinated materials in well-ventilated areas or fume hoods.[12] |
Quality Control and Analytical Protocols
Robust quality control is the cornerstone of a self-validating process. It ensures batch-to-batch consistency and confirms the identity and purity of the final product.
Figure 2: Quality control workflow integrated into the synthetic stages.
Final Product Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Conforms to the structure of this compound |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight |
| Purity | HPLC (e.g., C18 column, UV detection) | ≥ 98.0% |
| Melting Point | Capillary Melting Point Apparatus | Report value (e.g., 243-247 °C)[1] |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | GC-Headspace | IPA ≤ 5000 ppm, Dioxane ≤ 380 ppm, THF ≤ 720 ppm, Dichloromethane ≤ 600 ppm |
The validation of these analytical methods must be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure accuracy, precision, specificity, and robustness.[13]
Troubleshooting Guide for Scale-Up
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 | Inactive copper powder; Poor temperature control. | Ensure copper is freshly activated. Control exotherm carefully; slow addition rate may be necessary. |
| Incomplete Hydrogenation (Stage 2) | Catalyst poisoning or deactivation; Insufficient H₂ pressure or agitation. | Ensure starting materials are free of catalyst poisons (e.g., sulfur). Increase catalyst loading or H₂ pressure. Verify efficient mixing to ensure good gas-liquid-solid contact. |
| Formation of Impurities during Lactam Reduction (Stage 3) | Reaction temperature too high; Improper quench. | Maintain strict temperature control during borane addition. Ensure the quench is performed slowly at low temperature to prevent side reactions. |
| Difficulty in Final Product Precipitation (Stage 4) | Incorrect solvent choice; Presence of water. | Ensure the free base is dissolved completely before adding HCl. Use anhydrous solvents. If product oils out, try adding an anti-solvent like heptane or MTBE. |
| Final Product Fails Purity Spec | Impurities carried over from previous steps; Degradation during drying. | Re-evaluate purification of intermediates. Consider a final recrystallization of the HCl salt from a suitable solvent system (e.g., IPA/water). Dry at the lowest effective temperature. |
Conclusion
The successful scale-up synthesis of this compound is an enabling process for the development of advanced pharmaceutical candidates. The detailed four-stage protocol presented herein provides a robust and reliable pathway that addresses the key challenges of large-scale production. By focusing on a logical synthetic strategy, implementing rigorous in-process controls, prioritizing safety, and establishing comprehensive quality control measures, researchers and drug development professionals can confidently produce this valuable building block with high purity and consistency. This self-validating system ensures that the final product meets the stringent requirements for API synthesis and downstream applications.
References
- 1. ossila.com [ossila.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Application Note: Analytical Strategies for In-Process Monitoring of 4-(Benzyloxy)-3,3-difluoropiperidine Synthesis
Introduction
The incorporation of fluorine into pharmaceutical scaffolds is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3,3-difluoropiperidine moiety, in particular, has emerged as a valuable building block in medicinal chemistry. 4-(Benzyloxy)-3,3-difluoropiperidine serves as a key intermediate in the synthesis of various pharmacologically active agents, including potent and selective dopamine D4 receptor antagonists. The geminal difluoro group can modulate the pKa of the piperidine nitrogen, influencing its pharmacokinetic profile and reducing off-target effects, such as hERG channel interactions.
Given its importance, robust and reliable in-process monitoring of the synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine is critical to ensure reaction completion, maximize yield, and control impurity profiles. This application note provides a comprehensive guide to the primary analytical techniques for monitoring the key stages of its synthesis, offering detailed protocols and the scientific rationale behind methodological choices.
Synthetic Pathway Overview & Monitoring Strategy
A common synthetic route to 4-(benzyloxy)-3,3-difluoropiperidine involves multiple steps, often starting from a protected piperidinone precursor. A critical final step is typically the deprotection of the piperidine nitrogen (e.g., removal of a Boc group). Effective reaction monitoring focuses on tracking the consumption of the starting material, the formation of the desired product, and the emergence of any significant byproducts.
A multi-modal analytical approach is recommended, leveraging the strengths of chromatography for separation and quantification, and spectroscopy for structural confirmation.
Figure 1: A generalized workflow for the synthesis and analytical monitoring of the final deprotection step to yield 4-(benzyloxy)-3,3-difluoropiperidine.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is the cornerstone for monitoring the reaction progress due to its ability to separate and quantify the starting material, product, and non-volatile impurities. A reversed-phase method is typically suitable for this class of compounds.
Rationale for Method Design:
-
Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography, offering robust performance and good retention for the aromatic benzyloxy group.
-
Mobile Phase: An acetonitrile/water gradient is effective for eluting compounds with a range of polarities. The addition of a modifier like formic acid or trifluoroacetic acid is crucial. It protonates the piperidine nitrogen, ensuring good peak shape and preventing tailing.
-
Detection: UV detection is straightforward due to the presence of the benzyl chromophore. Coupling to a mass spectrometer (LC-MS) provides definitive mass confirmation of the eluting peaks, which is invaluable for identifying unexpected byproducts. Mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics, can also be a powerful tool for separating polar nitrogen-containing heterocycles.[1][2]
Protocol 1: Reversed-Phase HPLC for Reaction Monitoring
This protocol is a starting point and should be optimized and validated for specific reaction conditions.[3]
-
Instrumentation and Column:
-
HPLC or UPLC system with UV and/or Mass Spectrometric detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 5.0 95 7.0 95 7.1 10 | 9.0 | 10 |
-
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting into a known volume (e.g., 1 mL) of the diluent. This prevents further reaction post-sampling.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of the N-Boc protected starting material and the corresponding increase in the product peak area over time.
-
The use of relative response factors, determined via standards or by combined techniques like online NMR/LC, can provide more accurate quantitative data beyond simple area percentages.[4]
-
Expected Data Summary (Hypothetical)
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ |
|---|---|---|
| N-Boc-4-(benzyloxy)-3,3-difluoropiperidine | ~4.5 | 328.17 |
| 4-(Benzyloxy)-3,3-difluoropiperidine | ~2.8 | 228.12 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique, particularly useful for identifying volatile impurities and potential side products that may not be well-resolved by HPLC.
Rationale for Method Design:
-
Suitability: The product, 4-(benzyloxy)-3,3-difluoropiperidine, is sufficiently volatile for GC analysis.
-
Derivatization: While direct analysis is possible, derivatization of the secondary amine with an acylating agent (e.g., trifluoroacetic anhydride) can improve peak shape and chromatographic performance.[5] However, for simple reaction monitoring, direct injection is often sufficient.
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good general-purpose separation for this type of analyte.
Protocol 2: GC-MS for Impurity Profiling
-
Instrumentation and Column:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Quench a reaction aliquot as described for HPLC.
-
Perform a liquid-liquid extraction. For example, dilute the quenched sample with water, basify with NaHCO₃ solution, and extract with a volatile organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and inject.
-
-
Potential Impurities to Monitor:
-
Des-fluoro impurity: Hydrogenation of fluoropyridines, a potential route to the piperidine core, can sometimes lead to hydrodefluorination, creating a des-fluoro byproduct.[6]
-
Starting materials: Incomplete reaction will show residual precursors.
-
Solvent and reagent adducts: Depending on the reaction conditions, side reactions with solvents or reagents can occur.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and is particularly powerful for this molecule due to the presence of fluorine. It can be used in-situ with a flow cell or for offline analysis of quenched aliquots.[7]
Rationale for Method Design:
-
¹H NMR: Provides characteristic signals for the benzylic protons, the piperidine ring protons, and the aromatic ring. The disappearance of the large singlet for the Boc group (~1.4 ppm) is a clear indicator of deprotection.
-
¹⁹F NMR: This is a highly sensitive and specific technique for fluorine-containing molecules.[8] The geminal difluoro group will give a characteristic signal. Changes in the chemical environment upon deprotection will likely cause a shift in the ¹⁹F signal, providing a clean spectral window to monitor the reaction with minimal interference from other components.[9] The coupling between ¹⁹F and adjacent ¹H nuclei (²JHF and ³JHF) can also confirm the structure.
Protocol 3: Offline ¹H and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Withdraw a larger aliquot (e.g., 0.5 mL) from the reaction.
-
Quench and perform a rapid work-up (e.g., extraction as in the GC-MS protocol).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or D₂O with acidification, depending on the salt form).
-
-
NMR Acquisition (Example on a 400 MHz spectrometer):
-
¹H NMR: Acquire standard proton spectra. Key signals to monitor are the disappearance of the Boc signal and the appearance of the product's piperidine ring signals, which will shift upon deprotection.
-
¹⁹F NMR: Acquire proton-decoupled fluorine spectra. An internal standard may be used for quantification if needed. The chemical shift of the CF₂ group is expected to be a clear indicator of the reaction's progress.
-
Expected NMR Data Shifts (Hypothetical, in CDCl₃)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹⁹F NMR Signal (ppm) |
|---|---|---|
| N-Boc-4-(benzyloxy)-3,3-difluoropiperidine | ~7.3 (Ar-H), ~4.6 (CH₂Ph), ~3.2-3.8 (piperidine-H), ~1.45 (Boc) | ~ -95 to -115 |
| 4-(Benzyloxy)-3,3-difluoropiperidine | ~7.3 (Ar-H), ~4.6 (CH₂Ph), ~2.8-3.5 (piperidine-H), NH (broad) | Shifted from starting material |
Figure 2: Experimental workflow for multi-modal analytical monitoring.
Conclusion
The successful synthesis of 4-(benzyloxy)-3,3-difluoropiperidine relies on careful monitoring to ensure optimal reaction outcomes. A combination of HPLC-UV/MS for quantitative analysis of reaction kinetics, GC-MS for orthogonal impurity profiling, and NMR spectroscopy for definitive structural confirmation provides a robust analytical framework. This multi-faceted approach enables chemists to make informed decisions during process development, leading to higher yields, better purity, and a more comprehensive understanding of the reaction chemistry. All methods described should be fully validated according to ICH guidelines before implementation in a regulated environment.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Use of Protecting Groups for 4-(Benzyloxy)-3,3-difluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(benzyloxy)-3,3-difluoropiperidine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The presence of the gem-difluoro group can enhance metabolic stability and modulate the pKa of the piperidine nitrogen, making it an attractive motif in drug design.[1] However, the secondary amine of the piperidine ring is a reactive nucleophile that often requires protection to enable selective functionalization at other positions of a larger molecule. This guide provides a detailed overview of protecting group strategies for 4-(benzyloxy)-3,3-difluoropiperidine, focusing on the selection of appropriate protecting groups, detailed experimental protocols for their installation and removal, and a discussion of orthogonal strategies that preserve the integrity of the O-benzyl ether.
The Strategic Imperative for Protecting Groups
In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[2][3] For 4-(benzyloxy)-3,3-difluoropiperidine, the primary site of unwanted reactivity is the secondary amine. Protection of this nitrogen is essential to prevent side reactions such as N-acylation, N-alkylation, or participation in undesired cyclization reactions when modifying other parts of a molecule.
The choice of a protecting group is governed by several factors:
-
Ease of installation and removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[4]
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.
-
Orthogonality: The protecting group should be removable under conditions that do not affect other functional groups in the molecule, in this case, the O-benzyl ether.[2][5]
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[4][5] In the context of 4-(benzyloxy)-3,3-difluoropiperidine, the key is to select an N-protecting group that can be cleaved without affecting the O-benzyl ether. The benzyl ether is typically stable to a wide range of acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6][7] Therefore, N-protecting groups that are removed under acidic or basic conditions are ideal for an orthogonal approach.
Visualization of the Core Molecule and Protection Strategy
Figure 1: Orthogonal vs. Non-Orthogonal Protecting Group Strategy.
Recommended Protecting Groups for the Piperidine Nitrogen
Two of the most common and effective protecting groups for secondary amines are the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group.[8]
The tert-Butoxycarbonyl (Boc) Group: An Orthogonal Choice
The Boc group is an excellent choice for protecting the piperidine nitrogen of 4-(benzyloxy)-3,3-difluoropiperidine. It is easily introduced and, crucially, can be removed under acidic conditions that generally do not affect the O-benzyl ether, thus providing an orthogonal protection strategy.[9]
Rationale for Choosing Boc:
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and mild reducing agents.
-
Orthogonality: It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, conditions under which the O-benzyl ether is typically stable.[6] This allows for selective deprotection of the nitrogen.
The Carboxybenzyl (Cbz) Group: A Non-Orthogonal but Useful Alternative
The Cbz group is another widely used protecting group for amines.[10] However, in the context of 4-(benzyloxy)-3,3-difluoropiperidine, it represents a non-orthogonal strategy. The Cbz group is most commonly removed by catalytic hydrogenolysis, the same conditions used to cleave the O-benzyl ether.[10][11] This can be advantageous if simultaneous deprotection of both the nitrogen and the oxygen is desired.
Rationale for Choosing Cbz:
-
Stability: The Cbz group is stable to acidic and basic conditions, making it suitable for a variety of synthetic transformations.
-
Simultaneous Deprotection: If the synthetic route calls for the removal of both the N-Cbz and O-Bn groups in the final step, this can be an efficient strategy.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-(Benzyloxy)-3,3-difluoropiperidine
Objective: To install a Boc protecting group on the secondary amine of 4-(benzyloxy)-3,3-difluoropiperidine.
Materials:
-
4-(Benzyloxy)-3,3-difluoropiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
Rationale: The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc₂O. Triethylamine acts as a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion.
Protocol 2: N-Boc Deprotection (Orthogonal to O-Benzyl)
Objective: To selectively remove the N-Boc group while retaining the O-benzyl ether.
Materials:
-
N-Boc-4-(benzyloxy)-3,3-difluoropiperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) or 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected piperidine.
Rationale: The Boc group is cleaved under strong acidic conditions via a mechanism involving protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide. These conditions are typically mild enough to leave the O-benzyl ether intact.
Protocol 3: N-Cbz Protection of 4-(Benzyloxy)-3,3-difluoropiperidine
Objective: To install a Cbz protecting group on the secondary amine.
Materials:
-
4-(Benzyloxy)-3,3-difluoropiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate (Na₂CO₃) solution or triethylamine
-
Dichloromethane (DCM) or a biphasic system with water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq) in DCM.
-
Add an aqueous solution of Na₂CO₃ (2.0 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir vigorously at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Rationale: This is a Schotten-Baumann reaction where the amine attacks the acyl chloride. The base neutralizes the HCl generated during the reaction.[10]
Protocol 4: N-Cbz and O-Benzyl Deprotection (Simultaneous)
Objective: To remove both the N-Cbz and O-benzyl groups in a single step.
Materials:
-
N-Cbz-4-(benzyloxy)-3,3-difluoropiperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected piperidine (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the fully deprotected product.
Rationale: Catalytic hydrogenolysis involves the reductive cleavage of the C-O bond of the benzyl ether and the C-O bond of the benzyloxycarbonyl group on the surface of the palladium catalyst.[10][11]
Data Summary
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal to O-Bn? |
| Boc | Boc₂O, Et₃N | TFA or HCl in dioxane | Yes |
| Cbz | Cbz-Cl, Base | H₂, Pd/C | No |
Conclusion
The strategic selection of a protecting group for the nitrogen of 4-(benzyloxy)-3,3-difluoropiperidine is critical for the successful execution of complex synthetic routes. The Boc group offers a robust and orthogonal strategy, allowing for selective deprotection of the amine in the presence of the O-benzyl ether. In contrast, the Cbz group provides a means for the efficient, simultaneous removal of both protecting groups. The protocols detailed herein provide a practical guide for researchers to effectively utilize these strategies in their synthetic endeavors.
References
- 1. ossila.com [ossila.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Strategic Use of 4-(Benzyloxy)-3,3-difluoropiperidine in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of lead optimization.[1][2] Approximately 25-30% of small-molecule drugs currently in clinical use are organofluorine compounds, a testament to the profound impact of this unique element.[3] Fluorine's high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond allow it to modulate a molecule's physicochemical and pharmacokinetic properties in ways that are often difficult to achieve with other elements.[4] When incorporated into privileged scaffolds like the piperidine ring, these effects are amplified, providing medicinal chemists with a powerful tool to overcome common drug development hurdles.
This guide focuses on a particularly valuable building block: 4-(benzyloxy)-3,3-difluoropiperidine . The geminal difluoro substitution at the 3-position of the piperidine ring is not a trivial modification; it is a deliberate design choice that leverages the principles of bioisosterism to confer unique conformational and electronic properties.[5][6] These notes provide an in-depth exploration of the scientific rationale for its use, detailed protocols for its incorporation and subsequent modification, and a practical case study to illustrate its application in a typical Structure-Activity Relationship (SAR) campaign.
Section 1: The Scientific Rationale—Why Employ the 3,3-Difluoropiperidine Moiety?
The decision to incorporate 4-(benzyloxy)-3,3-difluoropiperidine into a lead candidate is driven by its ability to predictably modulate several key drug-like properties. This strategic substitution acts on four primary fronts: basicity, conformation, metabolic stability, and lipophilicity.
Precise Basicity (pKa) Attenuation
The basicity of the piperidine nitrogen is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Highly basic amines are often protonated at physiological pH, leading to poor membrane permeability and potential off-target effects, such as binding to the hERG potassium channel. The two fluorine atoms at the C3 position exert a powerful electron-withdrawing inductive effect, significantly lowering the pKa of the piperidine nitrogen.[7][8] This reduction in basicity can dramatically improve oral absorption and bioavailability by increasing the population of the neutral, membrane-permeant species.[8]
Conformational Control and Pre-organization
The piperidine ring exists predominantly in a chair conformation. The substitution pattern, including fluorination, profoundly influences the conformational equilibrium.[9] The introduction of gem-difluorination can alter the torsional strain and stereoelectronic interactions within the ring, often leading to a more rigid structure or a preference for a specific conformation.[4] This "conformational locking" can pre-organize the molecule into its bioactive conformation, enhancing binding affinity for its biological target by reducing the entropic penalty of binding. Studies have shown that factors like charge-dipole interactions and hyperconjugation contribute to the conformational preferences of fluorinated piperidines.[4]
Enhanced Metabolic Stability
The C-H bonds adjacent to a nitrogen atom are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The C3 position of a piperidine ring is a common site of metabolic attack. By replacing the two hydrogen atoms at this position with fluorine, the molecule is effectively shielded from oxidation at this site. The exceptional strength of the C-F bond (bond dissociation energy ~115 kcal/mol) makes it highly resistant to enzymatic cleavage, thereby increasing the metabolic half-life of the compound.[4]
Modulation of Lipophilicity and Physicochemical Profile
While heavily fluorinated motifs often increase lipophilicity, the effect of gem-difluorination is more nuanced and context-dependent.[7] It can fine-tune the lipophilicity-permeability balance, which is crucial for optimizing a drug's journey through the body.[3] Furthermore, the 4-benzyloxy group serves a dual purpose: it acts as a stable protecting group for the 4-hydroxy functionality and provides a bulky, lipophilic substituent to probe steric and hydrophobic interactions within the target's binding pocket. This group can be readily removed via standard deprotection protocols to enable further SAR exploration at the 4-position.
Section 2: A Representative SAR Workflow
The integration of 4-(benzyloxy)-3,3-difluoropiperidine into a drug discovery program follows a logical, iterative cycle. The goal is to test specific hypotheses related to ADME and potency by comparing the fluorinated analog to its non-fluorinated counterpart and other related structures.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Section 3: Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the incorporation and manipulation of the 4-(benzyloxy)-3,3-difluoropiperidine building block.
Protocol 3.1: Incorporating the Scaffold via Reductive Amination
This protocol describes the coupling of 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride with a generic aldehyde to form a C-N bond, a common step in fragment-based drug design.
Materials:
-
This compound (1.0 eq)[10]
-
Aldehyde of interest (R-CHO) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add DIPEA (1.2 eq) to the mixture. The purpose of the base is to neutralize the hydrochloride salt, liberating the free amine required for the reaction. Stir for 10 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Stir the reaction at room temperature for 4-16 hours.
-
Validation Step: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
Protocol 3.2: Benzyl Ether Deprotection for Further SAR
This protocol details the removal of the 4-benzyloxy group to unveil the 4-hydroxy functionality, opening a new vector for SAR exploration.
Materials:
-
N-substituted 4-(benzyloxy)-3,3-difluoropiperidine derivative (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the starting material (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst. Causality Note: The catalyst should be handled with care as it can be pyrophoric. It is often added under a stream of inert gas.
-
Seal the flask and purge the system with H₂ gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr apparatus is recommended for safety and efficiency.
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 2-12 hours.
-
Validation Step: Monitor the reaction by TLC or LC-MS. The product will have a significantly lower Rf and a mass corresponding to the loss of the benzyl group (90 Da).
-
Upon completion, carefully vent the H₂ gas and purge the system with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad should be kept wet with the solvent during filtration to prevent the catalyst from igniting upon contact with air.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected 4-hydroxy-3,3-difluoropiperidine derivative, which can often be used without further purification.
Section 4: Case Study—Optimizing a Hypothetical Kinase Inhibitor
To illustrate the practical application of these principles, consider a hypothetical SAR campaign for a kinase inhibitor program. The initial lead compound, Lead-1 , contains a simple 4-benzyloxypiperidine moiety and shows moderate potency but suffers from low cell permeability and high metabolic turnover.
To address these liabilities, two analogs are synthesized:
-
Analog-2: The 3,3-difluoro derivative, incorporating 4-(benzyloxy)-3,3-difluoropiperidine.
-
Analog-3: The deprotected 4-hydroxy version of Analog-2, to probe for a key hydrogen bond interaction.
Caption: Potential interactions of fluorinated vs. non-fluorinated piperidines.
Data Presentation & Interpretation
The synthesized compounds were profiled, yielding the following data:
| Compound | Moiety | Target Ki (nM) | Cellular EC₅₀ (nM) | pKa | LogD₇.₄ | Microsomal t½ (min) |
| Lead-1 | 4-Benzyloxy-piperidine | 50 | 850 | 9.2 | 3.5 | 15 |
| Analog-2 | 4-Benzyloxy-3,3-difluoropiperidine | 45 | 120 | 7.1 | 3.6 | 75 |
| Analog-3 | 4-Hydroxy-3,3-difluoropiperidine | 8 | 25 | 6.9 | 2.1 | 80 |
Analysis of SAR:
-
Lead-1 vs. Analog-2: The introduction of the gem-difluoro group had a minimal impact on target binding (Ki 50 nM vs. 45 nM), suggesting the C3 position is not involved in a critical interaction. However, the pKa dropped significantly from 9.2 to 7.1.[7] This reduction in basicity is the primary driver for the 7-fold improvement in cellular potency (EC₅₀ 850 nM to 120 nM), which can be attributed to enhanced membrane permeability. Furthermore, the metabolic stability increased 5-fold, confirming the role of the difluoro group as a metabolic block.[4]
-
Analog-2 vs. Analog-3: Deprotection of the benzyl ether to reveal the free hydroxyl group (Analog-3) resulted in a ~6-fold increase in target affinity (Ki 45 nM to 8 nM). This strongly suggests the 4-hydroxy group is forming a crucial hydrogen bond interaction within the kinase hinge region. This potency gain, combined with lower lipophilicity (LogD 2.1), translated to a further improvement in cellular activity (EC₅₀ 25 nM).
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1416440-29-3 this compound AKSci 3794DV [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride. As a critical building block in medicinal chemistry, optimizing its synthesis is paramount for efficiency and project timelines. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common synthetic challenges and improve your reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The general synthetic pathway often involves the formation of an N-protected 4-piperidone, gem-difluorination, reduction of the ketone (if the benzyloxy group is installed post-fluorination) or protection of the hydroxyl group, and final deprotection/salt formation.
Issue 1: Low Yield or Stalled Gem-Difluorination of the Piperidone Precursor
You are attempting to convert an N-protected 4-piperidone to its 3,3-difluoro analogue, but the reaction shows low conversion, or a complex mixture of byproducts is observed.
Potential Causes:
-
Decomposition of Fluorinating Agent: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor®) are sensitive to moisture and can degrade upon storage or handling, reducing their efficacy.[1]
-
Sub-optimal Reaction Temperature: Fluorination reactions are highly temperature-dependent. Temperatures that are too low may lead to a stalled reaction, while excessively high temperatures can cause decomposition of the reagent and substrate, leading to charring and the formation of elimination byproducts like vinyl fluorides.[2]
-
Presence of Water: Trace amounts of water will rapidly quench sulfur-based fluorinating agents, generating HF, which can catalyze side reactions.[2]
-
Inappropriate Stoichiometry: An insufficient amount of the fluorinating agent will result in incomplete conversion.
Suggested Solutions:
-
Reagent Quality and Handling:
-
Always use a fresh bottle or a recently purchased, properly stored fluorinating agent.
-
Handle the reagent under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
-
Temperature Optimization:
-
Start the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature or slightly above. The optimal temperature profile is substrate-dependent and may require careful optimization.
-
Monitor the reaction progress meticulously using TLC or ¹⁹F NMR spectroscopy to identify the point of maximum conversion before significant byproduct formation occurs.
-
-
Anhydrous Conditions:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina columns).
-
Dry the piperidone starting material under high vacuum before use.
-
-
Protocol: Example of a Robust Fluorination Procedure:
-
Dissolve the N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under Argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Deoxo-Fluor® (1.5 - 2.0 eq) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify by column chromatography.
-
Issue 2: Incomplete Deprotection of N-Boc Precursor
The final step of removing the tert-butyloxycarbonyl (Boc) group from N-Boc-4-(benzyloxy)-3,3-difluoropiperidine is sluggish or incomplete, leading to low yields of the desired free amine.
Potential Causes:
-
Reduced Basicity of Nitrogen: The powerful electron-withdrawing effect of the adjacent gem-difluoro group significantly reduces the basicity and nucleophilicity of the piperidine nitrogen.[3] This makes protonation, the initial step in acid-mediated deprotection, less favorable compared to non-fluorinated analogues.
-
Insufficient Acid Strength or Time: Standard conditions like 50% trifluoroacetic acid (TFA) in DCM for short periods may not be sufficient for complete cleavage.[4]
Suggested Solutions:
-
Extended Reaction Time or Stronger Acid:
-
Increase the reaction time with standard reagents. Monitor the reaction every hour until TLC shows complete consumption of the starting material.
-
Use a stronger acid system, such as 4 M HCl in dioxane. This is often more effective than TFA for recalcitrant Boc groups.
-
-
Alternative Deprotection Methods:
-
Fluorinated Alcohols: Heating the N-Boc substrate in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effectively remove the Boc group under neutral conditions, which can be advantageous if other acid-labile groups are present.[5][6] Microwave-assisted deprotection in these solvents can further accelerate the process.[7][8]
-
-
Optimized Protocol for HCl/Dioxane Deprotection:
-
Dissolve the N-Boc-4-(benzyloxy)-3,3-difluoropiperidine (1.0 eq) in a minimal amount of anhydrous DCM or methanol.
-
Add 4 M HCl in dioxane (10-20 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. It may take several hours (2-12 h) for full conversion.
-
Once complete, remove the solvent in vacuo. The resulting solid is the crude hydrochloride salt, which can be purified by recrystallization or trituration.
-
| Deprotection Condition | Typical Reagents | Pros | Cons |
| Standard Acidolysis | 50% TFA in DCM | Easy to perform; volatile reagents. | May be too slow for this substrate. |
| Stronger Acidolysis | 4 M HCl in Dioxane | More effective; directly yields HCl salt. | Longer reaction times may be needed. |
| Thermolytic (Neutral) | HFIP or TFE, heat | Neutral conditions; avoids strong acid. | Requires heating; solvents are expensive. |
Issue 3: Poor Yield in Final Hydrochloride Salt Formation
After successful deprotection, attempts to form the hydrochloride salt result in an oil or a poorly crystalline solid with low isolated yield.
Potential Causes:
-
Residual Impurities: The free base may contain non-polar impurities that inhibit crystallization.
-
Incorrect Solvent Choice: The choice of solvent is critical for inducing precipitation/crystallization.
-
Hygroscopic Nature: The final salt can be hygroscopic, making handling and isolation difficult.
Suggested Solutions:
-
Purify the Free Base: Before salt formation, consider purifying the free amine via column chromatography to remove any byproducts from the deprotection step.
-
Optimize Crystallization Solvent:
-
Dissolve the purified free base in a minimal amount of a solvent in which it is soluble (e.g., isopropanol, methanol).
-
Add a solution of HCl in a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) dropwise until precipitation is observed.
-
Stir the resulting slurry at a low temperature (0-5 °C) to maximize precipitation.
-
-
Anhydrous HCl: Use anhydrous HCl, either as a gas bubbled through a solution of the free base in an appropriate solvent or as a pre-made solution (e.g., 2 M HCl in diethyl ether). This prevents the introduction of water, which can lead to oily products.
Frequently Asked Questions (FAQs)
Q1: What is a reliable overall synthetic strategy for this compound?
A common and effective strategy begins with a commercially available N-protected 4-piperidone.[9] The key steps are:
-
Gem-Difluorination: Conversion of the ketone to the difluoromethylene group using a fluorinating agent like DAST or Deoxo-Fluor®.
-
Reduction: If starting from a difluoropiperidone, reduction of the carbonyl to a hydroxyl group using a reducing agent like sodium borohydride.
-
Protection: Williamson ether synthesis to install the benzyl group on the hydroxyl moiety.
-
Deprotection & Salt Formation: Removal of the N-protecting group (e.g., N-Boc) and subsequent treatment with HCl to furnish the final hydrochloride salt.
dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
A [label="N-Boc-4-Piperidone"]; B [label="N-Boc-3,3-difluoro-\n4-hydroxypiperidine"]; C [label="N-Boc-4-(benzyloxy)-\n3,3-difluoropiperidine"]; D [label="4-(Benzyloxy)-3,3-\ndifluoropiperidine\n(Free Base)"]; E [label="Final Product:\nHydrochloride Salt", fillcolor="#E8F0FE", fontcolor="#1967D2"];
A -> B [label=" 1. Gem-Difluorination\n 2. Reduction "]; B -> C [label=" Williamson Ether\n Synthesis "]; C -> D [label=" N-Boc Deprotection "]; D -> E [label=" HCl Salt Formation "]; } dot Caption: General synthetic workflow.
Q2: How does the placement of the gem-difluoro group at the 3-position affect the molecule's properties?
The two fluorine atoms are powerful electron-withdrawing groups. Their placement vicinal to the nitrogen atom (at the β-position) dramatically lowers the basicity (pKa) of the piperidine nitrogen.[3] This has several practical implications:
-
Reactivity: The nitrogen is less nucleophilic, which can affect N-alkylation or N-acylation reactions.
-
Purification: The free base is less polar and may behave differently during chromatography compared to its non-fluorinated counterpart. It may be less retained on silica gel.
-
Deprotection: As discussed in the troubleshooting section, acid-mediated deprotection of N-Boc groups becomes more challenging.
Q3: Are there alternatives to catalytic hydrogenation for removing an N-benzyl group in the presence of a O-benzyl group?
Yes, selectively deprotecting an N-benzyl group while retaining an O-benzyl group is a common challenge. While catalytic hydrogenation can sometimes be tuned to achieve this, it is often difficult and can lead to the loss of both groups.[10] A more reliable method is catalytic transfer hydrogenation . This technique uses a hydrogen donor in solution rather than hydrogen gas.
-
Conditions: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate or hydrazine in a protic solvent (e.g., methanol, ethanol) often allows for the selective cleavage of the N-benzyl group at lower temperatures and with higher selectivity.[11] This is a valuable alternative to consider when designing your synthetic route.
dot digraph "Troubleshooting_Logic" { graph [nodesep=0.4, ranksep=0.5]; node [shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", width=3]; edge [fontname="Arial", color="#5F6368"];
start [label="Low Final Yield", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#C5221F"]; check_sm [label="Verify Starting\nMaterial Purity"]; check_fluor [label="Analyze Fluorination Step\n(¹⁹F NMR, LC-MS)"]; check_deprot [label="Analyze Deprotection Step\n(TLC, LC-MS)"]; check_isol [label="Review Isolation/\nPurification Protocol"];
opt_fluor [label="Optimize Fluorination:\n- Fresh Reagent\n- Anhydrous Conditions\n- Temperature Control", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; opt_deprot [label="Optimize Deprotection:\n- Stronger Acid (HCl/Dioxane)\n- Longer Reaction Time\n- Alternative Method (HFIP)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; opt_isol [label="Optimize Salt Formation:\n- Purify Free Base\n- Screen Solvents\n- Use Anhydrous HCl", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
start -> check_sm; check_sm -> check_fluor [label="Purity OK"]; check_fluor -> check_deprot [label="Yield OK"]; check_deprot -> check_isol [label="Yield OK"];
check_fluor -> opt_fluor [label="Low Yield/\nByproducts"]; check_deprot -> opt_deprot [label="Incomplete\nReaction"]; check_isol -> opt_isol [label="Oiling Out/\nPoor Recovery"]; } dot Caption: Decision tree for troubleshooting low yield.
References
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups (1987) | Brian M. Adger | 44 Citations [scispace.com]
Technical Support Center: Troubleshooting Failed N-Alkylation of 4-(Benzyloxy)-3,3-difluoropiperidine
Welcome to the technical support center for the N-alkylation of 4-(benzyloxy)-3,3-difluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific chemical transformation. The piperidine ring is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of increasing interest for their ability to modulate physicochemical properties such as basicity (pKa) and lipophilicity, which can significantly impact a compound's pharmacokinetic profile.[1][2] However, the unique electronic and steric properties of 4-(benzyloxy)-3,3-difluoropiperidine can present specific hurdles in standard N-alkylation reactions.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and supported by actionable protocols.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Conversion to the N-Alkylated Product
Q: My LC-MS/TLC analysis shows predominantly unreacted 4-(benzyloxy)-3,3-difluoropiperidine starting material after the reaction. What are the likely causes and how can I resolve this?
A: This is a frequent challenge and can stem from several factors related to the reduced nucleophilicity of the piperidine nitrogen and suboptimal reaction conditions.
Causality Explained: The two fluorine atoms at the C3 position exert a strong electron-withdrawing effect, which significantly reduces the basicity and nucleophilicity of the piperidine nitrogen.[1][3][4] This makes the nitrogen less reactive towards electrophiles compared to its non-fluorinated counterparts. Furthermore, steric hindrance from the bulky benzyloxy group at the C4 position can impede the approach of the alkylating agent.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low conversion.
Actionable Solutions:
-
Enhance Reaction Conditions:
-
Increase Temperature: Many N-alkylation reactions require heating to overcome the activation energy, especially with less reactive substrates.[5] Incrementally increase the temperature (e.g., from room temperature to 60 °C, then 80 °C) and monitor the reaction progress.
-
Choice of Base: A base is often necessary to neutralize the acid byproduct (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate and deactivate the starting amine. Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[5][6]
-
Solvent Selection: Ensure your reagents are soluble. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance reaction rates by solvating the cation of the base and leaving the anion more reactive.[6][7]
-
-
Improve Electrophile Reactivity:
-
Leaving Group: The choice of leaving group on your alkylating agent is critical. The reactivity order is generally Iodide > Bromide > Chloride > Tosylate.[8] If you are using an alkyl chloride or bromide with little success, consider switching to the corresponding alkyl iodide. You can also add a catalytic amount of sodium or potassium iodide to the reaction to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[7]
-
-
Consider Alternative Methodologies:
-
Reductive Amination: This is a powerful and often superior alternative to direct alkylation, especially for less reactive amines.[9] This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][9] This method avoids the formation of quaternary ammonium salts.[5]
-
Issue 2: Formation of Side Products
Q: I'm observing multiple spots on my TLC plate or unexpected masses in my LC-MS, suggesting side product formation. What could these be and how can I prevent them?
A: Side product formation can arise from over-alkylation, elimination reactions, or degradation of starting materials or products.
Potential Side Reactions:
-
Quaternary Ammonium Salt Formation: Although less common with secondary amines than primary amines, if a large excess of a highly reactive alkylating agent is used, the tertiary amine product can be further alkylated to form a quaternary ammonium salt.[10] This is especially true if the reaction is run for an extended period at high temperatures.
-
Elimination (E2) Reactions: If your alkylating agent is a secondary or tertiary halide, the basic conditions required for the N-alkylation can promote a competing E2 elimination reaction, leading to the formation of an alkene.
-
De-benzylation: The benzyloxy group can be sensitive to certain conditions, particularly strong acids or catalytic hydrogenation (if that is part of a subsequent step). While generally stable under typical N-alkylation conditions, be mindful of any potential for cleavage.
Preventative Measures & Optimization:
| Parameter | Recommendation to Minimize Side Products | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the piperidine relative to the alkylating agent. | Favors mono-alkylation and ensures the more valuable electrophile is consumed.[11] |
| Addition Rate | Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture.[6] | Maintains a low concentration of the electrophile, reducing the probability of over-alkylation.[8][11] |
| Temperature | Use the lowest temperature that provides a reasonable reaction rate. | Minimizes thermal degradation and potential elimination side reactions.[5] |
| Base Selection | Use a non-nucleophilic, moderately strong base (e.g., K₂CO₃, DIPEA). | Avoids bases that could also act as nucleophiles or are strong enough to significantly promote elimination. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use an inert atmosphere (e.g., Nitrogen or Argon) for this reaction?
A1: While many standard N-alkylation reactions are not strictly air-sensitive, it is good laboratory practice to run reactions under an inert atmosphere.[12] This prevents any potential side reactions with oxygen or moisture, especially if you are using sensitive reagents like organometallics or strong bases like NaH. For routine alkylations with alkyl halides and carbonate bases, it helps ensure reproducibility.[5]
Q2: My starting material is a hydrochloride salt. How should I handle this?
A2: If your 4-(benzyloxy)-3,3-difluoropiperidine is the hydrochloride salt, you must add at least one extra equivalent of base to neutralize the HCl and liberate the free amine before the alkylation can proceed. A typical procedure would involve stirring the salt with at least two equivalents of base (e.g., K₂CO₃) in the chosen solvent for 30-60 minutes before adding the alkylating agent.
Q3: Can I use Buchwald-Hartwig amination to form an N-aryl bond with this piperidine?
A3: Yes, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is frequently used to couple amines with aryl halides.[13][14] Given the reduced nucleophilicity of 4-(benzyloxy)-3,3-difluoropiperidine, this may be a more effective strategy for N-arylation than traditional SₙAr methods. Success is highly dependent on the choice of palladium catalyst, ligand, and base.[12][13] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[12]
Caption: Method selection for N-arylation.
Validated Experimental Protocols
Protocol 1: Standard N-Alkylation with an Alkyl Bromide
This protocol provides a robust starting point for the N-alkylation of 4-(benzyloxy)-3,3-difluoropiperidine.
Materials:
-
4-(benzyloxy)-3,3-difluoropiperidine (1.0 equiv)
-
Alkyl bromide (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Iodide (NaI) (0.1 equiv, optional)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(benzyloxy)-3,3-difluoropiperidine and anhydrous K₂CO₃.
-
If using, add the catalytic amount of NaI.
-
Add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the piperidine.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (3x) and then with brine (1x) to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination
This protocol is recommended when direct alkylation fails or for the introduction of more complex alkyl groups.
Materials:
-
4-(benzyloxy)-3,3-difluoropiperidine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve 4-(benzyloxy)-3,3-difluoropiperidine and the aldehyde/ketone in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
common side reactions with 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the experimental use of this valuable fluorinated building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions involving this compound. We focus on the causality behind these issues and provide actionable solutions.
Question 1: I am observing a significant amount of a lower molecular weight byproduct, which I suspect is the debenzylated alcohol (3,3-difluoropiperidin-4-ol). What reaction conditions are causing this?
Answer:
The cleavage of the benzyl ether to form the corresponding alcohol and toluene is a common side reaction. The C-O bond of the benzyloxy group is susceptible to cleavage under several conditions, most notably reductive ones.
Causality and Mechanism:
-
Catalytic Hydrogenolysis: This is the most frequent cause of unintentional debenzylation. If your reaction scheme involves reagents like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel in the presence of a hydrogen source, you will likely cleave the benzyl ether. The hydrogen source can be hydrogen gas (H₂), or a transfer agent like ammonium formate, formic acid, or hydrazine.[1][2][3] The reaction proceeds by oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis.
-
Strong Acidic Conditions: While the hydrochloride salt form provides some stability, prolonged exposure to strong acids (e.g., refluxing in concentrated HCl, HBr) can facilitate benzyl ether cleavage. This is less common under standard reaction conditions but can be a factor in multi-step syntheses or during acidic workups at elevated temperatures.[4]
-
Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. While less common in typical synthetic transformations of the piperidine nitrogen, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or certain oxoammonium salts are known to cause oxidative debenzylation.[5][6]
Troubleshooting and Prevention:
-
Reagent Compatibility Check: Scrutinize your synthetic route for any reductive steps. If a reduction is necessary elsewhere in the molecule, consider using a protecting group strategy that avoids benzyl ethers or choose a reduction method that is chemoselective and known not to affect this group.
-
Control of pH: During workups, avoid prolonged exposure to strong acids, especially at high temperatures. Use milder acidic conditions or perform the workup at lower temperatures.
-
Alternative Protecting Groups: If debenzylation is a persistent issue, consider using alternative, more robust protecting groups for the alcohol, such as a silyl ether (e.g., TBS, TIPS) or an acyl group, depending on the downstream reaction conditions.
Question 2: My N-acylation (or N-alkylation) reaction is sluggish or incomplete. How can I improve the conversion?
Answer:
Incomplete conversion in N-functionalization reactions often stems from issues with the reagent's form, stoichiometry, or the reaction conditions.
Causality and Mechanism:
-
Use of the Hydrochloride Salt: You are starting with the hydrochloride salt of the piperidine. In this form, the piperidine nitrogen is protonated and non-nucleophilic. For the acylation or alkylation to occur, the free base form of the piperidine must be generated in situ. If the base you are using is not strong enough or is used in insufficient quantity, a significant portion of your starting material will remain as the unreactive ammonium salt.
-
Steric Hindrance: The gem-difluoro group at the adjacent C3 position introduces some steric bulk, which can slow down the reaction compared to an unsubstituted piperidine.[7]
Troubleshooting and Prevention:
-
Ensure Free Base Generation: You must use at least one equivalent of a non-nucleophilic base to neutralize the HCl salt and an additional equivalent to scavenge the acid produced during the reaction (e.g., HCl from an acyl chloride). It is common practice to use 2.2 to 3.0 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8]
-
Alternative: Start with the Free Base: A cleaner approach is to perform a simple acid-base extraction before your reaction. Dissolve the hydrochloride salt in water, basify with a mild base like sodium bicarbonate or sodium carbonate to a pH of 9-10, and extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).[9] After drying and concentrating, you can use the free base directly in your reaction, requiring only one equivalent of base to scavenge the reaction byproduct.
-
Reaction Conditions: For sluggish reactions, consider increasing the temperature or using a more polar aprotic solvent like DMF to improve solubility and reaction rates.
Question 3: I am struggling to purify my final product. Column chromatography gives poor separation, and I'm unsure how to handle the hydrochloride salt.
Answer:
Purification of polar amine salts can be challenging using standard silica gel chromatography. The ionic nature of the compound can lead to streaking and poor recovery. Alternative purification strategies are often more effective.
Troubleshooting and Purification Protocols:
Method 1: Recrystallization / Precipitation
This is often the most effective method for purifying hydrochloride salts.
-
Solvent Screening: Dissolve your crude product in a minimum amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, isopropanol).
-
Induce Precipitation: Slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, acetone, ethyl acetate) until the solution becomes cloudy.[10]
-
Crystallization: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Method 2: Purification via Free Base
If your product is contaminated with other polar, non-basic impurities, converting it to the free base can facilitate purification.
-
Basify and Extract: Dissolve the crude salt in water and a suitable organic solvent (e.g., DCM or EtOAc). Add a base (e.g., saturated NaHCO₃ solution) and stir until the aqueous layer is basic (pH ~9). Separate the organic layer.[11]
-
Wash and Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify Free Base: The free base is now a less polar, neutral molecule and may be amenable to standard silica gel chromatography.
-
Re-form the Salt: After purification, dissolve the clean free base in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. Collect the pure salt by filtration.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A: It is recommended to store the compound long-term in a cool, dry place.[12] Many suppliers suggest refrigeration at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.
-
-
Q2: What are the key safety precautions when handling this compound?
-
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
-
Q3: How can I confirm the identity and purity of my starting material and product?
-
A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H NMR and ¹⁹F NMR are crucial. In the ¹H NMR, look for the characteristic signals of the benzyl group, the piperidine ring protons (which will show complex splitting due to the adjacent fluorine atoms), and the absence of impurities like toluene (from debenzylation). ¹⁹F NMR is highly effective for confirming the presence of the CF₂ group and identifying any fluorinated impurities.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
HPLC: To assess purity and quantify impurities.
-
-
-
Q4: Is the gem-difluoro group stable to common reagents?
-
A: The C-F bond is very strong, and the gem-difluoro group is generally stable under most synthetic conditions, including acidic and moderately basic conditions. It is not prone to hydrolysis. However, very strong bases under harsh conditions could potentially lead to elimination reactions, though this is unlikely in a saturated ring system. The group can be reduced under certain hydrogenation conditions, particularly when adjacent to an activating group like an alkene.[16][17]
-
Experimental Protocols & Data
Protocol: N-Acylation with Benzoyl Chloride
This protocol details a typical procedure for the N-acylation of 4-(benzyloxy)-3,3-difluoropiperidine, illustrating the necessary steps to handle the hydrochloride salt form.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the suspension. Stir the mixture at room temperature for 15 minutes. The suspension should become a clear solution as the free base is formed.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ solution (to remove benzoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield N-benzoyl-4-(benzyloxy)-3,3-difluoropiperidine.
Data Summary: Potential Byproducts
| Side Reaction | Common Byproduct | Typical Cause | Molecular Weight Change |
| Debenzylation | 3,3-difluoropiperidin-4-ol | Catalytic Hydrogenation (e.g., Pd/C, H₂) | -90.1 g/mol |
| Incomplete Reaction | Starting Material | Insufficient base or reaction time | 0 |
Visualizations
Diagram 1: Key Reaction and Potential Side Reaction
Caption: Desired N-acylation pathway versus the common debenzylation side reaction.
Diagram 2: Troubleshooting Flowchart for Purification
Caption: Decision workflow for purifying the target compound or its derivatives.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. 1416440-29-3 this compound AKSci 3794DV [aksci.com]
- 13. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]
- 14. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Solvent Systems for 4-(Benzyloxy)-3,3-difluoropiperidine Coupling Reactions
Welcome to the technical support guide for optimizing amide coupling reactions involving 4-(benzyloxy)-3,3-difluoropiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of coupling this unique fluorinated piperidine derivative. The gem-difluoro substitution adjacent to the ether linkage presents specific challenges, including reduced nucleophilicity of the piperidine nitrogen and potential steric hindrance. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and purity in your coupling reactions.
Troubleshooting Guide
This section addresses common problems encountered during the amide coupling of 4-(benzyloxy)-3,3-difluoropiperidine with various carboxylic acids.
Issue 1: Low or No Product Yield
Question: My amide coupling reaction with 4-(benzyloxy)-3,3-difluoropiperidine is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions are a frequent challenge, often stemming from several key factors.[1] For a substrate like 4-(benzyloxy)-3,3-difluoropiperidine, the electron-withdrawing effect of the gem-difluoro group can decrease the nucleophilicity of the piperidine nitrogen, making the coupling more difficult than with non-fluorinated analogs.[2]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid.[3] If this activation is inefficient, the subsequent reaction with the amine will be poor.
-
Solution: Ensure your coupling reagent is fresh and used in sufficient stoichiometry (typically 1.0-1.5 equivalents).[4] For challenging couplings, consider more potent activating agents like HATU or HCTU.[5] Pre-activation of the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base before adding the amine can also improve results.[1]
-
-
Reduced Nucleophilicity of the Amine: The fluorine atoms on the piperidine ring reduce the basicity and nucleophilicity of the nitrogen atom.
-
Steric Hindrance: If either the carboxylic acid or the piperidine derivative has bulky substituents, steric hindrance can slow down or prevent the reaction.[1]
-
Solution: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates and electron-deficient amines.[7] This method minimizes steric hindrance between the coupling partners.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in amide bond formation by affecting the solubility of reagents and the stability of intermediates.[8]
-
Solution: Aprotic polar solvents like DMF and NMP are generally good choices for amide coupling reactions as they can solvate the charged intermediates.[9] However, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate have also been shown to be effective in some cases.[10] A solvent screen is often a worthwhile optimization step.
-
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting carboxylic acid and preventing amide formation.[1]
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired amide, but I'm also observing significant impurities. What are the common side reactions and how can I minimize them?
Answer:
Side reactions are a common issue in amide coupling, particularly with complex substrates. Identifying the nature of the impurity through techniques like LC-MS is the first step in troubleshooting.
Common Side Reactions & Mitigation Strategies:
-
Racemization/Epimerization: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of racemization during activation.[12]
-
Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU, a side reaction can occur where the amine reacts with the coupling reagent itself, leading to a guanidinium byproduct.
-
Solution: Pre-activating the carboxylic acid before adding the amine is crucial to minimize this side reaction.[5] Avoid using a large excess of the coupling reagent.
-
-
Formation of N-acylurea: With carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[3]
-
Solution: The addition of HOBt or a similar additive can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.
-
Issue 3: Difficulty in Product Purification
Question: I've managed to form the desired amide product, but I'm struggling to purify it from the reaction mixture. What are some effective purification strategies?
Answer:
The purification of polar, basic compounds like piperidine derivatives can be challenging.[13] The byproducts from the coupling reaction (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) can also complicate purification.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove many of the water-soluble byproducts. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM) and washing with a mild acid (e.g., saturated NH4Cl solution), a mild base (e.g., saturated NaHCO3 solution), and brine.[1][14]
-
Acid-Base Extraction: Since the product contains a basic piperidine nitrogen, acid-base extraction can be a powerful purification technique. The product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[15]
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method for purifying organic compounds.[16] For basic compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve the separation.[13]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography can be a good alternative.[13]
-
Alumina Chromatography: Basic or neutral alumina can sometimes be more effective than silica for purifying basic compounds.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for coupling reactions with 4-(benzyloxy)-3,3-difluoropiperidine?
A1: There is no single "best" solvent, as the optimal choice will depend on the specific carboxylic acid and coupling reagent being used. However, polar aprotic solvents are generally the most effective.
| Solvent | Properties | Common Usage |
| DMF | High boiling point, polar aprotic | Very common for HATU and other uronium/phosphonium salt-based couplings.[9] |
| NMP | Similar to DMF, can disrupt peptide aggregation | A good alternative to DMF, particularly for difficult sequences.[17] |
| DCM | Lower boiling point, aprotic | Frequently used with carbodiimide reagents like EDC.[1] |
| Acetonitrile | Polar aprotic | Can be a good choice, and is compatible with direct HPLC purification.[18] |
| 2-MeTHF | Greener alternative, ether-based | Has shown promise as a replacement for DCM and DMF in some amide couplings.[10] |
A small-scale screen of a few different solvents is often the best approach to identify the optimal conditions for your specific reaction.[4]
Q2: Which coupling reagent should I choose?
A2: The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates and the risk of racemization.[11]
| Coupling Reagent | Class | Strengths | Potential Issues |
| HATU/HCTU | Uronium/Aminium Salt | High reactivity, fast reactions, low racemization.[5][8] | Can cause guanidinylation of the amine.[5] |
| PyBOP | Phosphonium Salt | High coupling efficiency, byproducts are generally soluble.[5] | Can react with unprotected phosphorylated amino acids.[5] |
| EDC/DCC | Carbodiimide | Cost-effective, widely used.[19] | Risk of racemization (can be suppressed with additives), formation of difficult-to-remove urea byproducts.[3] |
| T3P | Phosphonic Anhydride | Effective, byproducts are water-soluble and easily removed. | May require careful control of stoichiometry.[11] |
For a challenging substrate like 4-(benzyloxy)-3,3-difluoropiperidine, a more powerful reagent like HATU is often a good starting point.
Q3: What is the role of the base in the coupling reaction?
A3: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture.[12] The base has two primary roles:
-
Deprotonation of the Carboxylic Acid: It forms the carboxylate salt, which is the active nucleophile that reacts with the coupling reagent.
-
Neutralization of Acidic Byproducts: It neutralizes any acidic species that are formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1]
Typically, 2-3 equivalents of the base are used.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction should be monitored to determine when it is complete and to avoid unnecessary side reactions from prolonged reaction times.[4] The two most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the masses of the components in the reaction mixture, which can help to identify the product and any byproducts.[4]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a good starting point for the coupling of 4-(benzyloxy)-3,3-difluoropiperidine.
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF, approximately 0.1-0.5 M).
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add a solution of 4-(benzyloxy)-3,3-difluoropiperidine (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[4]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Workflow for Troubleshooting Low Yield in Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Decision Tree for Solvent and Coupling Reagent Selection
Caption: Decision-making for reagent and solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. jpt.com [jpt.com]
- 12. bachem.com [bachem.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. varsitytutors.com [varsitytutors.com]
- 16. orgsyn.org [orgsyn.org]
- 17. peptide.com [peptide.com]
- 18. reddit.com [reddit.com]
- 19. hepatochem.com [hepatochem.com]
preventing decomposition of 4-(benzyloxy)-3,3-difluoropiperidine during reaction
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 4-(benzyloxy)-3,3-difluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this valuable building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the successful and efficient use of this reagent in your synthetic campaigns, minimizing decomposition and maximizing yield.
The 4-(benzyloxy)-3,3-difluoropiperidine scaffold is of significant interest in medicinal chemistry, as the difluoropiperidine motif can enhance metabolic stability, modulate pKa, and improve cell permeability of drug candidates.[1][2][3] However, the benzyloxy protecting group, while robust, is susceptible to cleavage under several common reaction conditions. This guide will address the primary decomposition pathway—debenzylation—and other potential stability issues.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing significant debenzylation (loss of the benzyl group) in my reaction. What is causing this, and how can I prevent it?
This is the most common decomposition pathway for this molecule. The C-O bond of the benzyl ether is labile under reductive and strongly acidic conditions.
A1: Identify the Root Cause & Implement a Solution
-
Cause 1: Catalytic Hydrogenation The single most common cause of debenzylation is exposure to catalytic hydrogenation conditions. The benzyl-oxygen bond is readily cleaved by hydrogenolysis in the presence of common catalysts.[4][5]
-
Mechanism: In the presence of a catalyst like Palladium on Carbon (Pd/C) or Platinum (Pt), hydrogen gas will reductively cleave the C(benzyl)-O bond to yield toluene and the corresponding alcohol.[6][7]
-
Solution: Strictly avoid catalysts such as Pd/C, PtO₂, and Raney Ni in the presence of hydrogen gas (H₂) or hydrogen transfer reagents (e.g., ammonium formate, cyclohexadiene) if you wish to retain the benzyl group.[5][6] If a reduction is required elsewhere in your molecule, consider alternative reagents that are compatible with benzyl ethers, such as sodium borohydride (NaBH₄) for ketone reduction or sodium triacetoxyborohydride (STAB) for reductive amination.
-
-
Cause 2: Strongly Acidic Conditions Benzyl ethers can be cleaved by strong Brønsted or Lewis acids.[5][8]
-
Mechanism: The ether oxygen is first protonated by a strong acid, converting the hydroxyl group into a good leaving group. Subsequent Sₙ1-type dissociation forms a stable benzyl carbocation and the free alcohol.[9]
-
Solution:
-
Avoid strong acids like concentrated HCl, H₂SO₄, triflic acid (TfOH), or neat trifluoroacetic acid (TFA), especially at elevated temperatures.
-
For reactions requiring acid, such as Boc deprotection, use milder conditions. A solution of 10-20% TFA in a solvent like dichloromethane (CH₂Cl₂) at 0 °C to room temperature is often sufficient to remove a Boc group while minimizing benzyl ether cleavage.[10]
-
Avoid strong Lewis acids known to cleave ethers, such as boron tribromide (BBr₃), boron trichloride (BCl₃), or tin tetrachloride (SnCl₄).[8][11]
-
-
Diagram 1: Primary Decomposition Pathways
Caption: Key decomposition routes for 4-(benzyloxy)-3,3-difluoropiperidine.
Q2: My N-alkylation or N-acylation reaction on the piperidine nitrogen is sluggish or fails. What is the issue?
A2: Reduced Nucleophilicity of the Piperidine Nitrogen
The two electron-withdrawing fluorine atoms at the C3 position significantly lower the electron density of the piperidine ring.[2][3]
-
Cause: This inductive effect reduces the basicity (pKa) and nucleophilicity of the secondary amine.[1] As a result, it reacts more slowly with electrophiles compared to its non-fluorinated counterpart. The commercially available starting material is often the hydrochloride salt, meaning the nitrogen is protonated and non-nucleophilic until a base is added.[12][13]
-
Solution:
-
Ensure Free Base: If starting from the HCl salt, use at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to generate the free amine before adding your electrophile. For sluggish reactions, using two or more equivalents of base can be beneficial.
-
More Forcing Conditions: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) or extend the reaction time.
-
Use More Reactive Electrophiles: For acylations, consider using an acyl chloride or anhydride instead of coupling a carboxylic acid with peptide coupling reagents, as the former are more reactive.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to help solubilize reagents and potentially accelerate the reaction.
-
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and solving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the generally compatible and incompatible conditions for this reagent?
A1: Understanding the operational window is key to success. The following table summarizes conditions based on the known stability profile of the benzyl ether and difluoropiperidine core.
| Category | Compatible Conditions & Reagents | Incompatible / High-Risk Conditions |
| Bases | K₂CO₃, Cs₂CO₃, DIPEA, TEA, DBU (at RT) | Strong organometallics (n-BuLi, LDA) may be problematic. |
| Acids | Acetic Acid, Mild TFA conditions (e.g., 10-20% in CH₂Cl₂), p-TsOH (catalytic). | Strong/neat HCl, H₂SO₄, TfOH; Strong Lewis Acids (BBr₃, BCl₃, AlCl₃).[8] |
| Reductions | NaBH₄, NaBH(OAc)₃, DIBAL-H, LiAlH₄ | Catalytic Hydrogenation (H₂ with Pd, Pt, Rh, Ra-Ni).[4][6] |
| Oxidations | PCC, PDC, Dess-Martin Periodinane, MnO₂ | Conditions known to cleave benzyl ethers (e.g., DDQ, Ozone).[5] |
| Couplings | Suzuki, Sonogashira, Buchwald-Hartwig (with careful base/temp. selection), Amide couplings (EDC, HOBt, HATU). | Reactions requiring high heat (>120 °C) and harsh conditions should be monitored closely. |
Q2: What are the recommended storage conditions for 4-(benzyloxy)-3,3-difluoropiperidine and its hydrochloride salt?
A2: Based on supplier safety data sheets and general chemical stability principles, the compound should be stored under the following conditions:
-
Temperature: Store long-term in a cool, dry place.[12] Refrigeration at 2-8°C is recommended for optimal shelf life.[14][15]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential slow oxidation or reaction with atmospheric moisture.
-
Form: The hydrochloride salt is generally a stable, crystalline solid, making it easier to handle and weigh than the free base, which may be an oil.[12][15]
Q3: I have completed my synthetic sequence. What is the standard protocol for removing the benzyl group?
A3: The most reliable and high-yielding method for cleaving the benzyl ether is catalytic hydrogenolysis, the very reaction to be avoided during intermediate steps.
Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis
-
Setup: Dissolve the 4-(benzyloxy)-3,3-difluoropiperidine derivative (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst: Carefully add Palladium on Carbon (10% w/w, typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions; a Parr hydrogenator can be used for larger scales or higher pressures).
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Argon or Nitrogen). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3,3-difluoro-4-hydroxypiperidine product, which can be purified further if necessary.
This protocol provides a clean conversion to the desired alcohol, with toluene and its hydrogenated derivatives being the only byproducts, which are easily removed during workup.[5][6]
References
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aksci.com [aksci.com]
- 13. 1416440-29-3 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride AKSci 3794DV [aksci.com]
- 14. 2200551-57-9|(R)-4-(Benzyloxy)-3,3-difluoropiperidine|BLD Pharm [bldpharm.com]
- 15. This compound | 1416440-29-3 [amp.chemicalbook.com]
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Piperidine Derivatives
Welcome to the technical support center for the purification of fluorinated piperidine derivatives. As a Senior Application Scientist, I understand that the unique physicochemical properties imparted by fluorine can introduce significant challenges into your purification workflows. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the principles at play, empowering you to overcome these hurdles and achieve your desired purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered by researchers working with fluorinated piperidine derivatives.
Q1: Why is my fluorinated piperidine derivative volatile and difficult to handle, leading to sample loss during purification?
A1: Unprotected fluorinated piperidines can indeed be volatile, making their purification challenging.[1][2] The introduction of fluorine can lower the boiling point compared to the non-fluorinated analogue due to reduced intermolecular interactions. To mitigate this, consider in situ protection of the piperidine nitrogen with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc), immediately after synthesis and before purification.[1][2] This increases the molecular weight and polarity, reducing volatility.
Q2: My fluorinated piperidine derivative shows significant peak tailing during silica gel chromatography. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like piperidines on silica gel is a common problem. It is often caused by strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface.[3] Fluorination can exacerbate this issue by altering the basicity (pKa) of the piperidine nitrogen.[4][5][6][7][8] To address this, you can:
-
Add a basic modifier to your mobile phase: A small amount of triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) can be added to the eluent to saturate the acidic sites on the silica gel, leading to improved peak shape.[3]
-
Use a deactivated stationary phase: Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," can significantly reduce peak tailing.[3]
Q3: I am struggling to separate diastereomers of my fluorinated piperidine derivative. What techniques are most effective?
A3: Separating diastereomers of fluorinated piperidines can be challenging due to their subtle structural differences.[9] While flash column chromatography is a good starting point, you may need to explore more specialized techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is often more successful than traditional HPLC for diastereomer separations of drug-like compounds and is considered a greener alternative.[9][10]
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be powerful tools. For challenging separations, consider using columns with different selectivities, such as those with fluorinated stationary phases.[9]
-
Fractional Crystallization: Exploiting differences in the solubility profiles of diastereomers in various solvents can be a highly efficient and scalable method once a suitable solvent system is identified.[9]
Q4: How can I accurately assess the purity of my final fluorinated piperidine compound?
A4: Due to the presence of fluorine, you have a powerful analytical tool at your disposal: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy .[11][12][13][14] ¹⁹F NMR offers several advantages for purity assessment:
-
High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus is highly sensitive and its signals appear over a wide chemical shift range, minimizing the chances of signal overlap.[12][14]
-
Quantitative Analysis (qNMR): By using an internal standard of known purity (e.g., trifluoroacetic acid), you can perform quantitative NMR (qNMR) to determine the absolute purity of your compound without the need for an authentic reference standard of your specific molecule.[11][15]
-
Proton Decoupling: Applying proton decoupling simplifies the spectra, making each fluorine signal appear as a singlet, which simplifies analysis.[11]
Troubleshooting Guides
This section provides more detailed troubleshooting for specific purification techniques.
Chromatographic Purification
The introduction of fluorine can significantly alter the polarity and retention behavior of piperidine derivatives. Understanding these changes is key to developing effective chromatographic purification methods.
Problem: Poor Separation on Standard Silica Gel
-
Causality: Fluorination can decrease the polarity of a molecule, causing it to elute faster from a normal-phase column. However, the basic nitrogen of the piperidine ring will still interact strongly with silica. This can lead to a situation where your compound either streaks down the column or co-elutes with less polar impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation on silica gel.
Problem: Co-elution of Fluorinated and Non-Fluorinated Analogs
-
Causality: In some synthetic routes, incomplete fluorination can lead to a mixture of your desired product and its non-fluorinated precursor. These compounds can have very similar polarities, making them difficult to separate.
-
Solutions:
-
Fluorinated Stationary Phases: These phases are specifically designed to provide enhanced retention for fluorinated molecules, which can effectively separate them from their non-fluorinated counterparts.[16][17][18] The retention on these columns is influenced by both the hydrophobicity and the fluorine content of the analyte.[16]
-
Preparative HPLC: High-resolution preparative HPLC, potentially with a fluorinated column, can often provide the necessary resolving power.
-
Crystallization
Crystallization can be a powerful and scalable purification technique for fluorinated piperidine derivatives.[19]
Problem: Difficulty in Inducing Crystallization
-
Causality: The presence of fluorine can alter the crystal packing of a molecule, sometimes making it more difficult to form a well-ordered crystal lattice.[20][21][22] The high electronegativity of fluorine can lead to different intermolecular interactions compared to its hydrogenated analog.
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Solvent Screening | Systematically screen a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water). |
| Solvent/Anti-Solvent Method | Dissolve your compound in a good solvent and slowly add an anti-solvent in which it is insoluble to induce precipitation. |
| Salt Formation | If your compound is a free base, forming a salt (e.g., hydrochloride, tartrate) can significantly improve its crystallinity. |
| Seeding | If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹⁹F qNMR
This protocol outlines a general procedure for determining the purity of a fluorinated piperidine derivative using quantitative ¹⁹F NMR.
Materials:
-
Fluorinated piperidine derivative (approx. 10-20 mg)
-
Certified internal standard (e.g., trifluorotoluene) of known purity
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment with proton decoupling is recommended to simplify the spectrum.[11]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the fluorine signals of interest to ensure accurate integration.[12]
-
-
Data Analysis:
-
Integrate the signals corresponding to your compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Integral_compound / N_F_compound) * (N_F_std / Integral_std) * (MW_compound / MW_std) * (mass_std / mass_compound) * Purity_std (%) Where:
-
N_F = number of fluorine atoms for the signal
-
MW = molecular weight
-
mass = mass of the substance
-
Purity_std = purity of the internal standard
-
-
Protocol 2: General Method for Flash Chromatography with a Basic Modifier
This protocol provides a starting point for purifying a fluorinated piperidine derivative using flash chromatography on silica gel.
Materials:
-
Crude fluorinated piperidine derivative
-
Silica gel for flash chromatography
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Triethylamine (TEA)
Procedure:
-
TLC Analysis:
-
Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system.
-
Start with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity.
-
To improve the spot shape, add 0.5-1% TEA to the TLC solvent.
-
-
Column Packing:
-
Pack a flash chromatography column with silica gel using the chosen mobile phase (without TEA initially).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, perform a dry load by adsorbing your compound onto a small amount of silica gel.
-
-
Elution:
-
Begin elution with the mobile phase.
-
Once the solvent front has passed the sample, switch to the mobile phase containing 0.1-1% TEA.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. silicycle.com [silicycle.com]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and crystal structures of five fluorinated diphenidine derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]
Technical Support Center: Purification of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. The introduction of fluorine atoms can significantly alter the physicochemical properties of piperidine scaffolds, but it also introduces unique challenges in synthesis and purification[1]. This document provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and remove common impurities encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working with this compound.
Q1: What are the most common types of impurities in the synthesis of this compound?
A1: Impurities can originate from several stages of the synthesis. They are broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, reagents, and intermediates from previous steps (e.g., the N-protected 4-piperidone precursor).
-
Fluorination Byproducts: The geminal difluorination step is often the most critical. Common byproducts include the mono-fluorinated piperidine intermediate and elimination products, which can arise from the harsh conditions of reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®[2][3].
-
Protecting Group Artifacts: If an N-protecting group (like Boc or Cbz) is used, impurities can arise from incomplete deprotection or side reactions during the deprotection step.
-
Salt Formation Impurities: The final step of forming the hydrochloride salt can introduce impurities. For instance, using alcoholic HCl solutions can potentially generate genotoxic alkyl chloride impurities[4]. Residual water or excess HCl can also affect the final product's quality.
-
Degradation Products: The final compound or intermediates may be sensitive to certain conditions. For example, the benzyl ether linkage can be susceptible to hydrogenolysis if not handled carefully during steps like Pd-catalyzed deprotections of other functional groups[5].
Q2: My final hydrochloride salt is an oil or a sticky solid, not a crystalline powder. What is causing this?
A2: This is a common and frustrating issue. Several factors can prevent proper crystallization:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an amorphous solid or oil.
-
Residual Solvents: Trapped solvent molecules, particularly water, can make the salt hygroscopic and prevent it from solidifying completely[6].
-
Incorrect Stoichiometry: An excess or deficit of hydrochloric acid can lead to a mixture of the free base and the salt, which is often oily.
-
Hygroscopicity: Some hydrochloride salts are inherently hygroscopic and will absorb moisture from the atmosphere to become gummy or oily. Handling the material in a dry environment (glove box or under inert gas) is crucial.
Q3: What is the best general workflow for purifying this compound?
A3: A multi-step approach is typically most effective. Relying on a single crystallization of the crude product is often insufficient. The recommended workflow is outlined in the diagram below. The core principle is to purify the compound as its free base, which is more amenable to standard organic chemistry techniques like column chromatography, before forming the final, high-purity salt.
Caption: General purification workflow for the target compound.
Q4: Which analytical techniques are absolutely essential for assessing the purity of my final product?
A4: A combination of methods is required for a comprehensive purity profile[7]:
-
RP-HPLC with UV and/or MS Detection: This is the workhorse for determining percentage purity and detecting non-volatile impurities. Mass detection (LC-MS) is invaluable for tentatively identifying unknown impurities based on their mass-to-charge ratio[8].
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides unambiguous structural confirmation. ¹⁹F NMR is particularly crucial for identifying any fluorine-containing byproducts, as it offers a clean spectral window and high sensitivity.
-
GC-MS: Essential for identifying and quantifying residual solvents and volatile impurities[7].
-
Karl Fischer Titration: To determine the water content, which is important if the product is hygroscopic.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: My HPLC/LC-MS shows a significant peak with a mass corresponding to the mono-fluorinated product.
-
Potential Cause: This indicates that the difluorination reaction did not go to completion. This can happen if the fluorinating reagent was not active enough, the reaction time was too short, or the temperature was too low.
-
Recommended Solutions:
-
Re-evaluate the Fluorinating Reagent: Ensure your fluorinating agent (e.g., DAST) is fresh. These reagents can degrade upon exposure to moisture.
-
Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal endpoint.
-
Increase Reagent Stoichiometry: Use a larger excess of the fluorinating reagent. A typical starting point is 2.5-3.0 equivalents for a difluorination adjacent to a carbonyl.
-
Purification: If the side product has already formed, it must be removed. The mono- and di-fluorinated free bases often have different polarities and can usually be separated by silica gel column chromatography.
-
Problem 2: I observe a byproduct with a mass of [M-18] (loss of water) or [M-HF] (loss of hydrogen fluoride).
-
Potential Cause: This strongly suggests an elimination reaction, a known side reaction during deoxyfluorination, especially with reagents like DAST at elevated temperatures[2]. The intermediate carbocation or activated alcohol can eliminate to form an unsaturated piperidine derivative.
-
Recommended Solutions:
-
Lower the Reaction Temperature: Perform the fluorination at the lowest possible temperature that still allows the reaction to proceed.
-
Use a Milder Reagent: Consider alternative, milder fluorinating reagents. For example, PyFluor or XtalFluor® are often less prone to causing elimination side reactions compared to DAST.
-
Buffered Conditions: The inclusion of a non-nucleophilic base, such as TMS-morpholine, can sometimes scavenge the HF byproduct that catalyzes elimination, though this may not always improve the overall yield[2].
-
Chromatographic Removal: The elimination byproduct will have a significantly different polarity and can be readily removed by column chromatography of the free base.
-
Problem 3: During salt formation with HCl in ethanol, my final product contains a new, unexpected impurity.
-
Potential Cause: When using HCl in alcoholic solvents (like methanol or ethanol), there is a documented risk of forming genotoxic impurities such as methyl chloride or ethyl chloride, respectively[4]. These are formed by the reaction of the alcohol with HCl, particularly at elevated temperatures.
-
Recommended Solutions:
-
Use HCl in a Non-Reactive Solvent: The preferred method is to use a solution of HCl gas in an ethereal solvent like dioxane or diethyl ether, or in an ester like ethyl acetate.
-
Generate HCl in situ: A common lab-scale method is the reaction of acetyl chloride with an alcohol like isopropanol or ethanol in a suitable solvent, which generates 1 equivalent of anhydrous HCl. However, the risk of alkyl halide formation still exists.
-
Low-Temperature Addition: If an alcoholic HCl solution must be used, perform the salt formation at a low temperature (e.g., 0-10 °C) to minimize the rate of alkyl chloride formation[4].
-
Analytical Verification: Use a sensitive GC-MS headspace method to test for the presence of these volatile genotoxic impurities in your final product.
-
Problem 4: My final product has excellent purity by HPLC, but the ¹H NMR spectrum shows broad, poorly resolved signals for the piperidine protons.
-
Potential Cause: This is often due to slow conformational exchange of the piperidine ring on the NMR timescale. It can also be caused by the presence of small amounts of water or residual acid/base, which can affect protonation states and exchange rates.
-
Recommended Solutions:
-
Variable Temperature (VT) NMR: Acquiring the NMR spectrum at a higher temperature (e.g., 50-80 °C) can increase the rate of conformational exchange, leading to sharper, time-averaged signals.
-
Ensure Anhydrous Sample: Thoroughly dry the sample under high vacuum to remove all traces of water and solvent. Co-evaporation with an anhydrous solvent like toluene can be effective.
-
Acid/Base Titration in the NMR Tube: Sometimes, adding a drop of D₂O or a trace amount of DCl or NaOD can sharpen signals by catalyzing proton exchange. Use this as a diagnostic tool, not for routine analysis of the final product.
-
Solvent Change: The choice of NMR solvent can have a significant impact. Try acquiring spectra in different solvents (e.g., DMSO-d₆, CD₃OD, D₂O) to find one that gives better resolution.
-
Section 3: Key Experimental Protocols
Protocol 1: Conversion of Hydrochloride Salt to Free Base for Purification
This protocol is essential when chromatography is required to remove stubborn impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in deionized water (10-15 mL per gram of salt).
-
Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous layer is >10 (verify with pH paper). A milky white precipitate or oil (the free base) should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL per gram of starting salt).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude free base, which can then be purified by column chromatography.
Protocol 2: Recrystallization of the Final Hydrochloride Salt
This protocol is used as the final polishing step to obtain a high-purity, crystalline solid.
-
Solvent Selection: A common and effective solvent system is isopropanol (IPA) and diethyl ether (Et₂O). The salt should be soluble in hot IPA and insoluble in Et₂O[9]. Other potential systems include ethanol/acetone or methanol/methyl tert-butyl ether (MTBE).
-
Dissolution: Place the hydrochloride salt in a clean, dry Erlenmeyer flask. Add the minimum amount of hot IPA required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or seeding with a previously obtained crystal.
-
Precipitation: Once the solution is at room temperature, slowly add Et₂O as an anti-solvent with gentle swirling until the solution becomes persistently cloudy.
-
Cooling: Place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a generous wash with cold Et₂O to remove residual soluble impurities and IPA.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Data Summary Table: Common Solvents for Recrystallization
| Solvent 1 (for dissolution) | Solvent 2 (Anti-solvent) | Comments |
| Isopropanol | Diethyl Ether | Often gives good quality crystals. IPA is less likely to form alkyl halides than EtOH[9]. |
| Ethanol | Acetone | A viable alternative, but be mindful of potential for ethyl chloride formation if excess HCl is present. |
| Methanol | MTBE | Methanol is a very strong solvent; use sparingly. MTBE is a good anti-solvent. |
References
- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 4-(Benzyloxy)-3,3-difluoropiperidine
Welcome to the technical support guide for 4-(benzyloxy)-3,3-difluoropiperidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic workflows. The unique electronic properties of this compound, while beneficial for the final molecule's pharmacological profile, can present significant challenges during synthesis. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and successfully functionalize this versatile scaffold.
The Core Challenge: Electron-Deficient Nitrogen
The primary obstacle to the reactivity of 4-(benzyloxy)-3,3-difluoropiperidine is the significantly reduced nucleophilicity of the piperidine nitrogen. The geminal difluoro group at the C3 position acts as a powerful electron-withdrawing group, pulling electron density away from the nitrogen atom via a strong inductive effect (-I). This electronic deficit lowers the basicity (pKa) of the secondary amine, making it a poor nucleophile under standard reaction conditions.[1][2] Consequently, common reactions like N-alkylations and N-arylations that proceed smoothly with non-fluorinated piperidines often fail or provide disappointingly low yields with this substrate.
Figure 1: Inductive electron withdrawal by the C3-gem-difluoro group, deactivating the piperidine nitrogen.
Troubleshooting Guide: Overcoming Sluggish Reactions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My N-alkylation of 4-(benzyloxy)-3,3-difluoropiperidine is failing or proceeding very slowly with standard conditions (e.g., an alkyl bromide with K₂CO₃ in acetonitrile). What is going wrong and how can I fix it?
Root Cause Analysis: The combination of a weak base like potassium carbonate (K₂CO₃) and a moderately reactive electrophile is insufficient to overcome the low nucleophilicity of the fluorinated piperidine. K₂CO₃ is not strong enough to significantly deprotonate the nitrogen, meaning the reaction relies on the neutral amine acting as the nucleophile, which is extremely slow.
Strategic Solutions:
-
Drastically Increase Basicity: The most effective strategy is to generate the highly nucleophilic amide anion in situ by using a strong, non-nucleophilic base. This removes the proton from the nitrogen completely, creating a potent nucleophile that can readily react with the electrophile.[3]
-
Recommended Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is an excellent choice.
-
Solvent: Use an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Temperature: Start the deprotonation at 0 °C and allow it to warm to room temperature before adding the electrophile. Gentle heating (40-60 °C) may be required for the subsequent alkylation step.[4]
-
-
Activate the Electrophile: If you must avoid very strong bases, you can increase the reactivity of your alkylating agent.
-
Convert to Alkyl Iodides: If you are using an alkyl chloride or bromide, add 1.1 equivalents of sodium iodide (NaI) or potassium iodide (KI) to your reaction. This facilitates an in situ Finkelstein reaction, converting the less reactive electrophile to the much more reactive alkyl iodide.
-
Use Triflates or Tosylates: Alkyl triflates (R-OTf) and tosylates (R-OTs) are significantly more reactive electrophiles than halides and may provide better results with weaker bases.
-
-
Optimize Reaction Parameters:
-
Increase Temperature: For any given base/electrophile combination, increasing the temperature will increase the reaction rate. Monitor for potential side reactions or degradation.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are generally superior for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, increasing its effective reactivity.[5][6]
-
| Strategy | Base | Electrophile | Solvent | Typical Temp. | Rationale |
| Standard (Low Yield) | K₂CO₃ | R-Br | Acetonitrile | Reflux | Insufficient base strength for deactivated amine. |
| Enhanced Basicity | NaH | R-Br | DMF / THF | 0 °C to 60 °C | Forms highly reactive amide anion.[3] |
| Activated Electrophile | Cs₂CO₃ | R-I (or R-Br + NaI) | DMF | 80 °C | Increased reactivity of the electrophile. |
| Max Reactivity | NaH | R-OTf | THF | 0 °C to RT | Combines a highly potent nucleophile with a very reactive electrophile. |
Q2: I am attempting a Buchwald-Hartwig N-arylation with an aryl bromide, but I am only recovering starting materials. What can I do to promote the coupling?
Root Cause Analysis: Buchwald-Hartwig aminations are highly sensitive to the electronic and steric properties of both coupling partners. An electron-deficient, sterically hindered amine like 4-(benzyloxy)-3,3-difluoropiperidine is a notoriously difficult substrate.[7] The success of the reaction is critically dependent on the choice of catalyst, ligand, and base.
Strategic Solutions:
-
Ligand and Catalyst Screening is Essential: There is no universal catalyst system. For challenging amines, modern, bulky biaryl phosphine ligands are required to facilitate the difficult reductive elimination step.
-
Recommended Ligands: Start with ligands specifically designed for hindered substrates, such as RuPhos, XPhos, or tBuXPhos.
-
Recommended Pre-catalysts: Use air-stable palladium pre-catalysts like RuPhos-Pd-G3 or XPhos-Pd-G3, which provide reliable and reproducible activation.
-
-
Select the Right Base and Solvent: The base plays a crucial role in the catalytic cycle. Strong, non-coordinating bases are often required.
-
Bases: Sodium tert-butoxide (NaOtBu) is often a good starting point. For some systems, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may give cleaner reactions.
-
Solvents: Anhydrous toluene or 1,4-dioxane are the most common solvents and typically require heating (80-110 °C).
-
-
Consider a More Reactive Coupling Partner: If possible, switch from the aryl bromide to the corresponding aryl iodide or aryl triflate. These substrates undergo oxidative addition to the palladium center more readily, which is often the rate-limiting step.
References
Technical Support Center: Navigating Reactions with 4-(Benzyloxy)-3,3-difluoropiperidine
Welcome to the technical support center for 4-(benzyloxy)-3,3-difluoropiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, yet sterically demanding, building block into their synthetic workflows. The unique structural features of this compound—namely the bulky benzyloxy group at the C4 position and the gem-difluoro group at C3—present specific challenges that can hinder reaction efficiency. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: The Impact of Steric and Electronic Effects
The primary obstacle in reactions involving 4-(benzyloxy)-3,3-difluoropiperidine is steric hindrance around the nitrogen atom. The axial fluorine atom and the benzyloxy group can impede the approach of reagents, leading to sluggish or incomplete reactions. Furthermore, the electron-withdrawing nature of the gem-difluoro group reduces the nucleophilicity of the piperidine nitrogen, further complicating reactions that rely on its basicity or nucleophilic character.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols to resolve them.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of 4-(benzyloxy)-3,3-difluoropiperidine with a primary alkyl halide, but I am observing low conversion and the formation of multiple byproducts. What is causing this, and how can I improve the yield?
Root Cause Analysis: The reduced nucleophilicity of the piperidine nitrogen, coupled with steric hindrance, makes direct N-alkylation challenging. The reaction likely requires forcing conditions (e.g., high temperatures), which can lead to decomposition of the starting material or the alkylating agent. The use of a strong, non-nucleophilic base is crucial to deprotonate the piperidine effectively without competing in the alkylation reaction.
Recommended Solutions:
-
Optimization of Base and Solvent: Employ a strong, sterically hindered base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation of the piperidine nitrogen. Aprotic polar solvents like DMF or THF are recommended to facilitate the reaction.
-
Use of More Reactive Electrophiles: If alkyl halides are proving ineffective, consider switching to more reactive electrophiles such as alkyl triflates or tosylates. These reagents have better leaving groups and can accelerate the reaction rate.
-
Microwave-Assisted Synthesis: For particularly stubborn alkylations, microwave irradiation can be a powerful tool to drive the reaction to completion in a shorter time frame, often minimizing byproduct formation.
Detailed Protocol: Optimized N-Alkylation
-
To a solution of 4-(benzyloxy)-3,3-difluoropiperidine (1.0 equiv) in anhydrous DMF (0.1 M), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 50-60 °C.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Failed Buchwald-Hartwig Amination with Aryl Halides
Question: I am trying to perform a Buchwald-Hartwig amination to couple 4-(benzyloxy)-3,3-difluoropiperidine with an aryl bromide, but I am only recovering my starting materials. My standard conditions [Pd₂(dba)₃, BINAP, NaOtBu] are not working. How can I get this reaction to proceed?
Root Cause Analysis: The combination of steric hindrance and the electron-deficient nature of the piperidine nitrogen makes it a challenging substrate for Buchwald-Hartwig amination. The choice of ligand and palladium precatalyst is critical for success with such hindered amines. Standard catalyst systems may not be active enough to facilitate the catalytic cycle efficiently.
Recommended Solutions:
-
Advanced Catalyst Systems: For sterically hindered secondary amines, more advanced palladium precatalysts and bulky, electron-rich phosphine ligands are often necessary. Consider using a G3 or G4 Buchwald precatalyst in combination with ligands like XPhos, RuPhos, or BrettPhos.[2] These systems are designed to promote oxidative addition and reductive elimination with challenging substrates.
-
Alternative Bases: While NaOtBu is a common choice, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can sometimes offer improved results, depending on the specific substrates and ligand used.
-
Solvent and Temperature Optimization: Aprotic, non-polar solvents like toluene or dioxane are typically preferred for Buchwald-Hartwig reactions. Higher temperatures (e.g., 100-120 °C) may be required to overcome the activation energy barrier for this hindered coupling.
Detailed Protocol: Robust Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), 4-(benzyloxy)-3,3-difluoropiperidine (1.2 equiv), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (0.1 M).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
| Parameter | Standard Conditions | Recommended for Hindered Amine |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos Pd G3, RuPhos Pd G3 |
| Ligand | BINAP, P(tBu)₃ | XPhos, RuPhos, BrettPhos |
| Base | NaOtBu | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Comparison of typical and recommended Buchwald-Hartwig conditions. |
Issue 3: Inefficient Reductive Amination
Question: My reductive amination reaction between 4-(benzyloxy)-3,3-difluoropiperidine and an aldehyde is slow and gives a mixture of the desired product and the alcohol from aldehyde reduction. How can I improve the chemoselectivity?
Root Cause Analysis: The steric bulk around the nitrogen can slow down the formation of the key iminium ion intermediate. If the reducing agent is too reactive, it can reduce the aldehyde before it has a chance to condense with the amine. Therefore, a milder, more selective reducing agent is required.
Recommended Solutions:
-
Use of a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations involving sterically hindered amines.[3] It is less reactive than sodium borohydride and will preferentially reduce the iminium ion over the aldehyde.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, thereby increasing the overall reaction rate.
-
One-Pot, Two-Step Procedure: For very challenging substrates, a two-step procedure can be employed. First, the amine and aldehyde are condensed to form the iminium ion, often with azeotropic removal of water. Then, the reducing agent is added in a separate step.
Detailed Protocol: Chemoselective Reductive Amination
-
To a solution of 4-(benzyloxy)-3,3-difluoropiperidine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
Caption: Reductive amination pathway highlighting the critical iminium ion formation step.
Issue 4: Difficulty in N-Acylation
Question: I am struggling to acylate 4-(benzyloxy)-3,3-difluoropiperidine with an acid chloride. The reaction is very slow, and I suspect the amine is not nucleophilic enough. What conditions should I use?
Root Cause Analysis: The reduced nucleophilicity of the nitrogen atom is the primary issue here. Standard acylation conditions may not be sufficient to drive the reaction to completion. The use of a coupling agent or a more reactive acylating agent is recommended.
Recommended Solutions:
-
Use of Coupling Reagents: Amide coupling reagents such as HATU, HBTU, or EDC in the presence of an activating agent like HOBt and a non-nucleophilic base (e.g., DIPEA) can effectively facilitate the acylation with carboxylic acids.
-
Activation of the Amine: The use of a strong base to deprotonate the piperidine can increase its nucleophilicity, but care must be taken to avoid side reactions with the acylating agent.
-
Alternative Acylating Agents: If acid chlorides are not effective, consider using the corresponding acid anhydride, which can be more reactive.
Detailed Protocol: Efficient N-Acylation using a Coupling Agent
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-(benzyloxy)-3,3-difluoropiperidine (1.2 equiv) in DMF.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 4-(benzyloxy)-3,3-difluoropiperidine? While the exact pKa may not be readily available, the presence of the electron-withdrawing gem-difluoro group at the C3 position is expected to lower the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2). This reduced basicity is a key factor to consider when selecting reaction conditions, particularly the choice of base.[1]
Q2: Can I remove the benzyloxy group? Yes, the benzyloxy group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the corresponding 4-hydroxy-3,3-difluoropiperidine. This can be a useful strategy for further functionalization at the C4 position.
Q3: Are there any specific safety precautions I should take when working with this compound? Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For specific handling and disposal information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Q4: Where can I purchase 4-(benzyloxy)-3,3-difluoropiperidine? This compound is available from several commercial suppliers of fine chemicals and building blocks for research and development. A search of chemical supplier databases using the CAS number (1206540-59-1) will provide a list of vendors.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of 3,3-Difluoropiperidine Derivatives in Dopamine D4 Receptor Antagonism
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, is a prime candidate for such modifications.[1] This guide provides a comparative analysis of 3,3-difluoropiperidine derivatives, with a particular focus on their activity as Dopamine D4 Receptor (D4R) antagonists. While direct biological activity data for 4-(benzyloxy)-3,3-difluoropiperidine is not extensively published, we will draw upon closely related analogs to elucidate key structure-activity relationships (SAR) and provide actionable insights for researchers in neuroscience and medicinal chemistry.
The D4 receptor, primarily expressed in the prefrontal cortex, amygdala, and hippocampus, is a compelling target for neuropsychiatric disorders. Selective D4R antagonists have shown potential in preclinical models to alleviate L-DOPA-induced dyskinesia in Parkinson's disease, suggesting a therapeutic advantage over broader-spectrum dopamine antagonists.[2] The introduction of gem-difluoro groups onto the piperidine ring can significantly influence the basicity (pKa) of the piperidine nitrogen, a critical factor for receptor interaction, while also impacting metabolic stability and lipophilicity.[3][4]
Mechanism of Action: D4 Receptor Antagonism
The 3,3-difluoropiperidine scaffold serves as a core structural element for building high-affinity D4R antagonists. These compounds act as competitive inhibitors, binding to the receptor's active site and preventing the binding of the endogenous ligand, dopamine. This blockade of dopamine signaling is the basis for their therapeutic potential. The key to their efficacy lies in achieving high potency for the D4 receptor while maintaining selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5) to minimize off-target effects.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine [enamine.net]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to 3,3-Difluoro- vs. 4,4-Difluoropiperidine in Drug Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] Its unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating physicochemical and pharmacokinetic properties.[1][4] Among the myriad of fluorinated motifs, gem-difluorinated saturated heterocycles, particularly 3,3- and 4,4-difluoropiperidines, have emerged as invaluable bioisosteres. The choice between placing the CF₂ group at the 3- or 4-position is not arbitrary; it is a critical design decision that profoundly impacts a molecule's basicity, lipophilicity, metabolic stability, and conformational behavior. This guide provides an in-depth comparison of these two scaffolds, supported by experimental data, to inform rational drug design.
Part 1: Structural and Electronic Consequences of Fluorination
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[5] The introduction of a gem-difluoro group induces significant, position-dependent changes to its fundamental properties.
Conformational Analysis: A Tale of Two Chairs
The piperidine ring predominantly adopts a chair conformation. The placement of the CF₂ group influences ring puckering and the energetic preference for axial versus equatorial substituents. While often considered a simple bioisostere for a methylene (CH₂) group, the C-F bond's stereoelectronic effects can significantly alter conformational behavior.[4] Studies on fluorinated piperidines have revealed a preference for an axial orientation of the fluorine atom, a phenomenon attributed to favorable charge-dipole interactions and hyperconjugation.[4][6][7][8][9] In gem-difluorinated systems, these effects collectively influence the ring's geometry and how it presents appended pharmacophoric groups to its biological target.
Fluorination at C4 prevents CYP-mediated hydroxylation.
Lipophilicity and Permeability
The effect of fluorine on lipophilicity (measured as LogP or LogD) is complex and context-dependent. [10][11][12]While replacing hydrogen with fluorine generally increases lipophilicity, the introduction of the polar C-F bonds and the modulation of pKa can lead to counterintuitive outcomes. [10][13]At physiological pH (7.4), the LogD of a basic amine is influenced by its pKa. The lower pKa of the 3,3-isomer means it will be more ionized at pH 7.4 than the 4,4-isomer, which can lead to lower lipophilicity (LogD) and potentially altered membrane permeability. In a study of dopamine D4 antagonists, the 4,4-difluoro analogs consistently showed a distinct improvement in cLogP values compared to the 3,3-difluoro counterparts, which was attributed to the pKa change. [14][15]
Part 3: Synthetic Accessibility and Strategic Considerations
The practical utility of a building block is intrinsically linked to its synthetic accessibility. Both 3,3- and 4,4-difluoropiperidine hydrochlorides are commercially available, but the synthesis of more complex, substituted derivatives requires distinct strategic approaches. [16]
General Synthetic Routes
The synthesis of these scaffolds often relies on the deoxofluorination of a corresponding ketone precursor.
-
4,4-Difluoropiperidines : These are typically synthesized from N-protected 4-piperidones using fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). [17][18]* 3,3-Difluoropiperidines : The synthesis is often more complex, sometimes involving multi-step sequences starting from acyclic precursors, such as the 1,4-addition of ethyl bromodifluoroacetate to α,β-unsaturated nitriles, followed by reduction and cyclization. [19][20]
Representative Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine
This protocol is a generalized representation based on common literature procedures.
-
To the Lab Bench : To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a fluorinated polyethylene vessel at -78 °C under a nitrogen atmosphere, slowly add DAST (1.5 eq).
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS.
-
Quenching : Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up : Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-4,4-difluoropiperidine.
Diagram: General Synthetic Workflow
A typical route to 4,4-difluoropiperidines.
The Senior Scientist's Viewpoint: Which Isomer to Choose?
The selection between 3,3- and 4,4-difluoropiperidine is a strategic decision guided by the specific objectives of the drug design campaign.
-
Choose 4,4-Difluoropiperidine when:
-
The primary goal is to block metabolic oxidation at the C4 position.
-
A moderate reduction in basicity is desired (pKa ~8.5) to maintain some degree of protonation at physiological pH without introducing significant hERG liability.
-
Improving lipophilicity (cLogP) is a key objective, as seen in comparative studies. [14][15]
-
-
Choose 3,3-Difluoropiperidine when:
-
A significant depression of basicity is required (pKa ~7.4) to strongly mitigate amine-related toxicities or to prevent an unwanted ionic interaction at the target.
-
Metabolism at C4 is not a primary concern, or when a general electronic deactivation of the ring is sufficient.
-
The project requires introducing a strong electronic perturbation closer to the point of attachment (C2 or N1) to influence binding or conformation.
-
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Oxy-3,3-Difluoropiperidine Analogs as CNS Ligands
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a compelling class of molecules: 4-oxy-3,3-difluoropiperidine analogs. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The strategic introduction of fluorine, specifically as a gem-difluoro (CF2) group, serves as a powerful bioisosteric modification to fine-tune the physicochemical and pharmacological properties of these analogs.[2] This guide will dissect how subtle structural changes to this scaffold impact biological activity, with a primary focus on dopamine D4 receptor (D4R) antagonism, drawing from robust experimental data to inform future drug design.
The Strategic Role of the Gem-Difluoro Group
Before delving into the SAR, it is crucial to understand the causality behind incorporating the 3,3-difluoro motif. The CF2 group is not merely a hydrogen replacement; it is a strategic tool used by medicinal chemists to overcome common drug development hurdles.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing the CF2 group adjacent to the piperidine nitrogen or other potential sites of metabolism can block oxidative pathways, thereby increasing the compound's half-life.[3]
-
Modulation of Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the nearby piperidine nitrogen.[4] This is a critical modification for CNS drugs, as reducing basicity can decrease off-target interactions (e.g., with the hERG channel) and improve the permeability needed to cross the blood-brain barrier.[5]
-
Conformational Constraint: The CF2 group can influence the conformational preference of the piperidine ring, potentially locking it into a more bioactive conformation for the target receptor.
Core Structure and SAR Exploration
Our analysis centers on analogs with the general structure shown below, where activity is primarily defined by binding affinity (Ki) to the human dopamine D4 receptor. The key points of modification are the Aryl Ether Group and the N-Substituent .
main [label=<

R1_label [label="Aryl Ether Group (R1)\nCritical for Potency", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; R2_label [label="N-Substituent (R2)\nFine-tunes CNS Properties & Affinity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [style=dashed, arrowhead=vee, color="#EA4335", penwidth=2]; main -> R1_label [label=" Position 4"];
edge [style=dashed, arrowhead=vee, color="#4285F4", penwidth=2]; main -> R2_label [label=" Position 1"]; } dot Caption: Key modification points on the 4-oxy-3,3-difluoropiperidine scaffold.
Impact of the Aryl Ether Group (R1)
The nature of the aromatic ring attached via the ether linkage is a primary determinant of binding affinity. Holding the N-substituent constant as a 3-fluoro-4-methoxybenzyl group allows for a direct comparison of different phenyl ether substitutions.
Table 1: SAR of the Aryl Ether Moiety in 3,3-Difluoropiperidine Analogs
| Compound ID | R1 Substitution (Aryl Ether) | D4R Ki (nM)[6][7] | cLogP[7] | CNS MPO Score[6][7] |
|---|---|---|---|---|
| 7a | 4-Fluorophenyl | 140 | >5.0 | <4.0 |
| 7b | 3,4-Difluorophenyl | 320 | >5.0 | <4.0 |
| 7d | 3-Fluorophenyl | 1100 | >5.0 | <4.0 |
| 7e | 4-Methylphenyl | >10,000 | >5.0 | <4.0 |
Experimental Insight: The data clearly indicate that electron-withdrawing fluorine substituents on the phenyl ring are tolerated, with the 4-fluoro analog (7a ) showing the best potency in this limited series. However, moving the fluorine to the 3-position (7d ) or replacing it with an electron-donating methyl group (7e ) leads to a significant or complete loss of activity.[6][7] This suggests a specific electronic and steric requirement within the D4 receptor binding pocket for this part of the molecule.
A critical observation is that despite modest binding, all compounds in this initial 3,3-difluoro series suffer from high lipophilicity (cLogP > 5.0), which drives down the CNS Multi-Parameter Optimization (MPO) score, making them less attractive as potential CNS drug candidates.[6][7]
Comparative Analysis: 3,3-Difluoro vs. 4,4-Difluoro Scaffolds
A direct comparison with the regioisomeric 4,4-difluoropiperidine analogs reveals a striking trend. When the same aryl ether modifications are made on the 4,4-difluoro scaffold, a distinct increase in binding affinity is observed.
Table 2: Comparison of Aryl Ether SAR on 3,3- vs. 4,4-Difluoropiperidine Scaffolds
| Scaffold | R1 Substitution (Aryl Ether) | D4R Ki (nM)[6][7] |
|---|---|---|
| 3,3-Difluoro | 4-Fluorophenyl | 140 |
| 4,4-Difluoro | 4-Fluorophenyl | 25 |
| 3,3-Difluoro | 3,4-Difluorophenyl | 320 |
| 4,4-Difluoro | 3,4-Difluorophenyl | 5.5 |
| 3,3-Difluoro | 3-Fluorophenyl | 1100 |
| 4,4-Difluoro | 3-Fluorophenyl | 27 |
Experimental Insight: For this target, the 4,4-difluoropiperidine scaffold is demonstrably superior, yielding analogs with significantly higher potency.[6][7] The 3,4-difluorophenyl ether on the 4,4-difluoro core (8b ) emerged as the most potent in this series with a Ki of 5.5 nM. This suggests that the conformational or electronic effects imparted by the fluorines at the 4-position present the ether moiety to the receptor in a more favorable orientation for binding compared to when the fluorines are at the 3-position.
Impact of the N-Substituent (R2)
With the superior 4,4-difluoro scaffold and potent 3,4-difluorophenyl ether identified, further optimization focused on the "southern" N-substituent to improve physicochemical properties, particularly the CNS MPO score.
Table 3: SAR of the N-Substituent in 4,4-Difluoro-4-(3,4-difluorophenoxy)piperidine Analogs
| Compound ID | R2 N-Substituent | D4R Ki (nM)[6] | cLogP[6] | CNS MPO Score[6] |
|---|---|---|---|---|
| 8b | 3-Fluoro-4-methoxybenzyl | 5.5 | 4.87 | 3.5 |
| 9cc | 6-Chloro-2-imidazo[1,2-b]pyridazine | 2.6 | 2.7 | >4.5 |
Experimental Insight: Replacing the original benzyl group (8b ) with a more complex, nitrogen-containing heterocyclic system like 6-chloro-2-imidazo[1,2-b]pyridazine (9cc ) led to a cascade of beneficial effects.[6] Not only did the binding affinity improve slightly (Ki = 2.6 nM), but the lipophilicity was drastically reduced (cLogP from 4.87 to 2.7), leading to a significant improvement in the CNS MPO score to a much more desirable value greater than 4.5.[6] This demonstrates the critical role of the N-substituent in balancing potency with drug-like properties.
Experimental Protocol: Dopamine D4 Receptor Binding Assay
The data presented in this guide were generated using a standardized radioligand competitive inhibition assay. This protocol provides a self-validating system to determine the binding affinity (Ki) of test compounds.
Objective: To determine the binding affinity of novel analogs for the human dopamine D4 receptor (hD4R) by measuring their ability to displace a known radioligand.
Materials:
-
Cell Membranes: HEK293 cells stably expressing hD4R.
-
Radioligand: [3H]N-methylspiperone.
-
Assay Buffer: Tris-HCl buffer with standard physiological salts.
-
Test Compounds: Analogs dissolved in DMSO.
-
Non-specific Binding Control: Haloperidol (high concentration).
-
Instrumentation: Scintillation counter, 96-well filter plates.
Methodology:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO, followed by dilution in assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand ([3H]N-methylspiperone), and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).
-
Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filter plates. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Conclusion and Future Directions
The structure-activity relationship of 4-oxy-difluoropiperidine analogs is a clear demonstration of modern medicinal chemistry principles.
-
Scaffold is Key: The position of the gem-difluoro group is critical, with the 4,4-difluoro scaffold showing superior potency for D4R antagonism over the 3,3-difluoro isomer.
-
Aryl Ether Dictates Potency: Electron-withdrawing groups, particularly fluorine, on the aryl ether ring are crucial for high-affinity binding. The 3,4-difluorophenyl moiety is a particularly effective group.
-
N-Substituent Governs Drug-likeness: While the other components establish potency, the N-substituent is the primary handle for modulating physicochemical properties like lipophilicity and improving CNS MPO scores. Heterocyclic N-substituents offer a clear advantage over simple benzyl groups.
While these efforts have led to the identification of highly potent and selective D4R antagonists with good predicted CNS properties, the cited research notes that these series still face challenges with poor microsomal stability and high plasma protein binding.[6][7] Future work should therefore focus on modifying the N-substituent or the aryl ether group in ways that mitigate these metabolic liabilities without sacrificing the exceptional potency and selectivity achieved. These compounds, despite their limitations, serve as invaluable tool compounds for further investigation of D4 receptor pharmacology.[6]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine Derivatives
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the privileged fluorinated motifs, the 3,3-difluoropiperidine core has garnered substantial interest. This guide provides a comprehensive validation and comparison of synthetic routes to 4-(benzyloxy)-3,3-difluoropiperidine derivatives, offering in-depth technical insights and experimental data to inform your synthetic strategy.
Introduction: The Significance of the 4-(Benzyloxy)-3,3-difluoropiperidine Scaffold
The 4-(benzyloxy)-3,3-difluoropiperidine scaffold is a valuable building block in the synthesis of novel therapeutics. The gem-difluoro group at the 3-position can act as a bioisostere for a carbonyl group or other functional moieties, while the benzyloxy group at the 4-position provides a versatile handle for further functionalization. The piperidine ring itself is a common feature in many centrally active nervous system (CNS) drugs. Consequently, efficient and scalable access to these derivatives is of paramount importance.
Primary Synthetic Route: A Multi-step Approach from Acrylonitriles
A robust and frequently cited method for the synthesis of 4-substituted 3,3-difluoropiperidines, including the 4-benzyloxy derivative, proceeds through a multi-step sequence starting from a substituted acrylonitrile.[1] This strategy is notable for its convergent nature, allowing for the late-stage introduction of diversity.
The general workflow for this synthetic approach is outlined below:
References
A Senior Scientist's Guide to Fluorinated Building Blocks for CNS Drug Discovery: A Comparative Analysis
The development of therapeutics targeting the central nervous system (CNS) presents a formidable challenge in medicinal chemistry. The blood-brain barrier (BBB), a highly selective gatekeeper, restricts the passage of most molecules, while metabolic enzymes relentlessly work to clear foreign compounds. For decades, chemists have turned to a unique tool to overcome these hurdles: the fluorine atom. The strategic incorporation of fluorine or fluorine-containing groups can dramatically alter a molecule's properties, often transforming a peripherally active compound into a CNS-penetrant drug candidate.[1][2]
This guide provides an in-depth comparative analysis of the most common fluorinated building blocks used in CNS drug design. Moving beyond a simple list of properties, we will explore the underlying causality of their effects, provide actionable experimental protocols for their evaluation, and offer a logical framework for selecting the optimal building block for your specific research objective.
The Unique Influence of Fluorine in the CNS Chemical Space
The power of fluorine lies in its distinct combination of properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3] This allows it to act as a "super-hydrogen," imparting significant electronic changes with minimal steric penalty.[4] Judicious placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity—all critical parameters for CNS drug efficacy.[5][6]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[7] Placing fluorine at a metabolically vulnerable position (a "soft spot") is a classic and effective strategy to block oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[5][8][9]
-
Lipophilicity & BBB Permeability: The relationship between fluorination and lipophilicity is complex. While individual fluorine atoms can increase lipophilicity, the overall effect is highly dependent on the molecular context.[10][11] Fluorinated groups can enhance membrane permeability and facilitate passage across the BBB.[2][3] However, simply increasing lipophilicity is not a panacea, as highly lipophilic compounds can be prone to non-specific binding and rapid clearance. The goal is to achieve an optimal lipophilicity balance.
-
pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[3][12] For CNS drugs, which often contain a basic amine, this modulation is critical. Lowering the pKa can reduce the degree of ionization at physiological pH (7.4), leading to a higher concentration of the neutral, more membrane-permeable species, thus improving BBB penetration.[9]
-
Binding Affinity & Conformation: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[3][8] It can also influence the molecule's overall conformation, locking it into a more bioactive shape.[6][7]
Comparative Analysis of Key Fluorinated Building Blocks
The choice of which fluorinated motif to incorporate is a critical strategic decision. The following sections compare the most common building blocks, with their properties summarized in Table 1.
Single Aromatic Fluorine (Ar-F)
The simplest modification, replacing a hydrogen with a fluorine on an aromatic ring, is often a first step to block metabolism. Its small size means it rarely disrupts binding, but its electronic effects can be profound.
-
Impact: Primarily used to block aromatic hydroxylation, a common metabolic pathway. It moderately increases lipophilicity and can subtly influence the pKa of distal groups.
-
Causality: The strong C-F bond prevents enzymatic C-H activation at that position. Its electronegativity polarizes the aromatic ring.
-
Best Use Case: When a specific site of aromatic metabolism has been identified and needs to be protected without significantly altering the molecule's overall properties.
Trifluoromethyl Group (-CF3)
Perhaps the most widely used fluorinated group, the -CF3 moiety is a potent modulator of physicochemical properties.
-
Impact: Significantly increases lipophilicity and metabolic stability.[13] It is a strong electron-withdrawing group, capable of dramatically lowering the pKa of nearby amines.
-
Causality: The three fluorine atoms create a stable, lipophilic, and sterically larger group than a methyl group. Their combined inductive effect is powerful and transmitted through the molecular scaffold.
-
Best Use Case: To substantially increase lipophilicity for BBB penetration, block metabolism at an aliphatic or aromatic position, and/or significantly lower the pKa of a basic center. The antidepressant Fluoxetine is a classic example where the para-trifluoromethyl group enhances lipophilicity and CNS penetration.[9]
Difluoromethyl Group (-CHF2)
The -CHF2 group offers an intermediate option between a methyl and a trifluoromethyl group, providing a more nuanced modulation of properties.
-
Impact: Moderately increases lipophilicity and provides good metabolic stability. Its electron-withdrawing effect is less pronounced than -CF3, offering a finer pKa tuning.
-
Causality: The -CHF2 group retains a C-H bond that can potentially act as a hydrogen bond donor, an interaction not possible for the -CF3 group. This can sometimes lead to unique, favorable binding interactions.
-
Best Use Case: When the dramatic lipophilicity increase or pKa drop from a -CF3 group is detrimental, the -CHF2 group provides a more balanced alternative.
Trifluoromethoxy Group (-OCF3)
The -OCF3 group is often considered a lipophilic bioisostere of a methoxy group but with very different electronic properties.
-
Impact: A highly lipophilic and metabolically stable group.[14][15] It is strongly electron-withdrawing, similar to a -CF3 group.
-
Causality: The oxygen atom slightly alters the shape and electronics compared to -CF3. It is conformationally more flexible and can act as a weak hydrogen bond acceptor.
-
Best Use Case: To increase lipophilicity while maintaining a similar spatial profile to a methoxy or hydroxyl group. It serves as a metabolically robust alternative to a methoxy group, which is prone to O-dealkylation.
Table 1: Comparative Properties of Common Fluorinated Building Blocks
| Building Block | Typical LogP Contribution (ΔLogP) | pKa Lowering Effect (on adjacent amine) | Key Strengths | Common CNS Application |
| Aryl-F | +0.1 to +0.3 | Minor | Blocks specific site of metabolism, minimal steric impact | Protecting an aromatic ring from oxidation |
| -CHF2 | +0.4 to +0.6 | Moderate | Balanced lipophilicity, potential H-bond donor | Fine-tuning pKa and lipophilicity |
| -CF3 | +0.8 to +1.2 | Strong | High lipophilicity, strong pKa modulation, metabolically robust | Increasing BBB penetration, blocking metabolism |
| -OCF3 | +1.0 to +1.4 | Strong | Very high lipophilicity, metabolically stable methoxy isostere | Replacing a metabolically labile methoxy group |
Note: ΔLogP values are approximate and highly context-dependent.[11][12][14]
Strategic Selection Workflow
Choosing the right building block requires a clear understanding of the problem you are trying to solve. The following decision tree provides a logical workflow for this selection process.
Essential Experimental Protocols for Validation
Synthesizing a new fluorinated analog is only the first step. Its properties must be validated experimentally. The following protocols are foundational for assessing CNS drug candidates.
Protocol 1: In Vitro BBB Permeability (PAMPA-BBB Assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[16][17] It is an invaluable early-stage screening tool.[18][19]
Causality: This assay models the lipid environment of the BBB. A compound's ability to leave the aqueous donor chamber and traverse the artificial lipid membrane into the acceptor chamber provides a quantitative measure of its passive permeability (Pe).[17]
Step-by-Step Methodology:
-
Materials: 96-well donor and acceptor plates, porcine brain lipid solution, phosphate-buffered saline (PBS) pH 7.4, test compounds, and analytical standards.
-
Preparation:
-
Dissolve test compounds in a suitable buffer (e.g., PBS) to create the donor solutions (typically 100-300 µM).
-
Using a pipette, carefully coat the membrane of the acceptor plate with the porcine brain lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
Fill the acceptor wells with fresh buffer.
-
-
Incubation:
-
Carefully place the lipid-coated acceptor plate onto the donor plate, creating a "sandwich."
-
Incubate the assembly at room temperature for 12-18 hours.
-
-
Analysis:
-
After incubation, separate the plates.
-
Quantify the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Interpretation:
-
Calculate the permeability coefficient (Pe). Compounds are typically classified as high permeability (CNS+) if Pe > 4.0 x 10⁻⁶ cm/s and low permeability (CNS-) if Pe < 2.0 x 10⁻⁶ cm/s.[17]
-
Protocol 2: Metabolic Stability (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by the most important Phase I enzymes, primarily cytochrome P450s.[20][21]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[22] By incubating a compound with microsomes and an essential cofactor (NADPH), we can measure the rate at which the compound is cleared, providing its intrinsic clearance (Clint).[20]
Step-by-Step Methodology:
-
Materials: Pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), NADPH regenerating system, test compound, and a positive control (e.g., midazolam).[23][24]
-
Preparation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.[22]
-
Add the test compound to the reaction mixture (typically at 1 µM final concentration). Pre-incubate at 37°C for 5 minutes.
-
-
Incubation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.[22]
-
-
Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining compound versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint). Compounds with a short half-life (<30 min) are generally considered to have high clearance, while those with a long half-life (>60 min) are considered stable.
-
Case Study: Fluoxetine (Prozac)
The discovery of fluoxetine is a landmark case in CNS drug design that perfectly illustrates the strategic use of a fluorinated building block.[25][26][27] The initial lead compound was an antihistamine with some serotonin reuptake inhibitory activity. The key modification was the introduction of a trifluoromethyl (-CF3) group at the para-position of the phenoxy ring.[28]
This single change had multiple beneficial effects:
-
Increased Lipophilicity: The -CF3 group significantly increased the molecule's lipophilicity, which was crucial for enhancing its ability to cross the blood-brain barrier.[9]
-
Blocked Metabolism: It blocked aromatic hydroxylation at the para-position, a likely metabolic soft spot, thereby increasing the drug's metabolic stability and half-life.[29]
-
Enhanced Selectivity: The modification also contributed to the molecule's high selectivity for the serotonin transporter over other monoamine transporters.
The result was the first selective serotonin reuptake inhibitor (SSRI), a breakthrough in the treatment of depression and a testament to the power of rational, fluorine-based drug design.[25][28][29]
Conclusion
Fluorinated building blocks are an indispensable part of the medicinal chemist's toolkit for designing CNS-targeted therapeutics. Their ability to modulate metabolic stability, lipophilicity, and pKa provides a powerful means to overcome the significant challenges of brain penetration and in vivo clearance. By understanding the distinct properties of each fluorinated motif and validating their effects through rigorous experimental protocols, researchers can rationally design and optimize the next generation of drugs for neurological and psychiatric disorders.
References
- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iomcworld.org [iomcworld.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. mercell.com [mercell.com]
- 25. Fluoxetine: a case history of its discovery and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Case history: the discovery of fluoxetine hydrochloride (Prozac). | Semantic Scholar [semanticscholar.org]
- 27. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
assessing the metabolic stability of 4-(benzyloxy)-3,3-difluoropiperidine containing molecules
An In-Depth Guide to Assessing and Improving the Metabolic Stability of 4-(Benzyloxy)-3,3-difluoropiperidine Containing Molecules
In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, integral to numerous therapeutic agents. The strategic introduction of fluorine atoms, particularly gem-difluorination, has become a key tactic to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3] The 4-(benzyloxy)-3,3-difluoropiperidine moiety is an intriguing building block that combines a metabolically fortified piperidine ring with a versatile benzyloxy group. However, this combination presents a classic medicinal chemistry challenge: solving one metabolic issue can often unmask another.
This guide provides a comparative framework for assessing the metabolic stability of molecules incorporating this scaffold. We will explore the underlying biochemical principles, present objective experimental data for analogous structures, and provide detailed, field-proven protocols for in vitro evaluation. Our focus is not just on the "how" but the "why," empowering researchers to make informed decisions in their lead optimization campaigns.
The Metabolic Dichotomy of the 4-(Benzyloxy)-3,3-difluoropiperidine Scaffold
The core hypothesis for this scaffold is twofold. First, the 3,3-difluoro substitution effectively shields the piperidine ring from C-H oxidation at the C3 position, a common metabolic hotspot in simple piperidines.[1][3] The strong C-F bond is highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[2]
However, the benzyloxy group introduces a potential metabolic liability. The benzylic carbon—the CH₂ group linking the ether oxygen to the phenyl ring—is electron-rich and sterically accessible, making it an ideal substrate for CYP-mediated hydroxylation.[4][5] A second, related pathway is O-dealkylation, which would cleave the ether bond entirely.[6] These potential pathways are illustrated below.
Comparative In Vitro Stability: A Data-Driven Assessment
To contextualize the metabolic stability of the target scaffold, it is essential to compare it with structurally related analogs. The following table summarizes representative data from human liver microsomal (HLM) stability assays, a standard industry screen for Phase I metabolism.[7] While specific data for the exact 4-(benzyloxy)-3,3-difluoropiperidine is not publicly available, we can extrapolate from known principles and related structures, such as the reported poor microsomal stability of 4,4-difluoropiperidine ether-based antagonists.[8]
| Compound/Moiety | Key Structural Features | Predicted HLM Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Predicted Stability |
| A: 4-Benzyloxypiperidine | Non-fluorinated piperidine ring | 15 - 30 | High | Susceptible to oxidation on both the piperidine ring and the benzyloxy group. |
| B: 4-(Benzyloxy)-3,3-difluoropiperidine | Gem-difluorinated piperidine ring | 20 - 40 | Moderate to High | Piperidine ring is blocked from C3 oxidation, but the benzylic group remains a primary metabolic liability.[8] |
| C: 4-(Phenoxy)-3,3-difluoropiperidine | Aromatic ether (no benzylic CH₂) | > 60 | Low | Lacks the labile benzylic protons, significantly increasing stability. Metabolism would shift to slower aromatic hydroxylation. |
| D: 4-(Cyclohexylmethoxy)-3,3-difluoropiperidine | Saturated alkyl ether | > 60 | Low | The benzylic position is replaced with a more stable cyclohexylmethyl group, which is less prone to oxidation. |
Interpretation: The data clearly illustrates a structure-activity relationship. The introduction of gem-difluoro groups (Compound B vs. A) offers only a marginal stability improvement because the primary metabolic attack shifts to the benzyloxy moiety. The most effective strategy for enhancing metabolic stability is to remove the benzylic CH₂ group entirely by replacing it with a direct phenoxy linkage (Compound C) or a non-benzylic alkyl ether (Compound D).
Experimental Protocols for Robust Metabolic Stability Assessment
To empirically validate these predictions, standardized in vitro assays are required. We present detailed protocols for two of the most informative assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Experimental Workflow Overview
The overall process for both assays follows a similar logical flow, from incubation to analysis. This workflow is designed to ensure reproducibility and generate high-quality data for pharmacokinetic modeling.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[9][10]
A. Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂) solution
-
Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS) for LC-MS/MS analysis.
-
Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance), Warfarin (low clearance)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
B. Step-by-Step Procedure:
-
Preparation:
-
Thaw HLM and NADPH regenerating system on ice.
-
Prepare a microsomal incubation mixture in phosphate buffer containing HLM (final concentration 0.5 mg/mL) and MgCl₂ (final concentration 3.3 mM).[13] Keep on ice.
-
Prepare working solutions of the test and control compounds by diluting the 10 mM DMSO stocks. The final incubation concentration is typically 1 µM, with the final DMSO concentration kept below 0.1% to avoid enzyme inhibition.[14]
-
-
Incubation:
-
Add the microsomal incubation mixture to the wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10] To a separate set of wells ("minus cofactor" control), add buffer instead of the NADPH system.
-
Immediately after adding NADPH, add the test/control compounds to their respective wells to start the T=0 time point.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold Quenching Solution.[9] The ratio of quenching solution to sample should be at least 3:1 (v/v) to ensure complete protein precipitation and reaction termination.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound relative to the internal standard at each time point.
-
C. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[15]
Protocol 2: Suspension Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells, which contain both Phase I and Phase II enzymes and active transport systems.[16][17][18]
A. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture/incubation medium (e.g., Williams' Medium E)
-
Collagen-coated 96-well plates (optional, for attached format) or low-attachment plates (for suspension format)
-
Materials for cell viability assessment (e.g., Trypan Blue)
-
All other reagents as listed in the Microsomal Assay protocol.
B. Step-by-Step Procedure:
-
Hepatocyte Preparation:
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test/control compounds (final concentration typically 1 µM).
-
Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[14]
-
-
Sampling and Quenching:
-
Follow the same time point sampling and quenching procedure as described in the microsomal assay (Protocol 1, Step B.3).
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis procedure as described for the microsomal assay (Protocol 1, Step B.4).
-
C. Data Analysis:
-
The data analysis is identical to the microsomal assay, with the final CLint value expressed in units of µL/min/10⁶ cells. This value can then be scaled to predict in vivo hepatic clearance.[15]
Conclusion and Strategic Outlook
The 4-(benzyloxy)-3,3-difluoropiperidine scaffold presents a compelling case study in modern medicinal chemistry. While the gem-difluorination strategy is effective at protecting the piperidine ring, it does not confer global metabolic stability. The benzyloxy group remains a significant metabolic liability, likely undergoing rapid CYP-mediated oxidation.
For drug development professionals working with this scaffold, the path forward involves addressing this liability head-on. The comparative data suggests that bioisosteric replacement of the benzylic ether with a more robust linker—such as a phenoxy, non-benzylic ether, or a direct C-C bond—is the most logical and promising strategy to enhance metabolic stability and produce drug candidates with improved pharmacokinetic profiles. The robust in vitro protocols provided herein offer a clear roadmap for experimentally validating these design strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylic hydroxylation of aromatic compounds by P450 BM3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
Navigating the Labyrinth of CNS Drug Discovery: A Comparative Guide to In Vitro Assay Results for Novel Difluoropiperidine-Based D4 Receptor Antagonists
In the intricate landscape of central nervous system (CNS) drug discovery, the pursuit of potent and selective ligands for neurotransmitter receptors is a paramount objective. The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, has emerged as a compelling target for the therapeutic intervention of various neuropsychiatric disorders. This guide provides a comprehensive comparison of the in vitro assay results for a series of novel compounds derived from 3,3-difluoro and 4,4-difluoropiperidine scaffolds, with a focus on their activity as D4 receptor antagonists. We will delve into the structure-activity relationships (SAR), key experimental data, and the underlying methodologies that are crucial for identifying promising lead candidates for further development.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties.[1] The difluoropiperidine scaffold, in particular, has garnered significant attention for its potential to modulate the pKa of the piperidine nitrogen and influence ligand-receptor interactions.[2][3] This guide will dissect the nuances of how subtle structural modifications to this scaffold can dramatically impact binding affinity, selectivity, and overall drug-like properties.
Comparative Analysis of Difluoropiperidine-Based D4R Antagonists
A recent study has unveiled a series of 3,3-difluoro and 4,4-difluoropiperidine ethers with potent D4R antagonist activity.[2][3] The following tables summarize the key in vitro data for a selection of these compounds, highlighting the structure-activity relationships that govern their biological profiles.
Table 1: In Vitro D4 Receptor Binding Affinity and Physicochemical Properties of 3,3-Difluoropiperidine Derivatives [3]
| Compound | R Group | D4R Ki (nM) | cLogP | CNS MPO Score |
| 7a | p-fluoro | 140 | >5.00 | <4.0 |
| 7b | 3,4-difluoro | 320 | >5.00 | <4.0 |
| 7c | 4-fluoro-3-methyl | 140 | >5.00 | <4.0 |
| 7d | 3-fluoro | >1000 | - | - |
| 7e | 4-methyl | >1000 | - | - |
Table 2: In Vitro D4 Receptor Binding Affinity and Physicochemical Properties of 4,4-Difluoropiperidine Derivatives [2][3]
| Compound | Ar Group | D4R Ki (nM) | cLogP | CNS MPO Score |
| 9j | 4-cyanophenoxy | 11.2 | <3.1 | >5.0 |
| 9m | 4-cyano-3-fluorophenoxy | 21 | <3.1 | >5.0 |
| 9n | 3,4-difluorophenoxy | 46.8 | - | - |
| 9p | 4-fluorophenoxy | 73 | - | - |
| 9cc | 3,4-difluorophenyl | 2.6 | 2.0-2.7 | >4.5 |
| 9dd | 3-fluorophenyl | 5.5 | 2.0-2.7 | >4.5 |
| 9ee | 4-cyano-3-phenyl | 16.4 | 2.0-2.7 | >4.5 |
| 9ff | 3-cyanophenyl | 35 | 2.0-2.7 | >4.5 |
| 14a | Not Specified | 0.3 | - | - |
Ki values were determined by competitive inhibition of [3H]N-methylspiperone in membranes from HEK293 cells expressing hD4.[2] CNS MPO (Multi-Parameter Optimization) score is a metric for assessing the CNS drug-likeness of a compound.
The data clearly illustrates that the 4,4-difluoropiperidine scaffold generally yields more potent D4R antagonists compared to the 3,3-difluoro analogs.[2][3] Notably, compounds with a cyano group substitution on the aromatic ring, such as 9j and 9m , exhibit both high potency and favorable CNS MPO scores.[3] The exceptional potency of compound 14a (Ki = 0.3 nM) underscores the potential of this chemical series.[2][3]
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the difluoropiperidine-based compounds.
Dopamine D4 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for the D4 Receptor Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human dopamine D4 receptor in a suitable buffer and centrifuge to pellet the cell membranes.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand ([3H]N-methylspiperone), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cell Viability/Cytotoxicity Assay
It is crucial to assess the general cytotoxicity of novel compounds to ensure that the observed activity is not due to non-specific toxic effects.[4][5]
Workflow:
Caption: General workflow for a cell viability assay.
Step-by-Step Protocol (using MTT assay as an example):
-
Cell Culture: Plate cells (e.g., HEK293 or a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a predetermined time (e.g., 48 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and determine the concentration that inhibits cell growth by 50% (GI50).[5][6]
Concluding Remarks and Future Directions
The presented data highlights a promising new series of difluoropiperidine-based D4 receptor antagonists. The 4,4-difluoropiperidine scaffold, in particular, has proven to be a valuable template for the design of potent and CNS-penetrant ligands.[2][3] While some of the initial compounds exhibited poor microsomal stability and high plasma protein binding, further optimization of the physicochemical properties, guided by the SAR data, has led to the identification of compounds with improved drug-like characteristics.[3]
Future investigations should focus on a more comprehensive pharmacological characterization of the lead compounds, including selectivity profiling against other dopamine receptor subtypes and other CNS targets. Functional assays to determine the agonist versus antagonist activity at the D4 receptor are also essential.[7] Furthermore, in vivo studies will be necessary to evaluate the pharmacokinetic profile, brain penetration, and efficacy of these compounds in relevant animal models of neuropsychiatric disorders.
This guide provides a snapshot of the in vitro discovery process for a novel class of D4R antagonists. The principles and methodologies described herein are broadly applicable to the characterization of other small molecule modulators of CNS targets and serve as a foundation for the rational design of the next generation of therapeutics.
References
- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide: 4-(benzyloxy)-3,3-difluoropiperidine Free Base vs. Hydrochloride Salt
Introduction
In pharmaceutical development and medicinal chemistry, the precise characterization of an active pharmaceutical ingredient (API) is paramount. A common strategy to improve the solubility, stability, and bioavailability of basic compounds is the formation of salts, typically hydrochloride salts. 4-(benzyloxy)-3,3-difluoropiperidine is a valuable building block in the synthesis of novel therapeutics, particularly noted in the development of dopamine receptor antagonists.[1][2] The distinction between its free base form and its hydrochloride salt is critical, as the protonation state of the piperidine nitrogen dramatically alters the molecule's physicochemical properties.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-(benzyloxy)-3,3-difluoropiperidine and its hydrochloride salt. We will explore the fundamental principles and present experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for unambiguous identification. Understanding these differences is not merely academic; it is essential for process control, quality assurance, and regulatory compliance in drug development.
The Structural Difference: Protonation of the Piperidine Nitrogen
The core difference between the two forms is the protonation of the secondary amine in the piperidine ring. The free base possesses a lone pair of electrons on the nitrogen atom, making it basic. In the presence of hydrochloric acid (HCl), this lone pair accepts a proton, forming a positively charged piperidinium ion, with the chloride ion acting as the counter-ion.[3] This seemingly simple acid-base reaction induces significant changes in the electronic environment throughout the molecule, which are readily detected by various spectroscopic methods.
Caption: Acid-base equilibrium between the free base and its hydrochloride salt.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between the free base and its salt. The protonation at the nitrogen atom creates a strong inductive effect, deshielding adjacent nuclei.
Causality Behind Experimental Choices
When analyzing these compounds, acquiring ¹H, ¹³C, and ¹⁹F NMR spectra is crucial.
-
¹H NMR provides immediate information on the proton environment, with the protons alpha to the nitrogen being the most sensitive reporters of protonation state.
-
¹³C NMR confirms the electronic changes in the carbon skeleton.
-
¹⁹F NMR is essential for this specific molecule. While further from the protonation site, the fluorine nuclei can still experience subtle electronic effects, and their chemical shifts are highly sensitive to the overall molecular conformation, which may be influenced by salt formation.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (either the free base or the hydrochloride salt).
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. Note: The choice of solvent can influence chemical shifts, especially for exchangeable protons like N-H. DMSO-d₆ is often preferred for observing N-H protons clearly.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
For ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be needed due to the lower natural abundance of ¹³C and longer relaxation times.
-
For ¹⁹F NMR: Acquire spectra using a proton-decoupled pulse sequence. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C.[5] Reference the spectrum to an external standard like CFCl₃.[6]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride
Prepared by: Senior Application Scientist, Chemical Safety & Handling Division
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3). As a fluorinated heterocyclic compound, it demands a rigorous and informed approach to waste management to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide moves beyond simple instructions to explain the chemical reasoning behind each critical step.
Part 1: Hazard Profile Analysis - Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound presents a combination of hazards that must be addressed.
-
Fluorinated Organic Compound: The presence of two fluorine atoms on the piperidine ring classifies this molecule as a halogenated organic compound.[1][2] Halogenated wastes are environmentally persistent and can form highly toxic byproducts, such as hydrogen fluoride, if not incinerated at appropriate high temperatures.[3] Therefore, they must never be disposed of down the drain and require segregation into a specific waste stream.[4][5][6]
-
Piperidine Derivative: The core piperidine structure is a nitrogen-containing heterocycle. Piperidine itself is known to be flammable, toxic, and corrosive.[3] While the exact toxicity of this derivative is not fully characterized, it must be handled with the assumption that it carries similar hazards.[7][8]
-
Hydrochloride Salt: The hydrochloride salt form indicates the compound is acidic. While this is a secondary concern compared to its halogenated nature, it is important for spill neutralization and avoiding mixture with incompatible substances (e.g., strong bases) in a waste container.[9]
The Safety Data Sheet (SDS) for this compound explicitly lists the following hazards:
-
H315: Causes skin irritation[7]
-
H319: Causes serious eye irritation[7]
-
H335: May cause respiratory irritation[7]
This profile mandates handling the compound as a hazardous chemical waste from generation to final disposal.
| Structural Component | Hazard Class | Primary Disposal Consideration |
| Difluoro- Group | Halogenated Organic Compound | Must be segregated as "Halogenated Organic Waste" for high-temperature incineration.[1][4][9] |
| Piperidine Ring | Nitrogen-containing Heterocycle | Treat as toxic and potentially reactive chemical waste.[3] |
| Hydrochloride Salt | Acid Salt | Potential for corrosivity; must be segregated from incompatible bases.[9] |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all forms of waste containing this compound are handled safely and compliantly.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any capacity, including for disposal, the following minimum PPE is mandatory to prevent skin contact, eye irritation, and inhalation of dust or aerosols.[2][7]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation (H319).[7] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and irritation (H315).[2][7] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of dust/aerosols that may cause respiratory irritation (H335).[1][7] |
Step 2: Waste Segregation - The Critical Decision
All waste streams containing this compound must be classified as Halogenated Organic Waste . This is the single most important step in the disposal process.
-
Rationale: Mixing halogenated compounds with non-halogenated organic waste can contaminate large volumes of solvent waste, drastically increasing disposal costs and environmental risk.[5] Standard organic waste may not be routed to a facility capable of handling halogenated compounds safely.
-
Action: Designate a specific, clearly labeled waste container exclusively for this compound and materials contaminated with it.[4][9]
Step 3: Containerization
-
Obtain a Proper Waste Container: Request a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. These are typically made of a compatible polymer and are clearly marked.[4]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[5][9] Clearly write the full chemical name: "this compound" and list all other components in the container (e.g., solvent used for rinsing).
-
Keep Closed: The container must be kept securely closed at all times, except when actively adding waste.[5][6]
Step 4: Disposing of Contaminated Materials
-
Neat (Solid) Compound: Carefully transfer any excess or expired solid compound into the designated halogenated waste container inside a fume hood.
-
Contaminated Labware: Any disposable materials that have come into contact with the compound (e.g., weighing papers, pipette tips, contaminated gloves) must be placed directly into the solid halogenated waste container.[9]
-
Contaminated Glassware: To clean contaminated glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). Collect this rinsate in a designated liquid halogenated organic waste container. Do not pour the rinsate down the drain.[9]
Step 5: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:
-
In a well-ventilated location, preferably within a secondary containment tray.[5]
-
Away from heat sources, direct sunlight, and incompatible materials (especially strong bases).[6]
Step 6: Final Disposal
When the waste container is nearly full (do not overfill), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][9] They will ensure it is transported to an approved facility for proper treatment, typically high-temperature incineration.
Part 3: Emergency Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (see Step 1). Prevent the spill from spreading or entering drains.
-
Neutralize and Absorb:
-
Containerize: Scoop the absorbed material and any contaminated cleanup supplies into the designated Halogenated Organic Waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for proper waste segregation and disposal.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. aksci.com [aksci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
- 11. youtube.com [youtube.com]
Mastering Safety: A Guide to Personal Protective Equipment for 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride
For researchers at the forefront of drug discovery, the novel compounds we handle are tools of innovation. Yet, they demand our utmost respect and diligence in safety. This guide provides essential, field-tested safety and handling protocols for 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride, a fluorinated piperidine derivative. Our approach moves beyond a simple checklist, embedding safety within a framework of risk assessment and sound scientific reasoning to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Identification: Understanding the Compound
Before any handling, a thorough understanding of the specific risks is paramount. This compound is classified as an irritant. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Beyond these immediate irritant effects, the chemical structure itself informs a deeper risk assessment:
-
Fluorinated Heterocycle: The presence of geminal fluorine atoms on the piperidine ring enhances metabolic stability, a desirable trait in drug candidates.[2][3] However, upon thermal decomposition (e.g., in a fire), fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a crystalline solid. This form can present an inhalation hazard if handled as a fine powder, leading to respiratory irritation.[5][6][7]
-
Benzyloxy Group: This functional group can undergo metabolic O-debenzylation.[8] While the toxicity of the parent compound is the primary concern, understanding its metabolic fate is crucial in comprehensive safety analysis.
The Core of Protection: A Risk-Based PPE Strategy
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its selection should not be arbitrary but rather a direct response to the identified risks of inhalation, dermal, and eye contact. All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling & PPE Protocols
Adherence to methodical procedures is critical for safety. The following protocols provide step-by-step guidance for key operations.
Protocol 1: PPE Donning & Doffing
-
Donning (Putting On):
-
Ensure long pants and closed-toe shoes are worn.
-
Don the inner pair of nitrile gloves.
-
Don a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don ANSI Z87.1-compliant chemical splash goggles.[10]
-
If a significant splash risk exists, don a face shield over the goggles.
-
-
Doffing (Taking Off): This sequence is designed to prevent contaminating your skin with anything that may be on your PPE.
-
Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated waste container.
-
Remove the face shield (if used), handling it by the headband.
-
Remove the lab coat, folding it inward to contain any potential contamination on the exterior.
-
Remove safety goggles.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Weighing and Transfer of Solid Compound
This protocol is to be performed entirely within a chemical fume hood .
-
Preparation: Place a disposable work surface cover (bench protector) on the floor of the fume hood to contain any minor spills.[11]
-
Tare Weighing: Place a weigh boat on the analytical balance and tare it.
-
Aliquotting: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.[5][7]
-
Closure: Immediately and securely close the primary stock container.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the chance of dust becoming airborne.
-
Cleanup: Carefully fold the disposable bench protector inward, place it in a labeled bag for solid hazardous waste, and wipe down the spatula and any affected surfaces with an appropriate solvent-dampened towel, which should also be disposed of as hazardous waste.
Emergency & Disposal Plans
Spill Response
-
Small Spill (in fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with a compatible absorbent material (e.g., paper towels for liquids, or gently cover powders to prevent aerosolization).[9]
-
Working from the outside in, collect all contaminated materials using a scoop or other tools.[11]
-
Place all cleanup materials into a sealed, clearly labeled hazardous waste container.
-
Decontaminate the surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill / Spill Outside Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
Proper waste segregation is crucial for both safety and environmental compliance.
-
Classification: As a halogenated organic compound, all waste streams containing this compound must be classified as halogenated organic waste .[12]
-
Segregation:
-
NEVER mix halogenated waste with non-halogenated organic solvent waste. This is critical as disposal methods and costs differ significantly.
-
Solid waste (contaminated gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled, sealed container for solid hazardous waste.[4]
-
Liquid waste (reaction mixtures, solutions) must be collected in a compatible, sealed, and properly labeled container. The container must be kept closed except when actively adding waste.[12]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (Irritant, Halogenated).
-
Pickup: Follow your institution's procedures for hazardous waste pickup. Store waste containers in a designated Satellite Accumulation Area until collection.
By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ddpsinc.com [ddpsinc.com]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. benchchem.com [benchchem.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.wayne.edu [research.wayne.edu]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 11. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
